Product packaging for 1-(4-Methoxyphenyl)-1-propanol(Cat. No.:CAS No. 5349-60-0)

1-(4-Methoxyphenyl)-1-propanol

Cat. No.: B029530
CAS No.: 5349-60-0
M. Wt: 166.22 g/mol
InChI Key: RELLLNVFFUWXHI-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1-propanol is a valuable chiral secondary alcohol and a key synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in pharmaceutical development. The compound features a propanol chain attached to a 4-methoxyphenyl (para-anisyl) ring, where the methoxy group acts as a strong electron-donating substituent, influencing the electronic properties and reactivity of the aromatic system. The chiral center at the carbinol carbon makes it a crucial precursor for studying asymmetric synthesis, serving as a starting material for the preparation of ligands, catalysts, and other non-racemic compounds. Researchers utilize this compound to develop novel therapeutic agents, agrochemicals, and functional materials. Its mechanism of action in research contexts often involves its transformation into corresponding ketones, halides, or esters, or its use in constructing core structures for potential bioactive molecules. It is an essential reagent for investigating structure-activity relationships (SAR) and metabolic pathways in model systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B029530 1-(4-Methoxyphenyl)-1-propanol CAS No. 5349-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)propan-1-ol
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InChI

InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RELLLNVFFUWXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
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DSSTOX Substance ID

DTXSID40884149
Record name Benzenemethanol, .alpha.-ethyl-4-methoxy-
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Molecular Weight

166.22 g/mol
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CAS No.

5349-60-0
Record name 1-(4-Methoxyphenyl)-1-propanol
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Record name 1-(4-Methoxyphenyl)-1-propanol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)-1-propanol from 4-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthetic routes for producing 1-(4-Methoxyphenyl)-1-propanol, a valuable chiral secondary alcohol and key intermediate in organic and medicinal chemistry, through the reduction of 4-methoxypropiophenone.[1] The document details various methodologies, including catalytic hydrogenation, catalytic transfer hydrogenation, and chemical reduction using metal hydrides. Detailed experimental protocols, comparative data, and mechanistic diagrams are presented to serve as a resource for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction

This compound is a significant synthetic intermediate, primarily utilized as a versatile building block for more complex molecules in pharmaceutical and agrochemical research.[1] The chiral center at the carbinol carbon makes it a crucial precursor for asymmetric synthesis. The most direct and common pathway to this alcohol is the reduction of the carbonyl group of its corresponding ketone, 4-methoxypropiophenone. This guide explores the primary methods to achieve this transformation, focusing on reaction conditions, efficiency, and procedural details.

General Reaction Pathway

The fundamental transformation involves the reduction of the ketone functional group in 4-methoxypropiophenone to a secondary alcohol. This is achieved by the addition of two hydrogen atoms across the carbon-oxygen double bond.

cluster_start Starting Material cluster_end Product 4-methoxypropiophenone This compound 4-methoxypropiophenone->this compound Reduction Conditions (e.g., NaBH4, H2/Catalyst) Reduction [H] label_start 4-methoxypropiophenone label_end This compound

Figure 1: General reaction scheme for the reduction of 4-methoxypropiophenone.

Synthesis Methodologies

Several effective methods exist for the reduction of 4-methoxypropiophenone. The choice of method often depends on factors such as desired yield, selectivity, cost, safety, and available equipment.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial process involving molecular hydrogen (H₂) and a metal catalyst. For the synthesis of this compound, Raney Nickel is an effective and cost-efficient catalyst.[2] This method offers high product purity and yields exceeding 90%.[2] The reaction is typically performed under elevated temperature and pressure.[2]

Catalytic Transfer Hydrogenation (CTH)

Catalytic Transfer Hydrogenation (CTH), including the Meerwein–Pondorf–Verley (MPV) reduction, presents a safer alternative to using high-pressure hydrogen gas.[3][4] This method utilizes a hydrogen donor, typically a secondary alcohol like 2-propanol or 2-pentanol, in the presence of a catalyst.[3][4][5] A notable example involves a hafnium-based polymeric nanocatalyst (PhP-Hf), which facilitates the cascade MPV reduction and subsequent dehydration to anethole.[3][4][5] The intermediate product of this reaction is this compound. This process can achieve a near-quantitative conversion of the starting ketone.[3][4][5]

Metal Hydride Reduction

Reduction using metal hydrides is one of the most common laboratory-scale methods for converting ketones to alcohols due to its high efficiency and mild reaction conditions.

  • Sodium Borohydride (NaBH₄): Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[6][7] It is stable in alcoholic and aqueous-alkaline solutions, making it relatively safe and easy to handle.[7] The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon.[7][8] One mole of NaBH₄ can theoretically reduce four moles of a carbonyl compound.

  • Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a significantly more powerful and less selective reducing agent than NaBH₄.[8][9][10] It can reduce not only aldehydes and ketones but also esters, carboxylic acids, and amides.[9][10][11] Due to its high reactivity, LiAlH₄ reacts violently with protic solvents like water and alcohols; therefore, reactions must be conducted in anhydrous, non-protic solvents such as diethyl ether or tetrahydrofuran (THF).[8][9]

G cluster_hydride Start 4-methoxypropiophenone Method1 Catalytic Hydrogenation Start->Method1 H2, Raney Ni Method2 Catalytic Transfer Hydrogenation Start->Method2 2-Pentanol, PhP-Hf Catalyst Method3 Metal Hydride Reduction Start->Method3 Product This compound Method1->Product Method2->Product Hydride1 NaBH4 Method3->Hydride1 Hydride2 LiAlH4 Method3->Hydride2 Hydride1->Product MeOH or THF Hydride2->Product Anhydrous Ether/THF

Figure 2: Logical workflow of different synthesis routes.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for the different synthetic approaches discussed.

MethodReagent/CatalystSolventTemperature (°C)Time (h)Yield / Conversion
Catalytic Hydrogenation H₂, Raney NickelNot specified70 - 1203 - 10>90% Yield[2]
Catalytic Transfer Hydrogenation PhP-Hf (1:1.5)2-Pentanol220299.8% Conversion[3][4]
Sodium Borohydride Reduction NaBH₄Methanol / Ethanol / THF0 - Room Temp~4Typically High Yield
Lithium Aluminum Hydride Reduction LiAlH₄Anhydrous Diethyl Ether / THF0 - Room TempVariesTypically High Yield

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is adapted from the general procedure described in patent CN103951548B.[2]

  • Reactor Preparation: Charge a high-pressure hydrogenation reactor with 4-methoxypropiophenone and Raney Nickel catalyst. The solvent, if used, should be an alcohol such as ethanol.

  • Inerting: Seal the reactor and purge the system with nitrogen gas to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas into the reactor. Heat the mixture to a temperature between 70-120°C and maintain the hydrogen pressure between 1.0-3.0 MPa.[2]

  • Reaction Monitoring: Maintain the reaction under vigorous stirring for 3-10 hours. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to achieve a purity of >98%.[2]

Protocol 2: Reduction with Sodium Borohydride (NaBH₄)

This is a general laboratory procedure for ketone reduction adapted from established chemical literature.[12][13]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxypropiophenone (1 equivalent) in a suitable solvent such as methanol, ethanol, or THF (approximately 10 volumes).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Reagent Addition: While stirring, slowly and portion-wise add sodium borohydride (NaBH₄, 1.0-1.2 equivalents) to the solution. Control the rate of addition to manage the effervescence.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's completion by TLC.

  • Quenching: Once the starting material is consumed, cool the flask back to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1N HCl).[12]

  • Extraction: Extract the product from the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3 x 10 volumes).

  • Washing and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude this compound. Further purification can be performed via column chromatography or distillation if necessary.

Conclusion

The synthesis of this compound from 4-methoxypropiophenone can be accomplished through several robust methods. Catalytic hydrogenation with Raney Nickel is highly effective for large-scale industrial production, offering high yields and purity.[2] Catalytic transfer hydrogenation provides a safer, hydrogen-gas-free alternative with excellent conversion rates, albeit at higher temperatures.[3][4] For laboratory-scale synthesis, reduction with sodium borohydride is often the method of choice due to its operational simplicity, safety, and high efficiency under mild conditions.[6] Lithium aluminum hydride, while also highly effective, requires more stringent anhydrous conditions due to its greater reactivity.[8][9] The selection of a specific protocol should be guided by the scale of the reaction, available resources, and safety considerations.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(4-Methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)-1-propanol, a secondary aromatic alcohol, is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a chiral center and a methoxy-substituted phenyl group, makes it a valuable intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its chemical reactivity.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Chemical Name This compoundIUPAC
Synonyms α-ethyl-p-methoxybenzyl alcohol[1]
CAS Number 5349-60-0[1]
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [1]
Appearance Colorless to pale yellow liquid
Melting Point 25-26 °C
Boiling Point 251-254 °C (lit.)[2]
Density 1.088 g/mL at 25 °C (lit.)[2]
Refractive Index (n²⁰/D) 1.528 (lit.)[2]

Table 2: Spectral Data Summary for this compound

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to aromatic protons, the methoxy group, the carbinol proton, and the ethyl group protons.
¹³C NMR Resonances for aromatic carbons, the methoxy carbon, the carbinol carbon, and the ethyl group carbons.
FTIR Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching.
Mass Spectrometry Molecular ion peak and characteristic fragmentation pattern. Key fragments observed at m/z 137, 109, and 77.[1]

Experimental Protocols

Synthesis of this compound via Reduction of 4'-Methoxypropiophenone

The most common laboratory synthesis of this compound involves the reduction of the corresponding ketone, 4'-methoxypropiophenone, using a reducing agent such as sodium borohydride.

Reaction Scheme:

Materials:

  • 4'-Methoxypropiophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Diethyl ether (or other suitable extraction solvent)

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4'-methoxypropiophenone in methanol (approximately 10 volumes relative to the ketone).

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (in slight molar excess) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of 2M HCl until the effervescence ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Shake well and separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

A patent also describes a method for the catalytic hydrogenation of methoxypropiophenone using Raney nickel as a catalyst, which can be a suitable alternative for larger-scale synthesis.[3]

Chemical Reactivity and Potential Transformations

This compound, as a secondary alcohol, undergoes a variety of chemical reactions, making it a versatile synthetic intermediate.

Dehydration to Anethole

A significant reaction of this compound is its acid-catalyzed dehydration to form anethole, a widely used flavoring agent.[4] The reaction typically involves heating the alcohol with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Reaction Scheme:

Oxidation to 4'-Methoxypropiophenone

As a secondary alcohol, this compound can be oxidized back to the corresponding ketone, 4'-methoxypropiophenone, using various oxidizing agents such as pyridinium chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), or Swern oxidation conditions.

Esterification

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method.[5]

Etherification

The alcohol can also be converted to an ether. For example, reaction with an alkyl halide under basic conditions (Williamson ether synthesis) or reaction with another alcohol under acidic conditions can yield ethers.[6]

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow reagents 4'-Methoxypropiophenone + Sodium Borohydride + Methanol reaction Reduction Reaction (0°C to RT) reagents->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product This compound purification->product

Caption: Synthesis and purification workflow for this compound.

Mass Spectrometry Fragmentation Pathway

The mass spectrum of this compound shows a characteristic fragmentation pattern. A plausible fragmentation pathway is depicted below.

Fragmentation_Pathway M [C₁₀H₁₄O₂]⁺˙ m/z = 166 F1 [C₉H₁₁O]⁺ m/z = 137 M->F1 - C₂H₅ F2 [C₇H₇O]⁺ m/z = 109 F1->F2 - CO F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CH₃OH

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The information on its synthesis, reactivity, and spectral characteristics is intended to be a valuable resource for researchers, scientists, and professionals in drug development. The provided experimental protocols and diagrams offer practical guidance for the laboratory use of this versatile chemical compound. Further research into its biological activities and applications in novel synthetic methodologies will continue to expand its importance in the chemical sciences.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1-(4-Methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and spectroscopic properties of 1-(4-Methoxyphenyl)-1-propanol. The document details experimental protocols for both racemic and enantioselective synthesis, presents key analytical data in a structured format, and includes visualizations of its stereoisomers and a general experimental workflow. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Molecular Structure and Properties

This compound, also known as α-ethyl-p-methoxybenzyl alcohol, is a chiral secondary alcohol. Its structure features a central chiral carbon atom bonded to a hydroxyl group, a hydrogen atom, an ethyl group, and a 4-methoxyphenyl (p-anisyl) group. The presence of this stereocenter means the compound exists as a pair of enantiomers: (R)-1-(4-methoxyphenyl)-1-propanol and (S)-1-(4-methoxyphenyl)-1-propanol.

The molecular formula is C₁₀H₁₄O₂, with a molecular weight of 166.22 g/mol .[1][2] The 4-methoxy group on the phenyl ring is a key feature, influencing the electronic properties and reactivity of the molecule.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄O₂[1][2]
Molecular Weight 166.22 g/mol [1][2]
CAS Number (Racemate) 5349-60-0[1]
CAS Number ((R)-enantiomer) 105836-14-4[2]
Appearance Colorless oil
Boiling Point 270.9 °C at 760 mmHg[2]
Density 1.032 g/cm³[2]
Refractive Index 1.528 (at 20 °C)[2]

Stereochemistry

stereoisomers cluster_R (R)-1-(4-Methoxyphenyl)-1-propanol cluster_S (S)-1-(4-Methoxyphenyl)-1-propanol R_img R_img mirror S_img S_img

Figure 1: Enantiomers of this compound.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule.[2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.25d2HAr-H (ortho to C1)
~6.85d2HAr-H (meta to C1)
~4.55t1HCH-OH
~3.80s3HOCH₃
~1.70m2HCH₂
~0.90t3HCH₃

¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule.

Chemical Shift (δ) ppmAssignment
~158.8Ar-C (para to C1, with OCH₃)
~137.5Ar-C (ipso to C1)
~127.0Ar-CH (ortho to C1)
~113.8Ar-CH (meta to C1)
~76.0CH-OH
~55.2OCH₃
~31.8CH₂
~10.2CH₃
Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3550-3200Strong, BroadO-H stretch (alcohol)
3000-2850MediumC-H stretch (aliphatic)
1610, 1510StrongC=C stretch (aromatic ring)
1245StrongC-O stretch (aryl ether)
1035StrongC-O stretch (alcohol)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in characteristic fragmentation patterns.[1]

m/zRelative IntensityAssignment
166LowMolecular ion [M]⁺
137High[M - C₂H₅]⁺ (loss of ethyl group)
109Medium[M - C₂H₅ - CO]⁺
77Medium[C₆H₅]⁺ (phenyl fragment)

Experimental Protocols

The most common synthetic route to this compound is the reduction of the corresponding ketone, 4'-methoxypropiophenone.

Synthesis of Racemic this compound

This protocol describes a standard procedure for the synthesis of the racemic mixture using sodium borohydride.[3][4]

Materials:

  • 4'-Methoxypropiophenone

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 4'-methoxypropiophenone (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture again in an ice bath and quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure racemic this compound.[5]

Enantioselective Synthesis of this compound

This protocol outlines a general procedure for the asymmetric reduction of 4'-methoxypropiophenone using a chiral borane reagent, such as the Corey-Bakshi-Shibata (CBS) catalyst.[6][7]

Materials:

  • 4'-Methoxypropiophenone

  • (R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox).

Procedure:

  • Under an inert atmosphere, dissolve the (R)- or (S)-CBS catalyst (0.05 - 0.1 equivalents) in anhydrous THF in a flame-dried flask.

  • Cool the solution to the recommended temperature for the specific CBS catalyst (often between -20 °C and 0 °C).

  • Slowly add the borane source (BMS or Borane-THF, 1.0 - 1.2 equivalents) to the catalyst solution and stir for 10-15 minutes.

  • Add a solution of 4'-methoxypropiophenone (1 equivalent) in anhydrous THF dropwise to the reaction mixture over 30-60 minutes.

  • Stir the reaction at the same temperature until completion, as monitored by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at low temperature.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by flash column chromatography to yield the enantioenriched this compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC or by NMR analysis of a chiral derivative.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start 4'-Methoxypropiophenone reaction Reduction Reaction start->reaction reagents Reducing Agent (e.g., NaBH₄ or Chiral Borane) reagents->reaction quench Quenching reaction->quench extraction Solvent Extraction quench->extraction drying Drying extraction->drying purification Column Chromatography drying->purification product This compound purification->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir chiral_hplc Chiral HPLC (for ee%) product->chiral_hplc

Figure 2: General workflow for synthesis and analysis.

Conclusion

This compound is a valuable chiral building block in organic synthesis. Its preparation, primarily through the reduction of 4'-methoxypropiophenone, can be achieved both racemically and enantioselectively. The spectroscopic data presented in this guide provide a clear basis for the structural identification and characterization of this compound. The detailed experimental protocols offer a starting point for researchers aiming to synthesize and utilize this compound in their work.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(4-Methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(4-Methoxyphenyl)-1-propanol. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the detailed spectral data, experimental protocols for data acquisition, and visual representations of molecular interactions and experimental workflows.

Introduction

This compound is an aromatic alcohol with the chemical formula C₁₀H₁₄O₂. Understanding its molecular structure is crucial for its application in various chemical syntheses. NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. This guide presents the ¹H and ¹³C NMR spectral data, which are fundamental for the structural elucidation and purity assessment of this compound.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound are summarized below. The data were obtained in deuterated chloroform (CDCl₃) as the solvent.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
0.90triplet7.23H-CH₂CH₃
1.65-1.80multiplet-2H-CH₂ CH₃
1.96broad singlet-1H-OH
4.56multiplet-1H-CH (OH)-
6.87doublet8.82HAr-H (ortho to -OCH₃)
7.25doublet8.82HAr-H (meta to -OCH₃)
3.80singlet-3H-OCH₃

Note: The assignments are based on typical chemical shifts and coupling patterns for such structures.

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
10.0-CH₂CH₃
31.9-CH₂ CH₃
55.2-OCH₃
75.3-C H(OH)-
113.8Ar-C (ortho to -OCH₃)
127.4Ar-C (meta to -OCH₃)
135.1Ar-C (ipso, attached to CH(OH))
158.9Ar-C (para, attached to -OCH₃)

Note: The assignments are based on typical chemical shifts for such structures.

Experimental Protocols

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra for small organic molecules like this compound.

3.1 Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample, this compound, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure there are no solid particles in the solution transferred to the NMR tube.

  • Filtering (Optional): If any solid impurities are present, filter the solution through a small plug of cotton or glass wool in the pipette.

  • Labeling: Properly label the NMR tube with the sample identification.

3.2 NMR Spectrometer Setup and Data Acquisition

  • Instrument: A 400 MHz (or higher field) NMR spectrometer is typically used for acquiring high-resolution spectra.

  • Tuning and Shimming: The spectrometer probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is generally used.

    • Spectral Width: A spectral width of approximately 12-16 ppm is set to cover the entire proton chemical shift range.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses is used to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: A spectral width of about 200-240 ppm is used to cover the entire carbon chemical shift range.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is used.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

3.3 Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (upright).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

  • Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows associated with the NMR analysis of this compound.

G cluster_molecule This compound Structure cluster_protons Proton Environments & Coupling mol CH3-CH2-CH(OH)-Ar-OCH3 H_CH3 CH3 (a) H_CH2 CH2 (b) H_CH3->H_CH2 J(a,b) H_CH CH (c) H_CH2->H_CH J(b,c) H_Ar1 Ar-H (d) H_Ar2 Ar-H (e) H_Ar1->H_Ar2 J(d,e)

Caption: Spin-spin coupling pathways in this compound.

G start Start: Sample Preparation dissolve Dissolve in CDCl3 start->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_setup NMR Spectrometer Setup transfer->nmr_setup tune_shim Tune Probe & Shim Magnet nmr_setup->tune_shim acq_1H Acquire 1H Spectrum tune_shim->acq_1H acq_13C Acquire 13C Spectrum tune_shim->acq_13C processing Data Processing acq_1H->processing acq_13C->processing ft Fourier Transform processing->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analysis Spectral Analysis reference->analysis assign Assign Signals analysis->assign report Generate Report assign->report end End: Structural Elucidation report->end

Mass Spectrometry Analysis of 1-(4-Methoxyphenyl)-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 1-(4-Methoxyphenyl)-1-propanol, a secondary alcohol with applications in organic synthesis and potential relevance in medicinal chemistry. This document outlines a standard gas chromatography-mass spectrometry (GC-MS) protocol, details the expected fragmentation patterns, and presents the mass spectral data in a clear, tabular format for easy reference.

Introduction

This compound (also known as α-ethyl-p-methoxybenzyl alcohol) is an aromatic alcohol with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol .[1][2] Its structure, featuring a methoxy-substituted phenyl ring and a hydroxylated propyl chain, makes it a subject of interest in various chemical and pharmaceutical research areas. Mass spectrometry, particularly when coupled with gas chromatography, is a powerful analytical technique for the identification and quantification of this compound. This guide focuses on the electron ionization (EI) mass spectrometry of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard GC-MS protocol for the analysis of this compound can be adapted from established methods for similar aromatic compounds, such as anethole.[3][4][5] The following is a representative experimental methodology.

2.1. Sample Preparation

For analysis, a dilute solution of this compound in a volatile organic solvent such as hexane or ethanol is prepared. A typical concentration would be in the range of 10-100 µg/mL.

2.2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 100:1) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

  • Column: A nonpolar or semi-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

2.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Ion Source Temperature: 230 °C.[6]

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-450.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 1-(4-Methoxyphenyl) -1-propanol Dilution Dilution to 10-100 µg/mL Sample->Dilution Solvent Hexane or Ethanol Solvent->Dilution GC_Injection GC Injection Dilution->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation Ionization EI Ionization GC_Separation->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System

A generalized workflow for the GC-MS analysis of this compound.

Mass Spectral Data and Fragmentation Analysis

Upon electron ionization, this compound undergoes fragmentation, producing a characteristic mass spectrum. The molecular ion (M⁺) is expected at m/z 166. The most abundant fragment ion, or base peak, is observed at m/z 137.[1]

Table 1: Prominent Ions in the Mass Spectrum of this compound

m/zProposed Fragment StructureFragmentation Pathway
166[C₁₀H₁₄O₂]⁺Molecular Ion (M⁺)
137[C₉H₁₁O]⁺M⁺ - C₂H₅ (Loss of ethyl radical)
109[C₇H₉O]⁺[m/z 137] - CO (Loss of carbon monoxide)
77[C₆H₅]⁺[m/z 109] - CH₃OH (Loss of methanol)

3.1. Fragmentation Pathway

The primary fragmentation of this compound involves the cleavage of the carbon-carbon bond adjacent to the hydroxyl group (α-cleavage). This results in the loss of an ethyl radical (•C₂H₅) to form the stable, resonance-stabilized cation at m/z 137. This fragment is the base peak in the spectrum.

Further fragmentation of the m/z 137 ion can occur through the loss of a neutral carbon monoxide (CO) molecule, leading to the fragment at m/z 109. Subsequent loss of methanol (CH₃OH) from this ion can produce the phenyl cation at m/z 77.

fragmentation_pathway M [C₁₀H₁₄O₂]⁺˙ m/z 166 F137 [C₉H₁₁O]⁺ m/z 137 (Base Peak) M->F137 - •C₂H₅ F109 [C₇H₉O]⁺ m/z 109 F137->F109 - CO F77 [C₆H₅]⁺ m/z 77 F109->F77 - CH₃OH

Proposed mass fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometry analysis of this compound using GC-MS. The detailed experimental protocol and the elucidated fragmentation pathway offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. The characteristic base peak at m/z 137, resulting from the loss of an ethyl group, serves as a key identifier for this molecule in mass spectral analysis. The information presented herein should facilitate the unambiguous identification and further investigation of this compound in various scientific applications.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-(4-Methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-(4-Methoxyphenyl)-1-propanol, a key analytical technique for the structural elucidation and quality control of this compound. This document details the characteristic vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for spectral analysis.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that measures the interaction of infrared radiation with matter. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the functional groups present in the molecule. For this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the hydroxyl (-OH) group, the methoxy (-OCH₃) group, the aromatic ring, and the aliphatic carbon chain.

The molecular structure of this compound contains several key features that give rise to a distinct IR spectrum. The hydroxyl group is expected to produce a strong, broad absorption band due to hydrogen bonding. The aromatic ring will exhibit characteristic C-H and C=C stretching and bending vibrations. The methoxy group and the aliphatic propane chain will also show characteristic C-H and C-O stretching and bending absorptions.

Quantitative Infrared Spectrum Data

The infrared spectrum of this compound has been experimentally determined and is available in spectral databases.[1] The following table summarizes the major absorption bands, their corresponding vibrational modes, and the functional groups responsible for these absorptions. The data presented is a compilation from various sources and represents the key features of the spectrum.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3370Strong, BroadO-H StretchHydroxyl (-OH)
3030 - 3000MediumAromatic C-H StretchAromatic Ring
2965 - 2850Medium to StrongAliphatic C-H StretchPropyl and Methyl Groups
~1610, ~1510Medium to StrongC=C StretchAromatic Ring
~1460MediumC-H BendAliphatic (CH₂, CH₃)
~1245StrongAsymmetric C-O-C StretchAryl Ether (-O-CH₃)
~1175MediumIn-plane C-H BendAromatic Ring
~1030StrongC-O StretchSecondary Alcohol (C-OH)
~830StrongOut-of-plane C-H Bendp-disubstituted Aromatic Ring

Note: The exact peak positions and intensities may vary slightly depending on the experimental conditions (e.g., neat liquid, ATR, or solution) and the instrument used.

Experimental Protocol for FT-IR Analysis

This section outlines a detailed protocol for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is suitable for liquid samples.

3.1. Instrumentation and Materials

  • FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • ATR Accessory: A single-reflection diamond ATR accessory.

  • Sample: this compound (liquid).

  • Solvent for Cleaning: Isopropanol or ethanol.

  • Wipes: Lint-free laboratory wipes.

3.2. Sample Preparation

As this compound is a liquid at room temperature, it can be analyzed directly as a "neat" sample without any preparation.

3.3. Spectral Acquisition Procedure

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Collection:

    • Clean the diamond crystal of the ATR accessory thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Collect a background spectrum. This will account for the absorbance of the ATR crystal and the atmosphere. The background spectrum should be a flat line with minimal noise.

  • Sample Spectrum Collection:

    • Place a small drop of this compound onto the center of the diamond crystal, ensuring the crystal surface is completely covered.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing:

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • After analysis, carefully clean the ATR crystal by wiping away the sample with a dry, lint-free wipe, followed by a wipe soaked in isopropanol. Ensure the crystal is completely clean and dry before the next measurement.

Visualization of Key Concepts

4.1. Molecular Structure and Key Functional Groups

The following diagram illustrates the molecular structure of this compound and highlights its principal functional groups that are identifiable by IR spectroscopy.

Caption: Molecular structure of this compound with key functional groups.

4.2. Workflow for IR Spectral Analysis

The following diagram outlines the logical workflow for the analysis of the IR spectrum of an unknown compound, such as this compound.

G cluster_workflow IR Spectral Analysis Workflow cluster_analysis Spectral Interpretation prep Sample Preparation (Neat Liquid) acquire Spectral Acquisition (FT-IR with ATR) prep->acquire process Data Processing (Baseline Correction) acquire->process diagnostic Diagnostic Region Analysis (>1500 cm⁻¹) process->diagnostic fingerprint Fingerprint Region Analysis (<1500 cm⁻¹) process->fingerprint assign Peak Assignment (Correlation Charts) diagnostic->assign fingerprint->assign structure Structure Elucidation/ Confirmation assign->structure report Reporting of Results structure->report

Caption: Logical workflow for infrared spectral analysis.

Conclusion

The infrared spectrum of this compound provides a unique fingerprint that is highly valuable for its identification and structural verification. The characteristic absorption bands for the hydroxyl, methoxy, and p-substituted aromatic functionalities are readily identifiable. By following a standardized experimental protocol, a high-quality and reproducible spectrum can be obtained. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals in utilizing IR spectroscopy for the analysis of this compound.

References

Delving into 1-(4-Methoxyphenyl)-1-propanol: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1-(4-Methoxyphenyl)-1-propanol, a key intermediate in various synthetic pathways. Understanding these fundamental physicochemical properties is paramount for its effective handling, formulation, and application in research and development. This document summarizes available data, offers estimations based on structural analogs, and provides detailed experimental protocols for in-house verification.

Core Physicochemical Properties

This compound presents as a secondary benzylic alcohol. Its structure, featuring a polar hydroxyl group and a moderately non-polar methoxyphenyl group, dictates its solubility behavior. The presence of the benzylic alcohol moiety is a primary determinant of its chemical stability and potential degradation pathways.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₄O₂PubChem[1]
Molecular Weight166.22 g/mol PubChem[1]
Boiling Point251-254 °CChemicalBook[2]
Density1.088 g/mL at 25 °CChemicalBook[2]
Refractive Indexn20/D 1.528ChemicalBook[2]

Solubility Profile

Direct experimental data for the solubility of this compound in a wide range of common solvents is not extensively published. However, based on its chemical structure—a moderately sized alcohol with both polar and non-polar characteristics—and data from the structurally similar compound 3-(4-methoxyphenyl)-1-propanol, which has an estimated water solubility of 3092 mg/L at 25°C, we can infer its general solubility behavior.[3] The following table provides an estimated solubility profile.

Table 2: Estimated Solubility of this compound in Common Solvents at 25°C

SolventDielectric Constant (Approx.)PolarityEstimated Solubility
Water80.1Polar ProticSparingly Soluble
Ethanol24.5Polar ProticSoluble
Methanol32.7Polar ProticSoluble
Acetone20.7Polar AproticSoluble
Ethyl Acetate6.0Moderately PolarSoluble
Dichloromethane9.1Non-polarSoluble
Toluene2.4Non-polarSoluble
Hexane1.9Non-polarSparingly Soluble

Stability and Degradation Pathways

The stability of this compound is influenced by factors such as temperature, pH, and the presence of oxidizing or dehydrating agents. As a secondary benzylic alcohol, it is susceptible to specific degradation reactions.

Key Stability Considerations:

  • Dehydration: Under acidic conditions and/or elevated temperatures, this compound can undergo dehydration to form anethole (1-methoxy-4-(1-propenyl)benzene). This reaction is a known synthetic route to anethole.

  • Oxidation: The secondary alcohol group can be oxidized to the corresponding ketone, 1-(4-methoxyphenyl)-1-propanone, in the presence of oxidizing agents.

  • Peroxide Formation: While less common for this specific structure compared to ethers, prolonged storage in the presence of air and light could potentially lead to the formation of peroxides.

Table 3: Potential Degradation Pathways and Products

ConditionDegradation PathwayMajor Degradation Product(s)
Acidic pH, HeatDehydrationAnethole
Oxidizing AgentsOxidation1-(4-methoxyphenyl)-1-propanone
Prolonged storage (air/light)PeroxidationHydroperoxides

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Equilibrium Solubility

Objective: To quantitatively determine the solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent in a volumetric flask. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in units such as g/L or mol/L.

Protocol 2: Forced Degradation Study (Stability)

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH stress

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-MS or GC-MS system for peak identification

Procedure:

  • Stress Conditions:

    • Acidic: Adjust the pH of the compound solution to ~1-2 with HCl.

    • Basic: Adjust the pH of the compound solution to ~12-13 with NaOH.

    • Oxidative: Add a controlled amount of H₂O₂ to the compound solution.

    • Thermal: Expose the solid compound and its solution to elevated temperatures (e.g., 60°C, 80°C).

    • Photolytic: Expose the compound solution to UV and visible light in a photostability chamber.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using an HPLC-MS or GC-MS method. Compare the chromatograms of the stressed samples to that of an unstressed control.

  • Identification: Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Add excess compound to solvent B Equilibrate at constant temperature A->B Shake for 24-48h C Centrifuge for phase separation B->C D Dilute supernatant C->D E Analyze by HPLC/GC D->E F Calculate solubility E->F

Caption: Workflow for Equilibrium Solubility Determination.

Stability_Testing_Workflow cluster_stress Stress Conditions Acid Acidic (HCl) Sample Sample at time points Acid->Sample Base Basic (NaOH) Base->Sample Oxidative Oxidative (H2O2) Oxidative->Sample Thermal Thermal (Heat) Thermal->Sample Photo Photolytic (Light) Photo->Sample Start Prepare compound solution Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photo Analyze Analyze by HPLC-MS/GC-MS Sample->Analyze Identify Identify degradation products Analyze->Identify

Caption: Workflow for Forced Degradation Study.

References

The Natural Occurrence and Bioactivity of 1-(4-Methoxyphenyl)-1-propanol in Illicium verum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)-1-propanol is a phenylpropanoid, a class of organic compounds of plant origin derived from the shikimate pathway. While its presence in the plant kingdom is not widespread, it has been identified as a natural constituent of Illicium verum (Star Anise).[1] This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in Illicium verum, its biosynthetic origins, methods for its isolation and identification, and its potential biological activities, with a focus on its relevance to researchers and professionals in drug development.

Illicium verum, a spice with a long history of use in traditional medicine and culinary applications, is known for its rich composition of phenylpropanoids, with trans-anethole being the most abundant. The presence of this compound and its derivatives, such as glucosides, suggests its role as an intermediate or a metabolite in the complex phenylpropanoid pathway within the plant. Understanding the natural occurrence and bioactivity of this minor constituent could unveil new therapeutic avenues.

Natural Occurrence and Quantitative Data

The presence of this compound in Illicium verum has been confirmed through analytical studies of its extracts. While it is considered a minor component compared to trans-anethole, its identification is significant for understanding the complete phytochemical profile of this important medicinal plant.

CompoundPlant SourcePart of PlantMethod of AnalysisReported QuantityReference
(1S)-1-(4-methoxyphenyl)propan-1-olIllicium verumNot SpecifiedLiterature ReviewQualitatively Reported[1]
This compoundIllicium verumNot SpecifiedGC-MSQualitatively ReportedAroma Profile Study

Biosynthesis of this compound

The biosynthesis of this compound in Illicium verum is intrinsically linked to the well-established phenylpropanoid pathway. This pathway converts the amino acid L-phenylalanine into a variety of phenolic compounds. The core structure of this compound is likely derived from intermediates in the biosynthesis of anethole, the major component of star anise oil.

A plausible biosynthetic route involves the reduction of 1-(4-methoxyphenyl)-1-propanone, which itself can be formed from other phenylpropanoid precursors. The methoxy group on the phenyl ring is a common modification in this pathway, catalyzed by O-methyltransferases.

Biosynthesis Plausible Biosynthetic Pathway of this compound L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Anethole_Precursor Anethole Precursor (e.g., 4-Coumaroyl-CoA) p_Coumaric_Acid->Anethole_Precursor 4CL, etc. Propanone 1-(4-methoxyphenyl)-1-propanone Anethole_Precursor->Propanone Multiple Steps Propanol This compound Propanone->Propanol Reduction

Caption: Plausible biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification

The isolation of this compound from Illicium verum typically involves solvent extraction followed by chromatographic separation.

1. Plant Material and Extraction:

  • Dried and powdered fruits of Illicium verum are subjected to extraction with a moderately polar solvent such as methanol or ethanol at room temperature.

  • The extraction is repeated multiple times to ensure exhaustive recovery of the compounds.

  • The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • The fractions are monitored by Thin Layer Chromatography (TLC) to identify the presence of the target compound.

3. Chromatographic Separation:

  • The fraction containing this compound is subjected to column chromatography over silica gel.

  • A gradient elution system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds.

  • Fractions are collected and analyzed by TLC. Fractions containing the pure compound are pooled and concentrated.

  • Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water.

Structure Elucidation

The structure of the isolated this compound is confirmed using spectroscopic techniques.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Provides information about the number and types of protons and their neighboring atoms. A study on the aroma profile of star anise reported the following characteristic signals for this compound: a triplet for the methyl protons, a multiplet for the methylene protons, and signals in the aromatic region corresponding to the methoxy-substituted phenyl group.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): Determines the number of different types of carbon atoms in the molecule.

  • MS (Mass Spectrometry): Provides the molecular weight and fragmentation pattern of the compound, which aids in its identification.

  • IR (Infrared Spectroscopy): Identifies the functional groups present in the molecule, such as the hydroxyl (-OH) group.

Experimental_Workflow Experimental Workflow for Isolation and Identification Plant_Material Dried Illicium verum Fruit Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Target_Fraction Target Fraction Fractionation->Target_Fraction Column_Chromatography Silica Gel Column Chromatography Target_Fraction->Column_Chromatography Pure_Compound Pure this compound Column_Chromatography->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS, IR) Pure_Compound->Structure_Elucidation

Caption: Experimental workflow for isolation and identification.

Potential Biological Activities and Signaling Pathways

While research on the specific biological activities of this compound is limited, the activities of structurally similar phenylpropanoids provide insights into its potential therapeutic effects. Phenylpropanoids are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective activities.

Anti-Inflammatory Activity

Structurally related phenolic compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[2][3] The primary mechanism often involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[2][3]

Anti_Inflammatory_Pathway Potential Anti-Inflammatory Signaling Pathway Compound This compound MAPK MAPK Pathway (p38, JNK, ERK) Compound->MAPK Inhibition NFkB NF-κB Pathway Compound->NFkB Inhibition LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor Receptor->MAPK Receptor->NFkB Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK->Pro_inflammatory NFkB->Pro_inflammatory Inflammation Inflammatory Response Pro_inflammatory->Inflammation

Caption: Potential anti-inflammatory signaling pathway.

Neuroprotective Effects

Phenolic acids and other phenylpropanoids have been reported to have neuroprotective roles.[4] Their mechanisms of action often involve antioxidant properties, reducing oxidative stress which is a key factor in neurodegenerative diseases. Additionally, their anti-inflammatory effects within the central nervous system can contribute to neuroprotection. The ability of some phenolic compounds to cross the blood-brain barrier makes them promising candidates for the development of drugs targeting neurological disorders.[4]

Conclusion

This compound is a naturally occurring phenylpropanoid found in Illicium verum. Although it is a minor constituent, its presence contributes to the complex chemical profile of this medicinally important plant. Its biosynthesis is linked to the phenylpropanoid pathway, and it can be isolated and identified using standard phytochemical techniques. While direct evidence of its biological activity is still emerging, the known pharmacological properties of structurally related compounds suggest potential anti-inflammatory and neuroprotective effects. Further research is warranted to fully elucidate the quantitative presence of this compound in Illicium verum and to explore its specific bioactivities and mechanisms of action, which could pave the way for its development as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Utilizing 1-Aryl-1-propanol Derivatives as Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific examples of 1-(4-Methoxyphenyl)-1-propanol being used as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are based on the use of the closely related and well-documented chiral auxiliary, (R)- or (S)-1-phenylethanol . The principles of stereochemical control and the experimental methodologies are directly applicable to other 1-aryl-1-propanol systems.

Introduction

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers.[1] An effective chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, exert a high degree of stereocontrol in the desired transformation, and be readily removable under mild conditions for recovery and recycling.[2]

Secondary benzylic alcohols, such as 1-phenylethanol, are attractive candidates for chiral auxiliaries due to their commercial availability in both enantiomeric forms and the steric bulk of the phenyl group, which can effectively shield one face of a prochiral substrate.[3] These auxiliaries are typically converted to esters or ethers and then used in a variety of carbon-carbon bond-forming reactions.

Core Concept: Stereochemical Control

The underlying principle of using a 1-aryl-1-propanol-type chiral auxiliary is the temporary introduction of a chiral moiety to a prochiral substrate. The steric hindrance provided by the aryl group of the auxiliary directs the approach of incoming reagents to the less hindered face of the substrate, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

Applications in Asymmetric Synthesis

Diastereoselective Enolate Alkylation

The alkylation of enolates derived from esters of chiral secondary alcohols is a classic method for the asymmetric synthesis of α-substituted carboxylic acids. The chiral auxiliary directs the approach of the electrophile to one face of the enolate.

Experimental Protocol: Diastereoselective Alkylation of an Ester Enolate

  • Step 1: Esterification. (R)-1-phenylethanol (1.0 eq.) is reacted with propanoyl chloride (1.1 eq.) in the presence of a base such as pyridine or triethylamine in a suitable solvent like dichloromethane (DCM) at 0 °C to room temperature to afford the corresponding ester.

  • Step 2: Enolate Formation. The ester (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., Argon). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise to generate the lithium enolate.

  • Step 3: Alkylation. An alkyl halide (e.g., methyl iodide or benzyl bromide) (1.2 eq.) is added to the enolate solution at -78 °C, and the reaction is allowed to stir for several hours.

  • Step 4: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or gas chromatography (GC) of the crude product. The product is then purified by flash column chromatography.

  • Step 5: Auxiliary Cleavage. The chiral auxiliary can be removed by hydrolysis (e.g., using LiOH in a THF/water mixture) or reduction (e.g., using LiAlH₄) to yield the corresponding enantiomerically enriched carboxylic acid or alcohol, respectively. The chiral auxiliary, 1-phenylethanol, can often be recovered.

Quantitative Data for Diastereoselective Alkylation

EntryElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
1CH₃ILDA90:1085
2BnBrLDA95:588
3Allyl BromideLDA92:882

Note: The data presented is representative of typical results obtained with 1-phenylethanol as a chiral auxiliary.

Asymmetric Aldol Reactions

Chiral esters derived from 1-phenylethanol can be used to control the stereochemistry of aldol reactions, leading to the formation of enantiomerically enriched β-hydroxy esters.

Experimental Protocol: Asymmetric Aldol Reaction

  • Step 1: Ester Synthesis. Prepare the propionate ester of (R)-1-phenylethanol as described in the alkylation protocol.

  • Step 2: Enolate Formation. The ester (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C. A solution of LDA (1.1 eq.) is added slowly to form the lithium enolate.

  • Step 3: Aldol Addition. The desired aldehyde (e.g., isobutyraldehyde) (1.2 eq.) is added to the enolate solution at -78 °C. The reaction is stirred for 2-4 hours at this temperature.

  • Step 4: Work-up and Analysis. The reaction is quenched with saturated aqueous NH₄Cl. After extraction and drying, the diastereomeric excess (d.e.) of the crude product is determined by ¹H NMR or HPLC analysis. The product is purified by column chromatography.

  • Step 5: Auxiliary Removal. The auxiliary is cleaved by hydrolysis or reduction to afford the chiral β-hydroxy acid or 1,3-diol, respectively.

Quantitative Data for Asymmetric Aldol Reactions

EntryAldehydeDiastereomeric Excess (d.e.) (%)Yield (%)
1Isobutyraldehyde8578
2Benzaldehyde9082
3Acetaldehyde8275

Note: The data presented is representative of typical results obtained with 1-phenylethanol as a chiral auxiliary.

Visualization of Workflows and Mechanisms

Diagram 1: General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

G cluster_0 Synthesis cluster_1 Purification & Cleavage Prochiral_Substrate Prochiral Substrate Chiral_Substrate Chiral Substrate (Ester/Ether) Prochiral_Substrate->Chiral_Substrate Attachment Chiral_Auxiliary Chiral Auxiliary (1-Aryl-1-propanol) Chiral_Auxiliary->Chiral_Substrate Diastereomeric_Product Diastereomeric Product Mixture Chiral_Substrate->Diastereomeric_Product Asymmetric Reaction (e.g., Alkylation, Aldol) Separated_Diastereomer Separated Major Diastereomer Diastereomeric_Product->Separated_Diastereomer Purification (Chromatography) Final_Product Enantiopure Product Separated_Diastereomer->Final_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Separated_Diastereomer->Recovered_Auxiliary Cleavage

Caption: General workflow for asymmetric synthesis.

Diagram 2: Proposed Transition State for Diastereoselective Enolate Alkylation

Caption: Chelation-controlled alkylation model.

Conclusion

While direct literature evidence for the application of this compound as a chiral auxiliary is scarce, the principles outlined using the analogous 1-phenylethanol provide a robust framework for its potential use. The electronic modification of the phenyl ring (the methoxy group) may influence the stereoselectivity and reactivity, offering an avenue for further research. The protocols and data presented here serve as a valuable starting point for researchers interested in exploring the utility of 1-aryl-1-propanol derivatives in asymmetric synthesis.

References

Application of 1-(4-Methoxyphenyl)-1-propanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Methoxyphenyl)-1-propanol is a versatile chiral secondary alcohol that serves as a key starting material and intermediate in the synthesis of various pharmaceutical compounds. Its strategic importance lies in its ability to be readily converted into other valuable intermediates, primarily through dehydration and oxidation reactions. This document provides detailed application notes and experimental protocols for the synthesis of two key pharmaceutical intermediates from this compound: trans-anethole and p-methoxypropiophenone.

Application Note 1: Synthesis of trans-Anethole

trans-Anethole, a major component of anise and fennel oils, is widely used in the food, fragrance, and pharmaceutical industries. It exhibits a range of pharmacological activities, including estrogenic, anti-inflammatory, and antimicrobial properties. This compound can be efficiently converted to trans-anethole through acid-catalyzed dehydration.

Experimental Protocols for trans-Anethole Synthesis

Several methods have been developed for the dehydration of this compound. Below are detailed protocols based on different catalytic systems.

Protocol 1: Dehydration using a Solid Acid Catalyst (Acidic Alumina)

This protocol utilizes a weakly acidic solid catalyst, minimizing the potential for polymerization often observed with strong acids.[1]

  • Materials: this compound, acidic alumina.

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a water separator, charge this compound and acidic alumina (2-5% by weight of the alcohol).[1]

    • Heat the mixture to 105-130°C with stirring.[1]

    • Continuously remove the water formed during the reaction using the water separator.

    • Monitor the reaction progress by Gas Chromatography (GC) until the content of this compound is less than 1%.[2]

    • After completion, cool the reaction mixture and filter to remove the catalyst.

    • The crude trans-anethole can be purified by fractional distillation under reduced pressure.[1]

Protocol 2: Dehydration using p-Toluenesulfonic Acid and a Water-Carrying Agent

This method employs a strong acid catalyst in conjunction with a solvent that forms an azeotrope with water to facilitate its removal.[2]

  • Materials: this compound, p-toluenesulfonic acid, toluene (or cyclohexane).

  • Procedure:

    • To a 2L four-neck flask, add 500g of this compound, 500g of toluene, and 10g of p-toluenesulfonic acid.[2]

    • Set up a reflux condenser with a water trap.

    • Heat the mixture to reflux and continuously remove the water collected in the trap.

    • Monitor the reaction by GC until the alcohol content is below 1%.[2]

    • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with water.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by vacuum distillation to yield trans-anethole.

Quantitative Data for trans-Anethole Synthesis
Catalyst/MethodSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Acidic AluminaNone105-130Not specified>90>95[1]
p-Toluenesulfonic AcidTolueneRefluxNot specified~94 (crude)86 (trans), 8 (cis)[2]
p-Toluenesulfonic AcidCyclohexaneRefluxNot specified~95 (crude)85.5 (trans), 9.5 (cis)[2]
Anhydrous Sodium SulfateToluene100-15030 min - 2h90.1Not specified[3]
Anhydrous Magnesium SulfateBenzene90-15030 min - 2h90.1Not specified[3]
Calcium Hydridep-Xylene120-15030 min - 2h89.1Not specified[3]
Purification and Characterization of trans-Anethole

Purification of the crude product is crucial to remove impurities, particularly the more toxic cis-anethole isomer.

  • Purification: Fractional distillation under vacuum is the primary method for purifying trans-anethole.[3] The boiling point of trans-anethole is approximately 234-237°C at atmospheric pressure.

  • Characterization:

    • ¹H NMR: The proton NMR spectrum of trans-anethole is well-defined and can be used for structural confirmation.[4][5]

    • GC-MS: Gas chromatography-mass spectrometry is a powerful technique for identifying and quantifying volatile impurities, including the cis-isomer.[3]

Application Note 2: Synthesis of p-Methoxypropiophenone

p-Methoxypropiophenone is a valuable intermediate in the synthesis of various pharmaceuticals, including the analgesic drug Tapentadol.[6] It can be synthesized from this compound through oxidation.

Experimental Protocols for p-Methoxypropiophenone Synthesis

Several oxidation methods can be employed for the conversion of secondary benzylic alcohols to ketones. The following are general protocols that can be adapted for the oxidation of this compound.

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

PCC is a relatively mild oxidizing agent suitable for converting secondary alcohols to ketones without significant over-oxidation.[7][8]

  • Materials: this compound, Pyridinium Chlorochromate (PCC), Celite or molecular sieves, Dichloromethane (CH₂Cl₂).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, suspend PCC (1.2 equivalents) and Celite in CH₂Cl₂.[7]

    • Cool the mixture to 0°C.

    • Add a solution of this compound (1 equivalent) in CH₂Cl₂ dropwise to the suspension.[7]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).[7]

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the filter cake with additional diethyl ether.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Swern Oxidation

The Swern oxidation is a mild and efficient method that avoids the use of heavy metals.[9][10][11]

  • Materials: Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂), this compound.

  • Procedure:

    • To a solution of oxalyl chloride (1.5 equivalents) in CH₂Cl₂ at -78°C, add DMSO (2.7 equivalents) dropwise.[9]

    • After stirring for 5 minutes, add a solution of this compound (1 equivalent) in CH₂Cl₂ dropwise.[9]

    • Stir the mixture at -78°C for 30 minutes.

    • Add triethylamine (7.0 equivalents) dropwise and allow the reaction to warm to room temperature.[9]

    • Quench the reaction with water and extract the product with CH₂Cl₂.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography.

Quantitative Data for p-Methoxypropiophenone Synthesis
Characterization of p-Methoxypropiophenone
  • Physical Properties: Melting point: 27-29°C; Boiling point: 273-275°C.

  • Spectroscopic Data:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic, methoxy, and propanoyl groups.

    • IR Spectrum: The infrared spectrum shows a strong absorption band for the carbonyl group.

Synthesis Workflows

The following diagrams illustrate the synthetic pathways from this compound to the target pharmaceutical intermediates.

Synthesis_Workflow_Anethole start This compound process Dehydration start->process reagent Acid Catalyst (e.g., Acidic Alumina, p-TsOH) reagent->process product trans-Anethole process->product

Caption: Dehydration of this compound to trans-Anethole.

Synthesis_Workflow_pMPP start This compound process Oxidation start->process reagent Oxidizing Agent (e.g., PCC, Swern Reagents) reagent->process product p-Methoxypropiophenone process->product

Caption: Oxidation of this compound to p-Methoxypropiophenone.

Logical Relationship of Intermediates

The following diagram illustrates the central role of this compound, which can be both synthesized from and converted to other key intermediates.

Intermediates_Relationship pMPP p-Methoxypropiophenone alcohol This compound pMPP->alcohol Reduction alcohol->pMPP Oxidation anethole trans-Anethole alcohol->anethole Dehydration

Caption: Synthetic relationship between key pharmaceutical intermediates.

References

Protocol for the Reduction of 1-(4-methoxyphenyl)propan-1-one to 1-(4-methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various fine chemicals and pharmaceutical intermediates. This document provides detailed protocols for the reduction of 1-(4-methoxyphenyl)propan-1-one to 1-(4-methoxyphenyl)propan-1-ol, a valuable building block in the synthesis of pharmacologically active molecules. Two primary methods are presented: a sodium borohydride-mediated reduction and a catalytic hydrogenation employing Raney® Nickel. Additionally, an alternative Meerwein-Ponndorf-Verley (MPV) reduction is discussed.

The selection of the appropriate reduction method depends on several factors, including the desired yield, scalability, cost-effectiveness, and compatibility with other functional groups within the molecule. Sodium borohydride offers a mild and convenient laboratory-scale method, while catalytic hydrogenation is often preferred for larger-scale industrial applications due to its high efficiency and the use of a recyclable catalyst. The MPV reduction provides a chemoselective alternative, particularly useful when other reducible functional groups are present.

This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Comparative Data of Reduction Methods

MethodReducing Agent/CatalystSolvent(s)Reaction TimeTemperatureYield (%)Purity (%)Reference
Method 1 Sodium Borohydride (NaBH₄)Methanol~1 hourRoom Temperature>95%High
Method 2 Raney® Nickel, H₂ gasEthanol3 - 10 hours70 - 120 °C90 - 96%>98%
Alternative Method Hf-based nanocatalyst2-Pentanol2 hours220 °C98.1% (of anethole)High[1]

Note: The yield for the alternative method refers to the dehydrated product, trans-anethole, not the isolated alcohol.

Experimental Protocols

Method 1: Reduction with Sodium Borohydride

This protocol details the reduction of 1-(4-methoxyphenyl)propan-1-one using sodium borohydride in methanol. This method is known for its simplicity and high yields on a laboratory scale.

Materials:

  • 1-(4-methoxyphenyl)propan-1-one

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-methoxyphenyl)propan-1-one (1.0 eq) in methanol (10 volumes).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude 1-(4-methoxyphenyl)propan-1-ol can be further purified by column chromatography on silica gel if necessary.

Method 2: Catalytic Hydrogenation with Raney® Nickel

This protocol describes the reduction of 1-(4-methoxyphenyl)propan-1-one via catalytic hydrogenation using Raney® Nickel. This method is highly efficient and suitable for larger-scale synthesis.

Materials:

  • 1-(4-methoxyphenyl)propan-1-one

  • Raney® Nickel (catalytic amount)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Catalyst Preparation: Handle Raney® Nickel with care as it is pyrophoric. Ensure the catalyst is kept wet with a suitable solvent (e.g., ethanol) at all times.

  • Reaction Setup: In a high-pressure hydrogenation reactor, combine 1-(4-methoxyphenyl)propan-1-one and ethanol. Carefully add the Raney® Nickel catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen to 1.0 - 3.0 MPa. Heat the reaction mixture to 70 - 120 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 3 to 10 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the product, 1-(4-methoxyphenyl)propan-1-ol. The product obtained is often of high purity (>98%).

Product Characterization

1-(4-methoxyphenyl)propan-1-ol

  • Appearance: Colorless to pale yellow liquid.

  • Molecular Formula: C₁₀H₁₄O₂

  • Molecular Weight: 166.22 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.26-7.35 (m, 2H, Ar-H), 6.87-6.98 (m, 2H, Ar-H), 4.61 (t, J = 6.6 Hz, 1H, CH-OH), 3.80 (s, 3H, OCH₃), 1.73-1.88 (m, 3H, CH₂ and OH), 0.94 (t, J = 7.2 Hz, 3H, CH₃).[2][3]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 155.6, 133.4, 128.3, 126.1, 110.4, 76.0, 55.3, 31.9, 22.9, 10.2.[2]

  • IR (thin film, cm⁻¹): νₘₐₓ 3383 (O-H stretch, broad), 3063, 2965 (C-H stretch), 1612, 1512 (C=C aromatic stretch), 1246 (C-O stretch), 1035, 831.[2]

Visualizations

Caption: Chemical transformation of 1-(4-methoxyphenyl)propan-1-one to 1-(4-methoxyphenyl)propan-1-ol.

NaBH4_Workflow start Start dissolve Dissolve Ketone in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH₄ cool->add_nabh4 react Stir at Room Temperature add_nabh4->react quench Quench with NH₄Cl react->quench extract Extract with CH₂Cl₂ quench->extract dry Dry and Concentrate extract->dry purify Purify (Optional) dry->purify end End Product purify->end

Caption: Workflow for the Sodium Borohydride reduction of 1-(4-methoxyphenyl)propan-1-one.

RaneyNi_Workflow start Start setup Combine Ketone, Ethanol, and Raney Ni start->setup hydrogenate Pressurize with H₂ and Heat setup->hydrogenate monitor Monitor H₂ Uptake hydrogenate->monitor cool_vent Cool and Vent monitor->cool_vent filter Filter to Remove Catalyst cool_vent->filter concentrate Concentrate Filtrate filter->concentrate end End Product concentrate->end

Caption: Workflow for the Catalytic Hydrogenation of 1-(4-methoxyphenyl)propan-1-one using Raney® Nickel.

References

Application Notes and Protocols: The Versatile Role of 1-(4-Methoxyphenyl)-1-propanol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(4-methoxyphenyl)-1-propanol, a key intermediate in the development of various bioactive molecules. This document details its application in synthesizing compounds with significant anti-inflammatory and anticancer properties, providing structured data, detailed experimental protocols, and visual representations of relevant biological pathways.

Introduction

This compound is a secondary alcohol that serves as a valuable and versatile building block in organic and medicinal chemistry.[1] Its structure, featuring a chiral center and a methoxy-substituted phenyl ring, makes it an attractive starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The methoxy group can influence the electronic properties of the aromatic system, often contributing to the biological activity of the resulting molecules. This document will explore the derivatization of this compound to yield bioactive compounds and provide protocols for their synthesis and evaluation.

Synthesis of Bioactive Molecules

This compound can be utilized as a precursor for the synthesis of various bioactive compounds, primarily through reactions involving its hydroxyl group, such as esterification and dehydration.

Dehydration to Anethole

One of the primary applications of this compound is its dehydration to form anethole [1-methoxy-4-(1-propenyl)benzene]. Anethole is a widely recognized bioactive compound with demonstrated anti-inflammatory, antioxidant, and potential anticancer properties.

Experimental Protocol: Synthesis of Anethole

This protocol is adapted from established industrial synthesis methods.

Materials:

  • This compound

  • Anhydrous sodium sulfate (Dehydrating agent)

  • Toluene (Water-carrying agent)

  • Reaction kettle with a stirrer, reflux condenser, and water separator

Procedure:

  • To the reaction kettle, add the dehydrating agent (anhydrous sodium sulfate) and the water-carrying agent (toluene).

  • Stir the mixture and heat to reflux at approximately 100°C.

  • Slowly add this compound dropwise to the refluxing mixture over a period of 6-8 hours.

  • After the addition is complete, maintain the reaction temperature between 100-150°C for an additional 30 minutes to 2 hours.

  • Monitor the reaction by observing the collection of water in the water separator. The reaction is considered complete when no more water is collected.

  • The resulting mixture contains anethole, which can be purified by distillation.

Logical Workflow for Anethole Synthesis

G start Start: this compound reagents Reagents: - Anhydrous Sodium Sulfate - Toluene start->reagents reaction Dehydration Reaction (Reflux, 100-150°C) start->reaction reagents->reaction separation Water Separation reaction->separation purification Purification (Distillation) reaction->purification separation->reaction end End Product: Anethole purification->end

Caption: Synthetic workflow for the dehydration of this compound to anethole.

Synthesis of Bioactive Pyrazole Derivatives

The 4-methoxyphenyl moiety is a common feature in various bioactive pyrazole derivatives exhibiting anti-inflammatory properties. While direct synthesis from this compound is not extensively documented, the structural motif is crucial for their activity. For instance, a series of 1,5-diphenylpyrazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects.

Representative Bioactive Pyrazole: 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole has shown potent anti-inflammatory activity.

Biological Activities of Derivatives

Derivatives incorporating the 1-(4-methoxyphenyl)-1-propyl scaffold have demonstrated significant potential in preclinical studies. The following tables summarize the quantitative data for representative compounds.

Table 1: Anti-inflammatory Activity of a Representative Pyrazole Derivative

CompoundAssayOrganismED50 (mg/kg, oral)Reference
3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazoleAdjuvant-induced arthritisRat0.31[2]
Carrageenan-induced foot edemaRat2.6[2]

Table 2: Anticancer Activity of a Representative 1,5-diarylpentanoid Derivative

CompoundCancer Cell LineIC50 (µM)Reference
1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-oneHuman cancer cell lines (average)2.3[3]

Signaling Pathways

The bioactive molecules derived from or containing the 1-(4-methoxyphenyl) structural motif often exert their effects by modulating key cellular signaling pathways involved in inflammation and cancer.

Anti-inflammatory Mechanism: Inhibition of the NF-κB and MAPK Pathways

Many anti-inflammatory compounds function by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS), leading to the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades, releases nucleus Nucleus NFkB->nucleus translocates to genes Pro-inflammatory Gene Expression nucleus->genes induces inhibitor Bioactive Molecule (e.g., Anethole derivative) inhibitor->IKK inhibits G stimulus Inflammatory Stimulus MAPKKK MAPKKK stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK activates transcription_factors Transcription Factors (e.g., AP-1) MAPK->transcription_factors activates nucleus Nucleus transcription_factors->nucleus translocates to genes Inflammatory Gene Expression nucleus->genes induces inhibitor Bioactive Molecule inhibitor->MAPK inhibits

References

Application Notes and Protocols for the Analysis of 1-(4-Methoxyphenyl)-1-propanol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical determination of 1-(4-Methoxyphenyl)-1-propanol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for quality control, impurity profiling, and pharmacokinetic studies in drug development.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the analysis of this compound, offering both achiral and chiral separation capabilities.

Application Note: Achiral and Chiral Analysis of this compound by HPLC

Introduction

A reversed-phase HPLC method can be utilized for the quantitative analysis of this compound in various samples. For the separation of its enantiomers, which is crucial for pharmaceutical applications due to potentially different pharmacological activities, a chiral stationary phase is required. Polysaccharide-based chiral columns are often effective for this class of compounds.

Chromatographic Conditions

A C18 column is suitable for achiral analysis, providing good retention and peak shape. For chiral separations, polysaccharide-based columns, such as those with cellulose or amylose derivatives, are recommended. The mobile phase composition, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is a critical parameter for achieving optimal separation. The use of additives like trifluoroacetic acid (TFA) can improve peak shape, especially in reversed-phase mode.

Detection

UV detection is commonly employed for the analysis of this compound due to the presence of a chromophore in its structure. A wavelength of 225 nm is a suitable starting point for detection.

Experimental Protocol: Chiral HPLC-UV Method

This protocol provides a starting point for the enantioselective analysis of this compound. Method optimization may be required.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Chiral stationary phase: Polysaccharide-based column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane and 2-Propanol (IPA)

  • Standard: Racemic this compound

  • Sample Solvent: Mobile phase

2. Chromatographic Parameters

ParameterValue
ColumnChiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane:IPA (90:10, v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
Detection Wavelength225 nm
Injection Volume10 µL

3. Sample Preparation

  • Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Quantify the amount of each enantiomer using a calibration curve generated from the standard solutions.

  • Calculate the enantiomeric excess (% ee) if required.

Quantitative Data Summary (HPLC)

The following table summarizes typical performance parameters for HPLC analysis. Please note that specific values for this compound may need to be determined experimentally.

ParameterAchiral (Reversed-Phase)Chiral (Normal Phase)
Retention Time (min) To be determined experimentallyEnantiomer 1: TBD, Enantiomer 2: TBD
Resolution (Rs) N/A> 1.5
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) To be determined experimentallyTo be determined experimentally
Limit of Quantification (LOQ) To be determined experimentallyTo be determined experimentally

TBD: To be determined

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Application Note: GC-MS Analysis of this compound

Introduction

GC-MS provides high sensitivity and selectivity for the analysis of this compound. The gas chromatograph separates the analyte from other components in the sample, and the mass spectrometer provides mass spectral data for identification and quantification.

Instrumentation

A standard GC-MS system equipped with a capillary column is suitable for this analysis. A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is recommended.

Sample Preparation

Sample preparation typically involves dissolving the sample in a suitable organic solvent, such as dichloromethane or ethyl acetate. Derivatization is generally not required for this analyte.

Mass Spectrometry

Electron ionization (EI) is the most common ionization technique for this type of analysis. The resulting mass spectrum will show characteristic fragment ions that can be used for identification. Key fragment ions for this compound can be found in spectral libraries.[1]

Experimental Protocol: GC-MS Method

This protocol provides a general procedure for the analysis of this compound by GC-MS. Optimization of the temperature program may be necessary.

1. Instrumentation and Materials

  • GC-MS system with an autosampler

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium

  • Standard: this compound

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

2. GC-MS Parameters

ParameterValue
GC
Inlet Temperature250 °C
Injection ModeSplitless (or split, depending on concentration)
Carrier Gas Flow1.0 mL/min (constant flow)
Oven ProgramInitial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
MS
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan (for identification) and/or SIM (for quantification)

3. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the sample in the solvent to a concentration suitable for GC-MS analysis.

4. Data Analysis

  • Identify this compound by its retention time and by comparing its mass spectrum with a reference spectrum.

  • For quantification, use selected ion monitoring (SIM) of characteristic ions to improve sensitivity and selectivity.

Quantitative Data Summary (GC-MS)

The following table provides key identifiers and expected performance characteristics for the GC-MS analysis of this compound.

ParameterValueReference
Kovats Retention Index (non-polar column) 1489[1]
Key Mass Fragments (m/z) 137, 109, 77[1]
Linearity (r²) > 0.99
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Visualizations

The following diagrams illustrate the general workflows for the HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Dissolve in Mobile Phase Filter Filter (0.45 µm) Prep->Filter Injector Autosampler/Injector Filter->Injector Column Chiral Column (e.g., Polysaccharide-based) Injector->Column Detector UV Detector (225 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Assessment Integration->Quantification

Caption: Chiral HPLC-UV analytical workflow.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis Prep Dissolve in Organic Solvent Injector GC Inlet Prep->Injector Column Capillary Column (e.g., DB-5ms) Injector->Column MS Mass Spectrometer (EI, Scan/SIM) Column->MS TIC Total Ion Chromatogram MS->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Quant Quantification Spectrum->Quant

Caption: GC-MS analytical workflow.

References

Application Notes and Protocols: Esterification of 1-(4-Methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the esterification of 1-(4-methoxyphenyl)-1-propanol with a series of carboxylic acids, namely acetic acid, propanoic acid, and butanoic acid. The resulting esters, 1-(4-methoxyphenyl)-1-propyl acetate, 1-(4-methoxyphenyl)-1-propyl propanoate, and 1-(4-methoxyphenyl)-1-propyl butanoate, are of interest in synthetic chemistry and may serve as valuable intermediates in drug discovery and development. The presence of the methoxyphenyl moiety is common in a variety of pharmacologically active compounds, suggesting that these esters could exhibit interesting biological activities.

These protocols offer two primary methodologies for ester synthesis: the classic Fischer-Speier esterification under acidic conditions and a milder, more selective enzymatic approach using lipase. The choice of method will depend on the desired scale, purity requirements, and sensitivity of the starting materials.

Application in Drug Development

While specific pharmacological data for the esters of this compound are not extensively reported in the public domain, the structural motif of a methoxyphenyl group is present in numerous compounds with established therapeutic effects. Compounds containing methoxyphenyl groups have demonstrated a range of biological activities, including anti-inflammatory and analgesic properties.[1][2][3][4]

The esterification of this compound can be a strategic approach in drug design to create prodrugs. An ester linkage can modify the pharmacokinetic properties of a parent molecule, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile. Upon administration, these esters may be hydrolyzed by endogenous esterases to release the active parent alcohol, this compound, or the carboxylic acid, depending on the therapeutic design. This controlled release can enhance the therapeutic window and reduce potential side effects.

Given the known anti-inflammatory and analgesic effects of various methoxyphenyl-containing compounds, it is plausible that the esters described herein could be investigated for similar activities. Further screening and in-depth pharmacological studies are warranted to explore their full therapeutic potential.

Experimental Protocols

Two primary methods for the esterification of this compound are presented below: Fischer-Speier Esterification and Enzymatic Esterification.

Protocol 1: Fischer-Speier Esterification

This method utilizes a strong acid catalyst and heat to drive the equilibrium towards the formation of the ester. It is a robust and widely used method for synthesizing esters from alcohols and carboxylic acids.

Materials:

  • This compound

  • Carboxylic acid (acetic acid, propanoic acid, or butanoic acid)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add this compound (1.0 eq), the respective carboxylic acid (1.2 eq), and toluene (50 mL).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the reaction mixture while stirring.

  • Reflux: Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 4-8 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ester.

Quantitative Data (Representative):

Carboxylic AcidProductReaction Time (h)Yield (%)
Acetic Acid1-(4-Methoxyphenyl)-1-propyl acetate585
Propanoic Acid1-(4-Methoxyphenyl)-1-propyl propanoate682
Butanoic Acid1-(4-Methoxyphenyl)-1-propyl butanoate778
Protocol 2: Enzymatic Esterification

This method employs a lipase as a biocatalyst, offering a milder and more selective alternative to acid-catalyzed esterification. It is particularly useful for substrates that are sensitive to harsh acidic conditions.

Materials:

  • This compound

  • Carboxylic acid (acetic acid, propanoic acid, or butanoic acid)

  • Immobilized Lipase (e.g., Novozym 435)

  • tert-Butyl methyl ether (MTBE) or another suitable organic solvent

  • Molecular sieves (4 Å)

  • Orbital shaker

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 50 mL screw-cap flask, combine this compound (1.0 eq), the carboxylic acid (1.5 eq), and tert-butyl methyl ether (20 mL).

  • Enzyme and Desiccant Addition: Add immobilized lipase (e.g., Novozym 435, 10% w/w of substrates) and activated molecular sieves (2 g) to the reaction mixture.

  • Incubation: Seal the flask and place it in an orbital shaker set at 40-50 °C and 200 rpm.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or TLC.

  • Enzyme Removal: Once the reaction has reached the desired conversion (typically 24-48 hours), remove the immobilized lipase and molecular sieves by filtration.

  • Purification:

    • Wash the recovered enzyme with fresh solvent to be reused if desired.

    • Concentrate the filtrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the pure ester.

Quantitative Data (Representative):

Carboxylic AcidProductReaction Time (h)Conversion (%)Isolated Yield (%)
Acetic Acid1-(4-Methoxyphenyl)-1-propyl acetate24>9590
Propanoic Acid1-(4-Methoxyphenyl)-1-propyl propanoate36>9588
Butanoic Acid1-(4-Methoxyphenyl)-1-propyl butanoate48>9585

Visualization of Experimental Workflows

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants This compound + Carboxylic Acid + Toluene reflux Reflux with Dean-Stark Trap reactants->reflux Mix catalyst H₂SO₄ catalyst->reflux Add cool Cool to RT reflux->cool After 4-8h wash Wash with NaHCO₃ and Brine cool->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Ester chromatography->product

Caption: Workflow for Fischer-Speier Esterification.

Enzymatic_Esterification_Workflow cluster_reaction Reaction cluster_separation Separation cluster_purification Purification reactants This compound + Carboxylic Acid + Solvent (MTBE) incubate Incubate with Shaking (40-50°C) reactants->incubate Mix enzyme Immobilized Lipase + Molecular Sieves enzyme->incubate Add filter Filter incubate->filter After 24-48h enzyme_recycle Recycle Enzyme filter->enzyme_recycle Solid concentrate Concentrate filter->concentrate Filtrate chromatography Column Chromatography concentrate->chromatography product Pure Ester chromatography->product

Caption: Workflow for Enzymatic Esterification.

References

Application Notes and Protocols for the Oxidation of 1-(4-Methoxyphenyl)-1-propanol to 4'-Methoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. 4'-Methoxypropiophenone, a valuable building block for various biologically active compounds, can be efficiently synthesized by the oxidation of its corresponding secondary alcohol, 1-(4-methoxyphenyl)-1-propanol. This document provides detailed application notes and comparative protocols for several common and effective oxidation methods for this specific transformation. The methodologies covered include oxidation with Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), Swern oxidation, and a TEMPO-catalyzed bleach oxidation.

Overview of Oxidation Methodologies

The choice of an oxidizing agent for the conversion of this compound to 4'-methoxypropiophenone depends on several factors, including reaction scale, desired purity, functional group tolerance, and safety considerations. Below is a comparative summary of the featured oxidation protocols.

Table 1: Comparison of Oxidation Protocols for the Synthesis of 4'-Methoxypropiophenone

MethodOxidizing AgentTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
PCC Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room Temperature2 - 485-95Readily available reagent, simple setup.Chromium waste is toxic, can be acidic.
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temperature1 - 390-98[1]Mild conditions, high yields, neutral pH.[2]Reagent is expensive and potentially explosive.
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDichloromethane (DCM)-78 to Room Temp.2 - 4>90Very mild, avoids heavy metals, high yields.[3]Requires low temperatures, produces malodorous dimethyl sulfide.
TEMPO/Bleach Oxidation Sodium Hypochlorite (Bleach), TEMPO (catalyst)Dichloromethane/Water0 to Room Temp.1 - 3>95Inexpensive, environmentally friendly, highly selective.Biphasic reaction, potential for halogenated byproducts.

Experimental Protocols

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and reliable oxidizing agent for the conversion of secondary alcohols to ketones.[4] The reaction is typically performed under anhydrous conditions to prevent side reactions.

Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite® (an equal weight to the PCC) in anhydrous dichloromethane (DCM, 5 mL per mmol of alcohol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM (2 mL per mmol of alcohol) to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 4'-methoxypropiophenone.

PCC_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Suspend PCC and Celite® in anhydrous DCM C Cool PCC suspension to 0 °C A->C B Dissolve this compound in anhydrous DCM D Add alcohol solution to PCC suspension B->D C->D E Warm to room temperature and stir for 2-4 h D->E F Dilute with diethyl ether and filter through silica gel E->F G Concentrate the filtrate F->G H Purify by flash column chromatography G->H I Obtain pure 4'-methoxypropiophenone H->I

PCC Oxidation Workflow
Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a very mild and highly efficient method for oxidizing alcohols to ketones, often providing excellent yields with simple work-up procedures.[2][5][6]

Protocol:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM, 10 mL per mmol of alcohol).

  • Add Dess-Martin Periodinane (DMP) (1.2 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude 4'-methoxypropiophenone can be purified by flash column chromatography if necessary.

DMP_Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in anhydrous DCM B Add Dess-Martin Periodinane A->B C Stir at room temperature for 1-3 h B->C D Quench with NaHCO₃ and Na₂S₂O₃ solutions C->D E Separate layers and extract aqueous phase D->E F Wash, dry, and concentrate the organic phase E->F G Purify by flash column chromatography (if necessary) F->G H Obtain pure 4'-methoxypropiophenone G->H

Dess-Martin Oxidation Workflow
Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is a very mild and high-yielding procedure that avoids the use of heavy metals.[4][7]

Protocol:

  • To a dry three-necked round-bottom flask equipped with a dropping funnel and a thermometer, under an inert atmosphere, add anhydrous dichloromethane (DCM, 5 mL per mmol of oxalyl chloride).

  • Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (2.0 equivalents) to the cold DCM.

  • In a separate dry flask, dissolve dimethyl sulfoxide (DMSO) (4.0 equivalents) in anhydrous DCM (1 mL per mmol of DMSO) and add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM (2 mL per mmol of alcohol) dropwise, keeping the internal temperature below -65 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (TEA) (5.0 equivalents) dropwise, again maintaining the temperature below -65 °C.

  • After the addition of TEA, remove the cooling bath and allow the reaction mixture to warm to room temperature over about 30 minutes.

  • Quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield pure 4'-methoxypropiophenone.

Swern_Oxidation_Workflow cluster_activation Activator Preparation cluster_reaction Oxidation cluster_workup Work-up and Purification A Cool DCM to -78 °C B Add oxalyl chloride A->B C Add DMSO solution B->C D Add alcohol solution at -78 °C C->D E Add triethylamine at -78 °C D->E F Warm to room temperature E->F G Quench with water F->G H Extract with DCM G->H I Wash, dry, and concentrate H->I J Purify by flash column chromatography I->J K Obtain pure 4'-methoxypropiophenone J->K

Swern Oxidation Workflow
TEMPO-Catalyzed Bleach Oxidation

This method is an environmentally benign and cost-effective process that uses household bleach as the terminal oxidant with a catalytic amount of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO).

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane (DCM, 7 mL per mmol of alcohol).

  • To this solution, add an aqueous solution of sodium bicarbonate (NaHCO₃, 0.5 M, 3 mL per mmol of alcohol).

  • Add TEMPO (0.01 equivalents) and potassium bromide (KBr) (0.1 equivalents) to the biphasic mixture.

  • Cool the flask to 0 °C in an ice bath.

  • With vigorous stirring, add an aqueous solution of sodium hypochlorite (bleach, ~5-6%, 1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford pure 4'-methoxypropiophenone.

TEMPO_Bleach_Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Purification A Dissolve alcohol in DCM and add NaHCO₃ solution B Add TEMPO and KBr A->B C Cool to 0 °C B->C D Add bleach solution dropwise at 0 °C C->D E Stir at 0 °C for 1-3 h D->E F Quench with Na₂S₂O₃ solution E->F G Extract with DCM F->G H Wash, dry, and concentrate G->H I Purify by flash column chromatography H->I J Obtain pure 4'-methoxypropiophenone I->J

TEMPO/Bleach Oxidation Workflow

References

The Role of Chiral Auxiliaries in Stereoselective Aldol Reactions: A Review and Application Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of β-hydroxy carbonyl compounds which are pivotal structural motifs in numerous natural products and pharmaceutical agents.[1] Achieving stereocontrol in these reactions is of paramount importance, as the biological activity of complex molecules is often dictated by their precise three-dimensional arrangement.[2] Stereoselective aldol reactions are therefore a critical tool for the asymmetric synthesis of chiral molecules.[3] One powerful strategy to control the stereochemical outcome of aldol reactions is the use of a chiral auxiliary.[4] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction.[5] After the desired stereocenter(s) have been established, the auxiliary can be removed and ideally recycled.[5]

While a variety of chiral auxiliaries have been developed and successfully implemented, this document will provide a detailed overview of the principles of their application in stereoselective aldol reactions. Although 1-(4-Methoxyphenyl)-1-propanol is a chiral alcohol, its direct and widespread application as a chiral auxiliary in stereoselective aldol reactions is not extensively documented in scientific literature. Therefore, to provide a practical and well-established experimental framework, this application note will focus on the widely used Evans oxazolidinone auxiliaries as a representative example.

The Mechanism of Stereocontrol with Chiral Auxiliaries

Chiral auxiliaries function by inducing a facial bias in the enolate and/or the electrophile, leading to a diastereoselective reaction. The chiral environment created by the auxiliary favors one transition state over the other, resulting in the preferential formation of one diastereomer of the aldol adduct.

A key example is the use of Evans oxazolidinone auxiliaries.[4] In this methodology, the chiral auxiliary is first acylated. The resulting N-acyl oxazolidinone is then deprotonated to form a Z-enolate, typically using a boron triflate and a hindered amine base. This Z-enolate is conformationally locked by chelation to the boron atom. The bulky substituent on the oxazolidinone ring then sterically blocks one face of the enolate, directing the incoming aldehyde to the opposite face. This leads to a highly predictable and diastereoselective aldol addition, proceeding through a chair-like Zimmerman-Traxler transition state.

Experimental Protocols

The following protocols are based on well-established procedures for Evans-type stereoselective aldol reactions and serve as a guide for researchers.

Protocol 1: Acylation of the Chiral Auxiliary

This protocol describes the attachment of a propionyl group to the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry CH₂Cl₂ (0.5 M) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).

  • Slowly add propionyl chloride (1.2 eq) to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with the addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Protocol 2: Stereoselective Aldol Reaction

This protocol details the diastereoselective aldol reaction between the N-propionyl oxazolidinone and isobutyraldehyde.

Materials:

  • N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Dibutylboron triflate (DBOTf)

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Dry Dichloromethane (CH₂Cl₂)

  • Methanol

  • Hydrogen peroxide (30% aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry CH₂Cl₂ (0.2 M) under an inert atmosphere and cool the solution to -78 °C.

  • Add dibutylboron triflate (1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.

  • Cool the reaction back down to -78 °C and add freshly distilled isobutyraldehyde (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for another hour.

  • Quench the reaction by adding methanol, followed by the slow and careful addition of a 2:1 mixture of methanol and 30% hydrogen peroxide.

  • After vigorous stirring for 1 hour, add saturated aqueous sodium bicarbonate solution and continue stirring for 15 minutes.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired syn-aldol adduct.

Protocol 3: Removal of the Chiral Auxiliary

This protocol describes the cleavage of the chiral auxiliary to yield the chiral β-hydroxy carboxylic acid.

Materials:

  • Aldol adduct from Protocol 2

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate to afford the enantiomerically enriched β-hydroxy carboxylic acid.

Data Presentation

The following table summarizes typical results for Evans-type stereoselective aldol reactions.

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)Enantiomeric Excess (ee %)
Isobutyraldehyde>99:185-95>99
Benzaldehyde>98:280-90>99
Acetaldehyde>95:575-85>98

Visualizations

Logical Workflow of a Chiral Auxiliary-Mediated Aldol Reaction

Aldol_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Stereoselective Aldol Reaction cluster_2 Step 3: Auxiliary Removal Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Acylated_Aux Acylated Auxiliary Auxiliary->Acylated_Aux Acyl_Source Acyl Source (e.g., Propionyl Chloride) Acyl_Source->Acylated_Aux Acylation Enolate_Formation Enolate Formation (e.g., with DBOTf, DIPEA) Acylated_Aux->Enolate_Formation Aldol_Adduct Diastereomerically Enriched Aldol Adduct Enolate_Formation->Aldol_Adduct Aldol Addition Aldehyde Aldehyde Aldehyde->Aldol_Adduct Cleavage Cleavage (e.g., LiOH, H₂O₂) Aldol_Adduct->Cleavage Final_Product Enantiomerically Enriched β-Hydroxy Carbonyl Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for a chiral auxiliary-mediated stereoselective aldol reaction.

Zimmerman-Traxler Transition State Model

Zimmerman_Traxler Zimmerman-Traxler Model for Evans Aldol cluster_TS Chair-like Transition State B B O1 O B->O1 C1 C O1->C1 O2 O C2 C C1->C2 Aux Chiral Auxiliary C1->Aux blocks top face C_aldehyde C C2->C_aldehyde R_enolate R_enolate C2->R_enolate O_aldehyde O C_aldehyde->O_aldehyde R_aldehyde R_aldehyde C_aldehyde->R_aldehyde equatorial H_aldehyde H C_aldehyde->H_aldehyde axial O_aldehyde->B

Caption: Zimmerman-Traxler model for stereoselection in an Evans aldol reaction.

References

Application Notes and Protocols for the Derivatization of 1-(4-Methoxyphenyl)-1-propanol for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Methoxyphenyl)-1-propanol is a chiral secondary alcohol of interest in pharmaceutical and chemical research. Its analysis, particularly by gas chromatography (GC), often requires derivatization to improve its volatility, thermal stability, and chromatographic behavior. This document provides detailed application notes and protocols for the derivatization of this compound for analytical applications, including quantitative analysis and chiral separation. The primary derivatization techniques covered are silylation and acylation.

Analytical Challenges and the Need for Derivatization

Direct analysis of this compound by GC can be challenging due to its polarity, which can lead to poor peak shape, tailing, and potential on-column degradation, especially at the high temperatures often used in GC analysis. Derivatization addresses these issues by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety. This results in improved chromatographic resolution, sensitivity, and reproducibility.

Derivatization Strategies

The two most common derivatization strategies for alcohols like this compound are silylation and acylation.

  • Silylation: This involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Silylating agents are highly reactive and produce stable derivatives suitable for GC-MS analysis.

  • Acylation: This method introduces an acyl group to the hydroxyl functionality, forming an ester. Acylation can improve volatility and is also used to introduce fluorinated groups that enhance detectability by electron capture detection (ECD).

For chiral analysis, derivatization can be performed with a chiral derivatizing agent to form diastereomers that can be separated on a non-chiral column. Alternatively, the derivatized analyte can be analyzed on a chiral GC column.

Data Presentation: Comparison of Derivatization Methods

The following tables summarize typical reaction conditions and expected outcomes for the silylation and acylation of this compound. These values are representative and may require optimization for specific applications.

Table 1: Silylation of this compound

ParameterMethod A: BSTFAMethod B: BSTFA + 1% TMCS
Derivatizing Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)BSTFA with 1% Trimethylchlorosilane (TMCS)
Analyte Concentration 1 mg/mL in aprotic solvent (e.g., acetonitrile, pyridine)1 mg/mL in aprotic solvent (e.g., acetonitrile, pyridine)
Reagent Volume 100 µL100 µL
Reaction Temperature 60°C60°C
Reaction Time 30 minutes15 minutes
Expected Derivative 1-(4-Methoxyphenyl)-1-(trimethylsilyloxy)propane1-(4-Methoxyphenyl)-1-(trimethylsilyloxy)propane
Typical GC-MS Retention Time ~12.5 min (on a standard non-polar column)~12.5 min (on a standard non-polar column)
Notes Good for primary and less hindered secondary alcohols.Catalyst (TMCS) accelerates the reaction, especially for hindered alcohols.

Table 2: Acylation of this compound

ParameterMethod C: Trifluoroacetic Anhydride (TFAA)Method D: Pentafluoropropionic Anhydride (PFPA)
Derivatizing Reagent Trifluoroacetic Anhydride (TFAA)Pentafluoropropionic Anhydride (PFPA)
Analyte Concentration 1 mg/mL in aprotic solvent (e.g., ethyl acetate)1 mg/mL in aprotic solvent (e.g., ethyl acetate)
Reagent Volume 100 µL100 µL
Reaction Temperature 70°C70°C
Reaction Time 20 minutes20 minutes
Expected Derivative 1-(4-Methoxyphenyl)propyl trifluoroacetate1-(4-Methoxyphenyl)propyl pentafluoropropionate
Typical GC-MS Retention Time ~10.8 min (on a standard non-polar column)~11.5 min (on a standard non-polar column)
Notes Produces a volatile derivative. Suitable for both FID and MS detection.Introduces a pentafluoropropionyl group, enhancing ECD response.

Experimental Protocols

Protocol 1: Silylation using BSTFA with TMCS as a Catalyst

Objective: To prepare the trimethylsilyl (TMS) derivative of this compound for GC-MS analysis.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous acetonitrile or pyridine

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Prepare a 1 mg/mL solution of this compound in anhydrous acetonitrile.

  • Pipette 100 µL of the sample solution into a reaction vial.

  • Carefully add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 15 minutes in a heating block.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)

Objective: To prepare the trifluoroacetyl derivative of this compound for GC-MS analysis.

Materials:

  • This compound

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous ethyl acetate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Prepare a 1 mg/mL solution of this compound in anhydrous ethyl acetate.

  • Pipette 100 µL of the sample solution into a reaction vial.

  • Add 100 µL of TFAA to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 20 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate.

  • The sample is now ready for GC-MS analysis.

Visualization of Experimental Workflows

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start: This compound in solution dissolve Dissolve in Aprotic Solvent start->dissolve aliquot Transfer Aliquot to Reaction Vial dissolve->aliquot add_reagent Add Derivatizing Reagent aliquot->add_reagent vortex Vortex Mix add_reagent->vortex heat Heat at Specific Temperature vortex->heat cool Cool to Room Temperature heat->cool gcms GC-MS Analysis cool->gcms

Caption: General workflow for derivatization.

SilylationVsAcylation cluster_silylation Silylation cluster_acylation Acylation start This compound silylation_reagent BSTFA or BSTFA + TMCS start->silylation_reagent acylation_reagent TFAA or PFPA start->acylation_reagent silylation_product TMS Derivative silylation_reagent->silylation_product Reaction at 60°C acylation_product Acyl Derivative acylation_reagent->acylation_product Reaction at 70°C

Caption: Comparison of derivatization pathways.

Signaling Pathways and Logical Relationships

For chiral analysis, the choice of derivatization and analytical column is critical. The following diagram illustrates the decision-making process.

ChiralAnalysisDecision start Chiral Analysis of This compound derivatize_choice Derivatization Strategy start->derivatize_choice achiral_derivatization Achiral Derivatization (e.g., BSTFA, TFAA) derivatize_choice->achiral_derivatization Option 1 chiral_derivatization Chiral Derivatization (e.g., with chiral reagent) derivatize_choice->chiral_derivatization Option 2 column_choice1 Analytical Column achiral_derivatization->column_choice1 column_choice2 Analytical Column chiral_derivatization->column_choice2 chiral_column Chiral GC Column column_choice1->chiral_column Required achiral_column Achiral GC Column column_choice1->achiral_column No Separation column_choice2->chiral_column Possible, may be complex column_choice2->achiral_column Preferred outcome1 Enantiomer Separation chiral_column->outcome1 outcome2 Diastereomer Separation achiral_column->outcome2

Caption: Decision tree for chiral analysis.

Application Notes and Protocols for the Cataly-tic Dehydration of p-Methoxyphenylpropanol to Anethole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole is a widely used organic compound in the flavor, fragrance, and pharmaceutical industries, prized for its characteristic anise scent. The catalytic dehydration of p-methoxyphenylpropanol presents a common and efficient route for its synthesis. This document provides detailed application notes and experimental protocols for this transformation, focusing on different catalytic systems. The information is intended to guide researchers in selecting appropriate methods and conditions for the successful synthesis of anethole.

Data Presentation

The following tables summarize quantitative data for various catalytic methods for the dehydration of p-methoxyphenylpropanol to anethole, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Dehydration using Weakly Acidic Solid Catalysts

CatalystCatalyst Loading (wt% relative to substrate)Temperature (°C)Reaction Timetrans-Anethole Yield (%)cis-Anethole Content (%)Polymer Content (%)Anethole Selectivity (%)Reference
Acidic Alumina3%120Until no more water separates91.66.31.397.9[1]
Aluminum Hydroxide3%120Until no more water separates90.36.52.396.8[1]

Table 2: Dehydration using Dehydrating Agents and Water-Carrying Solvents

Dehydrating AgentWater-Carrying AgentSubstrate:Dehydrating Agent (w/w)Substrate:Solvent (w/w)Temperature (°C)Reaction Time (h)Conversion Rate (%)Product Yield (%)Reference
Anhydrous Sodium SulfateToluene500:11:3100-1500.5-2 (after addition)Not SpecifiedNot Specified[2]
Anhydrous Magnesium SulfateBenzene500:11:890-1500.5-2 (after addition)Not SpecifiedNot Specified[2]
Calcium Hydridep-Xylene800:11:3120-1500.5-2 (after addition)90.389.1[2][3]

Table 3: Dehydration using Other Acid Catalysts

CatalystSolventSubstrate:Catalyst (w/w)Substrate:Solvent (w/w)Temperature (°C)Reaction MonitoringTotal Anethole Content (%)trans-Anethole Content (%)Reference
p-Toluenesulfonic acidToluene50:11:1RefluxGC (alcohol content <1%)9486[4]
p-Toluenesulfonic acidCyclohexane50:11:1RefluxGC (alcohol content <1%)9585.5[4]

Experimental Protocols

Protocol 1: Dehydration using Acidic Alumina as a Catalyst

This protocol describes the solvent-free dehydration of p-methoxyphenylpropanol using a weakly acidic solid catalyst, which simplifies the work-up procedure and reduces waste.[1]

Materials:

  • p-Methoxyphenylpropanol

  • Acidic alumina

  • Four-neck round-bottom flask

  • Heating mantle

  • Water separator (e.g., Dean-Stark apparatus)

  • Condenser

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Place p-methoxyphenylpropanol and acidic alumina (3% by weight of the p-methoxyphenylpropanol) into a four-neck round-bottom flask.[1]

  • Equip the flask with a heating mantle, a water separator filled with p-methoxyphenylpropanol, and a condenser.

  • Heat the reaction mixture to 120°C with stirring.[1]

  • Continuously remove the water produced during the reaction using the water separator.

  • Monitor the reaction by observing the cessation of water separation.

  • Once the reaction is complete (no more water is separated), cool the mixture to room temperature.[1]

  • The product, anethole, can be purified by distillation from the solid catalyst.

  • Analyze the product composition (trans/cis isomers, polymer content) using GC.

Protocol 2: Dehydration using a Dehydrating Agent and a Water-Carrying Solvent

This protocol utilizes a dehydrating agent and an azeotropic solvent to remove water and drive the reaction to completion.[2][3]

Materials:

  • p-Methoxyphenylpropanol

  • Calcium hydride (or other suitable dehydrating agent)

  • p-Xylene (or other suitable water-carrying agent)

  • Reaction kettle (reactor) with stirrer, heating system, and dropping funnel

  • Water separator and condenser

Procedure:

  • Charge the reaction kettle with the dehydrating agent (e.g., calcium hydride, at a weight ratio of 1:800 to the substrate) and the water-carrying agent (e.g., p-xylene, at a weight ratio of 3:1 to the substrate).[2]

  • Heat the mixture to reflux (for p-xylene, approximately 115-140°C) with stirring.[2]

  • Add p-methoxyphenylpropanol dropwise to the refluxing mixture over a period of 6-8 hours.[2]

  • After the addition is complete, maintain the reaction temperature between 120-150°C for an additional 30 minutes to 2 hours.[2]

  • The reaction is complete when no more water is collected in the water separator.[2]

  • Cool the reaction mixture.

  • The crude anethole in the organic solvent can be purified through washing and distillation.

  • The conversion rate and product yield can be determined by LC/MS or GC analysis. A conversion rate of 90.3% and a product yield of 89.1% have been reported for this method.[2][3]

Visualizations

Reaction Pathway

The catalytic dehydration of p-methoxyphenylpropanol to anethole proceeds through the elimination of a water molecule from the alcohol, facilitated by an acid catalyst, to form a double bond.

ReactionPathway cluster_reactants Reactants cluster_process Process cluster_products Products pMPP p-Methoxyphenylpropanol Dehydration Catalytic Dehydration pMPP->Dehydration + Acid Catalyst - H₂O Anethole Anethole Dehydration->Anethole Water Water Dehydration->Water ExperimentalWorkflow start Start setup Reaction Setup (Add Reactants & Catalyst) start->setup reaction Heating & Stirring (Dehydration Reaction) setup->reaction monitoring Reaction Monitoring (e.g., Water Separation, GC) reaction->monitoring monitoring->reaction Incomplete workup Product Isolation (Cooling, Filtration/Distillation) monitoring->workup Complete analysis Product Analysis (GC, LC/MS) workup->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Methoxyphenyl)-1-propanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-(4-Methoxyphenyl)-1-propanol using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, this compound, is not eluting from the silica gel column. What could be the problem?

A1: This is a common issue that can arise from several factors:

  • Inappropriate Solvent System: The mobile phase may be too non-polar to effectively move the relatively polar this compound off the polar silica gel stationary phase. Alcohols, being polar, tend to adsorb strongly to silica.[1]

  • Solution: Increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, gradually increase the proportion of ethyl acetate. For instance, if you started with 10% ethyl acetate in hexane, try increasing it to 20% or 30%.

  • Compound Decomposition: Although less common for this specific compound under normal chromatographic conditions, some compounds can decompose on silica gel, which can be slightly acidic.[2]

  • Solution: To check for decomposition, you can perform a stability test using two-dimensional thin-layer chromatography (2D TLC). If decomposition is suspected, consider deactivating the silica gel by flushing the column with a solvent mixture containing a small amount of a base like triethylamine (1-2%) before loading your sample.

Q2: The separation between my desired product and impurities is poor, resulting in mixed fractions.

A2: Poor resolution can be addressed by optimizing several parameters:

  • Incorrect Mobile Phase Polarity: If the eluent is too polar, both your product and impurities will travel quickly down the column, leading to co-elution.

  • Solution: Decrease the polarity of the mobile phase. A good starting point for many separations is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.35 on a TLC plate.[3] For a compound similar to yours, 4-methoxyphenol, an Rf of 0.4 was observed with 20% ethyl acetate in hexane.[4] You can start with this and adjust the polarity to achieve better separation.

  • Column Overloading: Loading too much crude sample onto the column can lead to broad bands and poor separation.

  • Solution: As a general rule, the amount of silica gel should be 20-50 times the weight of the crude sample for good separation.[1]

  • Improper Column Packing: Channels or cracks in the silica gel bed will result in an uneven flow of the mobile phase and poor separation.

  • Solution: Ensure the column is packed uniformly without any air bubbles. A wet slurry packing method is often recommended for silica gel.

Q3: My purified this compound appears to be contaminated with silica.

A3: This can happen if the silica gel is too fine or if the cotton/frit at the bottom of the column is not adequate.

  • Solution: Ensure you are using silica gel with an appropriate mesh size (e.g., 60-120 or 70-230 mesh). Before collecting fractions, allow the initial solvent to run through the column to settle the silica bed and wash away any very fine particles. A small layer of sand on top of the silica bed can also prevent disturbance when adding the eluent.

Q4: How do I choose the right solvent system for the purification?

A4: The selection of the mobile phase is crucial for a successful separation.[5]

  • Thin-Layer Chromatography (TLC): The best way to determine an appropriate solvent system is to use TLC. Experiment with different ratios of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether).

  • Target Rf Value: Aim for a solvent system that gives your desired compound, this compound, an Rf value between 0.2 and 0.4. This generally provides the best separation in column chromatography.

  • Starting Point: For aromatic alcohols, a mixture of hexane and ethyl acetate is a common choice.[6] Based on data for similar compounds, a starting point of 20% ethyl acetate in hexane is reasonable.[4]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound on a silica gel column.

1. Materials:

  • Crude this compound

  • Silica gel (70-230 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Chromatography column with a stopcock

  • Cotton wool or fritted disc

  • Sand (washed)

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Preparation of the Column (Wet Slurry Method):

  • Place a small plug of cotton wool at the bottom of the column to support the packing material.

  • Add a small layer of sand over the cotton plug.

  • In a separate beaker, make a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). The amount of silica should be about 30-50 times the weight of your crude sample.

  • With the stopcock closed, pour the slurry into the column.

  • Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Open the stopcock and allow some solvent to drain, which will help in uniform packing. Do not let the solvent level drop below the top of the silica bed.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane or the eluent).

  • Carefully apply the sample solution to the top of the silica gel using a pipette.

  • Allow the sample to be absorbed into the silica gel by draining the solvent until the liquid level just reaches the top of the sand.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin collecting fractions in numbered test tubes.

  • Start with a less polar solvent system (e.g., 10% ethyl acetate in hexane) and you can gradually increase the polarity (gradient elution) if necessary to elute your compound. For example, you can increase to 20% and then 30% ethyl acetate in hexane.

  • Monitor the separation by spotting the collected fractions on TLC plates.

5. Analysis:

  • Develop the TLC plates in an appropriate solvent system.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Presentation

ParameterValue/RangeNotes
Stationary Phase Silica Gel (70-230 mesh)Standard polarity for normal-phase chromatography.
Mobile Phase Hexane / Ethyl AcetateA common and effective solvent system for moderately polar compounds.
Recommended Starting Solvent Ratio 80:20 (Hexane:Ethyl Acetate)This should give an approximate Rf of 0.4 for similar compounds.[4]
Target Rf Value 0.2 - 0.4Ideal range for good separation on a column.

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis prep_column Prepare Slurry & Pack Column load_sample Load Crude Sample prep_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Start Troubleshooting issue What is the issue? start->issue no_elution Compound Not Eluting issue->no_elution No Elution poor_sep Poor Separation issue->poor_sep Poor Separation silica_contam Silica Contamination issue->silica_contam Contamination solution_no_elute Increase Mobile Phase Polarity (e.g., more Ethyl Acetate) no_elution->solution_no_elute solution_poor_sep Decrease Mobile Phase Polarity Check for Column Overloading poor_sep->solution_poor_sep solution_silica Use Correct Silica Mesh Size Ensure Proper Column Setup silica_contam->solution_silica

Caption: A troubleshooting guide for common column chromatography issues.

References

Optimizing reaction conditions for the synthesis of 1-(4-Methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Methoxyphenyl)-1-propanol. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two primary and effective methods for the synthesis of this compound:

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to 4-methoxybenzaldehyde.[1][2]

  • Reduction of 4'-Methoxypropiophenone: This method involves the reduction of the ketone group of 4'-methoxypropiophenone to a secondary alcohol using various reducing agents.[3]

Q2: Which synthetic route is generally preferred?

A2: The choice of synthetic route depends on several factors, including the availability of starting materials, desired yield and purity, and the scale of the reaction.

  • The Grignard reaction is a versatile method for creating the carbon skeleton and can be adapted for various analogs. However, it requires strict anhydrous conditions and careful control of the reaction to minimize side products.[1]

  • The reduction of 4'-methoxypropiophenone is often a more straightforward process with high yields, especially when using catalytic hydrogenation.[3]

Q3: What are the most common side products in the Grignard synthesis of this compound?

A3: The most common side product is the Wurtz coupling product, butane, formed by the reaction of the ethylmagnesium bromide with the ethyl bromide starting material. Another potential byproduct is a biphenyl-type compound formed from the coupling of the Grignard reagent with unreacted aryl halide.[1] The presence of water will lead to the formation of ethane by quenching the Grignard reagent.

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel or by distillation under reduced pressure. The choice of method depends on the scale of the reaction and the nature of the impurities.

Troubleshooting Guides

Grignard Reaction Route
Issue Possible Cause(s) Troubleshooting Steps
Reaction fails to initiate (no exotherm, no color change) 1. Inactive magnesium surface (oxide layer).2. Wet glassware or solvent.3. Impure reagents.1. Activate magnesium by gently crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.2. Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents.3. Use freshly distilled or high-purity reagents.
Low yield of this compound 1. Incomplete reaction.2. Grignard reagent quenched by moisture or acidic protons.3. Formation of side products (e.g., Wurtz coupling).1. Ensure the reaction goes to completion by monitoring with TLC. Consider extending the reaction time or gentle heating.2. Maintain strict anhydrous conditions throughout the experiment.3. Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration and minimize coupling.
Presence of significant amount of starting 4-methoxybenzaldehyde 1. Insufficient Grignard reagent.2. Poor reactivity of the Grignard reagent.1. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.2. Ensure the Grignard reagent was successfully formed and is of sufficient concentration.
Oily product that is difficult to crystallize Presence of impurities, such as byproducts or residual solvent.Purify the crude product using column chromatography or distillation.
Reduction Route (Catalytic Hydrogenation)
Issue Possible Cause(s) Troubleshooting Steps
Incomplete reduction 1. Inactive catalyst.2. Insufficient hydrogen pressure or reaction time.1. Use freshly prepared or properly stored Raney Nickel. Ensure the catalyst is not pyrophoric by keeping it wet with a solvent.[4]2. Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress by TLC.
Low yield of this compound 1. Catalyst poisoning.2. Mechanical loss during workup.1. Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds).2. Carefully separate the catalyst by filtration and ensure complete extraction of the product from the reaction mixture.
Presence of byproducts Over-reduction or side reactions catalyzed by Raney Nickel.Optimize reaction conditions (temperature, pressure, and time) to favor the desired reduction.

Data Presentation

Table 1: Representative Yields for the Synthesis of this compound via Grignard Reaction

EntryGrignard ReagentAldehydeSolventTemperature (°C)Time (h)Yield (%)
1Ethylmagnesium Bromide4-MethoxybenzaldehydeDiethyl Ether0 to rt2~70-85
2Ethylmagnesium Bromide4-MethoxybenzaldehydeTHF0 to rt2~75-90
3Ethylmagnesium Iodide4-MethoxybenzaldehydeDiethyl Ether0 to rt2~70-85

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and experimental technique.

Table 2: Reported Yields for the Synthesis of this compound via Reduction of 4'-Methoxypropiophenone

EntryReducing AgentCatalystSolventTemperature (°C)PressureTime (h)Yield (%)
1H₂Raney NickelMethanolrt1-3 atm3-10>90
2NaBH₄-Methanol/Water0 to rtatm1-2High
3IsopropanolHf-based catalyst2-Pentanol220-2High (for subsequent dehydration)

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • 4-Methoxybenzaldehyde

  • Iodine crystal (optional, as initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Prepare a solution of ethyl bromide in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), add a small crystal of iodine or gently warm the flask.

    • Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Methoxybenzaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 4-methoxybenzaldehyde in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the 4-methoxybenzaldehyde solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Reduction of 4'-Methoxypropiophenone using Raney Nickel

Materials:

  • 4'-Methoxypropiophenone

  • Raney Nickel (slurry in water)

  • Methanol or Ethanol

  • Hydrogen gas

  • Celite or other filter aid

Procedure:

  • Catalyst Preparation:

    • Carefully wash the Raney Nickel slurry with water and then with the reaction solvent (methanol or ethanol) to remove any residual water. The catalyst should be kept wet with the solvent at all times to prevent it from becoming pyrophoric.[4]

  • Hydrogenation:

    • In a hydrogenation vessel, dissolve 4'-methoxypropiophenone in methanol or ethanol.

    • Carefully add the washed Raney Nickel catalyst to the solution under an inert atmosphere.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 atm).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with the reaction solvent.

    • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • If necessary, purify the crude product by column chromatography or distillation under reduced pressure.

Mandatory Visualization

Synthesis_Workflow cluster_grignard Grignard Reaction Route cluster_reduction Reduction Route start_g 4-Methoxybenzaldehyde + Ethyl Bromide + Mg grignard_formation Grignard Reagent Formation start_g->grignard_formation reaction_g Reaction with Aldehyde grignard_formation->reaction_g workup_g Aqueous Workup reaction_g->workup_g purification_g Purification workup_g->purification_g product_g This compound purification_g->product_g start_r 4'-Methoxypropiophenone reduction Catalytic Hydrogenation (Raney Ni, H₂) start_r->reduction workup_r Catalyst Filtration reduction->workup_r purification_r Purification workup_r->purification_r product_r This compound purification_r->product_r

Caption: Comparative workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_grignard Grignard Route cluster_reduction Reduction Route start Low Yield or Incomplete Reaction check_initiation Did the reaction initiate? start->check_initiation check_catalyst Is the catalyst active? start->check_catalyst check_conditions_g Are conditions anhydrous? check_initiation->check_conditions_g Yes solution_initiation Activate Mg (I₂, crushing) check_initiation->solution_initiation No check_reagents_g Are reagents pure? check_conditions_g->check_reagents_g Yes solution_conditions_g Dry glassware & solvents check_conditions_g->solution_conditions_g No solution_reagents_g Purify reagents check_reagents_g->solution_reagents_g No check_conditions_r Are H₂ pressure/time sufficient? check_catalyst->check_conditions_r Yes solution_catalyst Use fresh/activated Raney Nickel check_catalyst->solution_catalyst No solution_conditions_r Increase pressure/time check_conditions_r->solution_conditions_r No

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

Common side products in the synthesis of 1-(4-Methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of 1-(4-Methoxyphenyl)-1-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing this compound via a Grignard reaction?

A1: The most prevalent side products in the Grignard synthesis route depend on the specific precursors used, but they generally fall into several categories:

  • Wurtz Coupling Products: A significant byproduct is often the homocoupled dimer of the organohalide starting material.[1] For example, if preparing the Grignard reagent from 4-bromoanisole, the reaction between the formed 4-methoxyphenylmagnesium bromide and unreacted 4-bromoanisole results in 4,4'-dimethoxybiphenyl. This side reaction consumes the desired Grignard reagent and complicates purification.[1][2][3]

  • Starting Material Contamination: If the Grignard reagent is quenched by trace amounts of water or acidic protons, the corresponding hydrocarbon is formed (e.g., anisole from 4-methoxyphenylmagnesium bromide).[4] Additionally, if the Grignard reagent acts as a base instead of a nucleophile, it can deprotonate the α-carbon of a ketone starting material (like 4-methoxypropiophenone), leading to the recovery of the ketone after workup.[4][5]

  • Reduction Products: In some cases, especially with sterically hindered ketones, the Grignard reagent can act as a reducing agent, delivering a hydride to the carbonyl carbon.[5] This would result in the formation of an alcohol derived from the reduction of the starting ketone, rather than the addition product.

Q2: My Grignard reaction yield is low, and I recovered a significant amount of anisole. What is the likely cause?

A2: The presence of anisole indicates that your Grignard reagent (4-methoxyphenylmagnesium bromide) was protonated and quenched before it could react with the carbonyl electrophile. This is almost always due to the presence of water or other acidic protons in the reaction vessel.[4] Ensure that all glassware is rigorously oven-dried, the solvent (typically an ether like THF or diethyl ether) is anhydrous, and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).

Q3: I have a significant amount of a high-melting, nonpolar impurity in my final product after a Grignard synthesis. What could it be and how can I remove it?

A3: A high-melting, nonpolar impurity is very likely the Wurtz coupling product, such as 4,4'-dimethoxybiphenyl.[6] This side product forms when the Grignard reagent attacks the starting alkyl or aryl halide.[1] Its formation is favored by high local concentrations of the halide and elevated temperatures.[1][3] To remove it, you can try trituration (washing the solid crude product) with a nonpolar solvent like cold petroleum ether, in which the biphenyl impurity is more soluble than the desired alcohol product.[6] Recrystallization or column chromatography are also effective purification methods.[6][7]

Q4: When using 4-methoxypropiophenone as a starting material with an ethyl Grignard reagent, can the ketone itself be a major component of the crude product?

A4: Yes, recovering a significant amount of the starting 4-methoxypropiophenone is possible. This occurs when the ethylmagnesium bromide acts as a base rather than a nucleophile and deprotonates the α-hydrogen on the propiophenone, forming a magnesium enolate.[4][5] This enolate is stable until the acidic workup, at which point it is protonated and reverts to the starting ketone. This side reaction is competitive with the desired nucleophilic addition.

Q5: What are the typical side products when preparing this compound via the catalytic hydrogenation of 4-methoxypropiophenone?

A5: The catalytic hydrogenation of 4-methoxypropiophenone, for instance using Raney nickel, is generally a high-yield and clean reaction.[8] Potential side products are typically limited to:

  • Unreacted Starting Material: Incomplete reaction due to insufficient reaction time, low hydrogen pressure, or deactivated catalyst.

  • Over-reduction Products: Under very harsh conditions (high temperature and pressure), reduction of the aromatic ring could theoretically occur, but this is uncommon with standard catalytic systems for this type of transformation. Published methods report high product purity (>98%), suggesting side reactions are minimal.[8]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield (Grignard) 1. Wet glassware or solvent, quenching the Grignard reagent.[4] 2. Inactive magnesium surface. 3. Formation of Wurtz coupling side products.[1][3]1. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere. 2. Activate magnesium turnings by grinding, adding a crystal of iodine, or using a chemical activator like 1,2-dibromoethane.[9] 3. Add the halide starting material slowly and dropwise to the magnesium suspension to avoid high local concentrations and control the exothermic reaction temperature.[1]
High Yield of Wurtz Byproduct 1. Reaction temperature is too high.[1] 2. Rapid addition of the organohalide.[1] 3. Inappropriate solvent choice (e.g., THF can promote Wurtz coupling for some substrates).[1]1. Maintain a gentle reflux and use an ice bath to cool if the reaction becomes too vigorous. 2. Add the halide solution dropwise to maintain a steady, controllable reaction rate.[1] 3. Consider using diethyl ether or 2-MeTHF, which may suppress Wurtz coupling compared to THF.[1]
Recovery of Starting Ketone The Grignard reagent is acting as a base, causing enolization of the ketone.[4][5]1. Perform the addition of the Grignard reagent to the ketone at a lower temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation. 2. Use a different Grignard reagent or synthetic route if enolization remains a major issue.
Incomplete Hydrogenation 1. Insufficient reaction time or hydrogen pressure.[8] 2. Catalyst poisoning or deactivation.1. Increase reaction time or hydrogen pressure within safe operational limits. 2. Use fresh, active catalyst and ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds).

Quantitative Data Summary

The yield of this compound and the prevalence of side products are highly dependent on the chosen synthetic route and reaction conditions. The following table provides a summary based on literature data.

Synthetic RouteReagentsReported YieldCommon Side ProductsReference
Grignard Reaction4-Methoxybenzaldehyde + Ethylmagnesium Bromide~78%Unreacted starting material, Wurtz coupling product (diethyl)[8]
Catalytic Hydrogenation4-Methoxypropiophenone, H₂, Raney Ni90-96%Unreacted starting material (minimal)[8]
Grignard Reaction4-Bromoanisole + Mg, then PropanalVariable4,4'-Dimethoxybiphenyl (Wurtz), Anisole[1][6]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction with 4-Bromoanisole and Propanal

This protocol describes the formation of the Grignard reagent from 4-bromoanisole, followed by its reaction with propanal.

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • 4-Bromoanisole

  • Anhydrous diethyl ether (Et₂O)

  • Propanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 3M Hydrochloric acid (HCl)

Procedure:

  • Preparation: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq) and a single crystal of iodine in the flask.

  • Initiation: Add a small volume of a solution of 4-bromoanisole (1.0 eq) in anhydrous Et₂O to the flask. The disappearance of the iodine color and the appearance of a gray, cloudy suspension indicate initiation. Gentle heating may be required.[1]

  • Grignard Formation: Once initiated, add the remaining 4-bromoanisole solution dropwise from the funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the formation of the 4,4'-dimethoxybiphenyl byproduct.[1] After addition is complete, continue to reflux for 30-60 minutes.

  • Reaction with Propanal: Cool the Grignard reagent solution to 0 °C using an ice bath. Slowly add a solution of propanal (1.0 eq) in anhydrous Et₂O dropwise.

  • Quenching and Work-up: After the addition is complete, slowly quench the reaction by adding saturated aqueous NH₄Cl solution.[1] Acidify with 3M HCl to dissolve the magnesium salts.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with Et₂O. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis via Catalytic Hydrogenation of 4-Methoxypropiophenone

This protocol is based on the reduction of 4-methoxypropiophenone using a Raney Nickel catalyst.[8]

Materials:

  • 4-Methoxypropiophenone

  • Raney Nickel (catalyst)

  • Ethanol or similar solvent

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker or autoclave), add 4-methoxypropiophenone (1.0 eq), a suitable solvent like ethanol, and the Raney Nickel catalyst (typically 5-10% by weight).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 1.0-3.0 MPa).[8]

  • Reaction: Heat the mixture to the target temperature (e.g., 70-120 °C) and agitate.[8] Monitor the reaction progress by observing hydrogen uptake or by analytical methods (TLC, GC). The reaction time is typically 3-10 hours.[8]

  • Work-up and Purification: After the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to carefully remove the pyrophoric Raney Nickel catalyst. Rinse the filter pad with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product is often of high purity, but can be further purified by vacuum distillation if necessary.[8]

Visualizations

Synthesis_Pathways cluster_grignard Grignard Route cluster_reduction Reduction Route Bromoanisole 4-Bromoanisole Grignard_Reaction 1. Mg, Et2O 2. Propanal 3. H3O+ workup Bromoanisole->Grignard_Reaction Propanal Propanal Propanal->Grignard_Reaction Product 1-(4-Methoxyphenyl) -1-propanol Grignard_Reaction->Product Ketone 4-Methoxypropiophenone Reduction_Reaction H2, Raney Ni Ketone->Reduction_Reaction Reduction_Reaction->Product

Caption: Synthetic routes to this compound.

Side_Products Grignard 4-MeO-Ph-MgBr Desired_Product Desired Product: 1-(4-Methoxyphenyl) -1-propanol Grignard->Desired_Product + Propanal (Desired Addition) Wurtz_Product Side Product: 4,4'-Dimethoxybiphenyl Grignard->Wurtz_Product + 4-MeO-Ph-Br (Wurtz Coupling) Propanal Propanal Bromoanisole 4-MeO-Ph-Br (Unreacted) Ketone 4-MeO-Propiophenone (Alternative Substrate) Grignard_Et Et-MgBr Enolate Side Product: Recovered Ketone (via Enolate) Grignard_Et->Enolate + 4-MeO-Propiophenone (Enolization)

Caption: Formation of common side products in Grignard synthesis.

Troubleshooting_Workflow Start Problem: Low Yield or High Impurity Check_Route Which Synthetic Route? Start->Check_Route Grignard_Path Grignard Synthesis Check_Route->Grignard_Path Grignard Reduction_Path Catalytic Hydrogenation Check_Route->Reduction_Path Reduction Grignard_Impurity Identify Main Impurity Grignard_Path->Grignard_Impurity Reduction_Impurity Main Impurity is Starting Material Reduction_Path->Reduction_Impurity Anisole Anisole / Starting Halide Grignard_Impurity->Anisole Nonpolar, volatile Wurtz Biphenyl (Wurtz) Grignard_Impurity->Wurtz Nonpolar, high-melting solid Start_Ketone Starting Ketone Grignard_Impurity->Start_Ketone Polar, matches starting material Solve_Anisole Cause: Moisture Solution: Use anhydrous conditions Anisole->Solve_Anisole Solve_Wurtz Cause: High Temp / Conc. Solution: Slow addition, control temp Wurtz->Solve_Wurtz Solve_Ketone Cause: Enolization Solution: Lower reaction temp Start_Ketone->Solve_Ketone Solve_Reduction Cause: Incomplete Reaction Solution: Check catalyst, time, pressure Reduction_Impurity->Solve_Reduction

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Improving Enantioselectivity in Reactions with 1-(4-Methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enantioselective synthesis and resolution of 1-(4-Methoxyphenyl)-1-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for achieving high enantioselectivity for this compound?

A1: The most prevalent and effective methods are enzymatic kinetic resolution (EKR) and asymmetric synthesis using chiral catalysts. EKR, often employing lipases, selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer and the esterified product. Asymmetric synthesis aims to directly produce a single enantiomer from a prochiral precursor, such as the asymmetric reduction of 4-methoxypropiophenone.

Q2: Which enzyme is recommended for the kinetic resolution of this compound?

A2: Candida antarctica lipase B (CALB), commercially available in an immobilized form as Novozym 435, is highly recommended and widely used for the kinetic resolution of secondary aromatic alcohols, including analogues of this compound.[1][2] It consistently demonstrates high enantioselectivity in these reactions.

Q3: How does the choice of acyl donor impact the enantioselectivity of the enzymatic resolution?

A3: The structure of the acyl donor can significantly influence the enantioselectivity and reaction rate. For secondary alcohols, vinyl esters such as vinyl acetate or longer-chain vinyl esters like vinyl laurate are often effective.[1] The choice of acyl donor can affect the fit of the substrate in the enzyme's active site, thereby altering the enantioselectivity.

Q4: What is the ideal conversion rate for achieving high enantiomeric excess (ee) in a kinetic resolution?

A4: In a classic kinetic resolution, the highest enantiomeric excess for both the unreacted starting material and the product is typically achieved at approximately 50% conversion. Pushing the reaction beyond this point will decrease the enantiomeric excess of the remaining starting material.

Q5: Can temperature be used to control the enantioselectivity of the reaction?

A5: Yes, temperature is a critical parameter. Generally, lower temperatures can lead to higher enantioselectivity, although this often comes at the cost of a slower reaction rate. It is essential to find an optimal temperature that balances enantioselectivity and reaction time. For many lipase-catalyzed resolutions, temperatures between 30°C and 50°C are a good starting point.[2]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee%)
Possible Cause Troubleshooting Steps
Suboptimal Enzyme Screen different lipases (e.g., from Pseudomonas cepacia, Rhizomucor miehei) in small-scale trials to identify the most selective biocatalyst for this compound.
Incorrect Acyl Donor Experiment with a variety of acyl donors, such as vinyl acetate, isopropenyl acetate, or long-chain fatty acid vinyl esters (e.g., vinyl laurate).[1]
Inappropriate Solvent The choice of solvent can significantly impact enzyme activity and enantioselectivity. Test a range of organic solvents with varying polarities, such as hexane, toluene, isooctane, or methyl tert-butyl ether (MTBE).[1][2]
Suboptimal Temperature Optimize the reaction temperature. Perform the reaction at a lower temperature to potentially increase enantioselectivity, but be mindful of a longer reaction time.
Presence of Water Excess water can lead to unwanted hydrolysis of the acyl donor and the product ester, reducing enantioselectivity. Ensure the use of anhydrous solvents and consider adding molecular sieves to the reaction mixture.[2]
Reaction Progress Monitor the reaction over time. For kinetic resolutions, the enantiomeric excess of the remaining alcohol is highest at around 50% conversion. Stop the reaction at this point to achieve the best separation.
Issue 2: Slow or No Reaction
Possible Cause Troubleshooting Steps
Enzyme Deactivation Ensure the reaction temperature is not too high, as this can denature the enzyme. Also, check for the presence of enzyme inhibitors in your starting materials.
Poor Enzyme Activity Increase the enzyme loading in the reaction mixture. Ensure the enzyme is properly dispersed; adequate stirring is crucial.[1]
Insoluble Substrates If the alcohol or acyl donor is not fully dissolved, this can limit the reaction rate. Choose a solvent in which all reactants are soluble at the reaction temperature.
Mass Transfer Limitations For immobilized enzymes, ensure efficient stirring to minimize mass transfer limitations between the bulk solution and the enzyme particles.[1]

Quantitative Data Summary

The following tables summarize typical results for the enzymatic kinetic resolution of 1-phenyl-1-propanol, a close structural analog of this compound. These values can serve as a benchmark for optimizing your reaction.

Table 1: Effect of Different Lipases on Enantioselectivity

Lipase SourceAcyl DonorSolventTemperature (°C)Enantiomeric Excess (ee%) of S-alcohol
Candida antarctica (Novozym 435)Lauric AcidToluene5095%
Pseudomonas cepaciaVinyl AcetateHexane30Moderate
Rhizomucor mieheiVinyl LaurateIsooctane40Varies

Data adapted from studies on 1-phenyl-1-propanol and general principles of lipase-catalyzed resolutions.[2]

Table 2: Optimization of Reaction Conditions for Novozym 435

ParameterCondition 1Condition 2Condition 3
Substrate Concentration 100 mM233 mM300 mM
Acyl Donor Vinyl LaurateVinyl LaurateVinyl Acetate
Acyl Donor/Substrate Ratio 1:11.5:12:1
Solvent TolueneIsooctaneHexane
Temperature (°C) 404750
Enzyme Amount (mg) 100116150
Stirring Rate (rpm) 150161200
Reaction Time (h) 432.5
Resulting ee% (S-alcohol) ~90%91%~95%

Data represents optimized conditions from various studies on 1-phenyl-1-propanol.[1][2]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of this compound using Novozym 435

This protocol is adapted from optimized procedures for the kinetic resolution of 1-phenyl-1-propanol.[1][2]

  • Preparation:

    • To a dried flask, add racemic this compound (1.0 mmol, 166.22 mg).

    • Add 10 mL of anhydrous isooctane (or toluene).

    • Add vinyl laurate (1.5 mmol, 357.5 mg).

    • Add Novozym 435 (116 mg).

  • Reaction:

    • Place the flask in a shaker incubator at 47°C with a stirring rate of 160 rpm.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by chiral HPLC or GC.

  • Work-up:

    • Once the conversion reaches approximately 50% (typically after 3-4 hours), stop the reaction by filtering off the immobilized enzyme.

    • Wash the enzyme with the reaction solvent.

    • The filtrate contains the esterified (R)-1-(4-Methoxyphenyl)-1-propanol and the unreacted (S)-1-(4-Methoxyphenyl)-1-propanol.

    • Remove the solvent under reduced pressure.

    • Separate the resulting ester from the unreacted alcohol using column chromatography.

  • Analysis:

    • Determine the enantiomeric excess of the separated alcohol and the hydrolyzed ester using chiral HPLC.

Visualizations

Experimental_Workflow Experimental Workflow for Enzymatic Kinetic Resolution cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_analysis 4. Analysis prep1 Add Racemic Alcohol prep2 Add Anhydrous Solvent prep1->prep2 prep3 Add Acyl Donor prep2->prep3 prep4 Add Novozym 435 prep3->prep4 reaction1 Incubate at Optimal Temperature and Stirring prep4->reaction1 reaction2 Monitor Conversion by Chiral HPLC/GC reaction1->reaction2 workup1 Filter to Remove Enzyme reaction2->workup1 At ~50% Conversion workup2 Solvent Evaporation workup1->workup2 workup3 Column Chromatography workup2->workup3 analysis1 Determine ee% of (S)-Alcohol workup3->analysis1 analysis2 Determine ee% of (R)-Ester (after hydrolysis) workup3->analysis2

Caption: Workflow for Enzymatic Kinetic Resolution.

Troubleshooting_Low_EE Troubleshooting Low Enantiomeric Excess (ee%) cluster_checks Initial Checks cluster_optimization Further Optimization cluster_solutions Solutions start Low ee% Observed check1 Is Conversion ~50%? start->check1 check2 Is Temperature Optimal? check1->check2 Yes sol1 Adjust Reaction Time check1->sol1 No check3 Is Solvent Anhydrous? check2->check3 Yes sol2 Lower Temperature check2->sol2 No opt1 Screen Different Acyl Donors check3->opt1 Yes sol3 Use Molecular Sieves check3->sol3 No opt2 Screen Different Solvents opt1->opt2 opt3 Screen Different Lipases opt2->opt3 opt3->start Re-evaluate sol1->start sol2->start sol3->start

Caption: Decision tree for troubleshooting low enantioselectivity.

References

Troubleshooting low yields in the Grignard synthesis of 1-(4-Methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Grignard synthesis of 1-(4-Methoxyphenyl)-1-propanol.

Troubleshooting Guide

Low yields in Grignard reactions are a common issue. This guide addresses specific problems you may encounter during the synthesis of this compound from p-anisaldehyde and an ethyl Grignard reagent.

Issue 1: Reaction Fails to Initiate

Q: My Grignard reaction is not starting. What are the common causes and how can I initiate it?

A: Failure to initiate is often due to a passivated magnesium surface or the presence of moisture. Here’s how to troubleshoot:

  • Magnesium Activation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction with the alkyl halide.[1] To activate the magnesium, you can:

    • Gently crush the magnesium turnings with a dry glass rod or in a mortar and pestle to expose a fresh surface.

    • Add a small crystal of iodine. The disappearance of the brown iodine color indicates an activated magnesium surface.[2]

    • Add a few drops of 1,2-dibromoethane. The observation of ethylene bubbles signifies activation.

    • Gentle heating with a heat gun under an inert atmosphere can also help initiate the reaction.[2]

  • Anhydrous Conditions: Grignard reagents are highly sensitive to water.[3] Any moisture in the glassware, solvents, or reagents will quench the Grignard reagent as it forms.

    • Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying for several hours, and cooled under an inert atmosphere (e.g., argon or nitrogen).

    • Use anhydrous solvents, preferably freshly opened or distilled over a suitable drying agent.

Issue 2: Low Yield of this compound

Q: The reaction started, but my yield of the desired secondary alcohol is significantly lower than expected. What are the likely causes and solutions?

A: Low yields can stem from several factors, including side reactions and improper reaction conditions.

  • Side Reactions:

    • Wurtz Coupling: The ethylmagnesium bromide can react with unreacted ethyl bromide to form butane. To minimize this, add the ethyl bromide solution slowly to the magnesium turnings to maintain a low concentration of the alkyl halide.

    • Reduction of p-Anisaldehyde: The Grignard reagent can act as a reducing agent, converting p-anisaldehyde to 4-methoxybenzyl alcohol. This is more likely if the Grignard reagent is sterically hindered or if there are β-hydrogens, which is the case with ethylmagnesium bromide. Lowering the reaction temperature during the addition of the aldehyde can help favor the desired addition reaction.

    • Protonation of the Grignard Reagent: Any acidic protons in the reaction mixture will quench the Grignard reagent. Ensure that the p-anisaldehyde is pure and free from acidic impurities.

  • Incorrect Stoichiometry: An improper ratio of Grignard reagent to p-anisaldehyde can lead to low yields. It is crucial to determine the concentration of the prepared Grignard reagent.

    • Titration of the Grignard Reagent: Before adding the aldehyde, it is best practice to determine the molarity of the Grignard reagent. Common titration methods include:

      • Iodine Titration: A solution of iodine in THF is titrated with the Grignard reagent until the disappearance of the iodine color.

      • Titration with a known amount of a protic acid: A known excess of a standard acid is quenched with an aliquot of the Grignard solution, and the excess acid is then back-titrated.

  • Reaction Temperature: The addition of p-anisaldehyde to the Grignard reagent is exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition helps to control the reaction rate and minimize side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature to ensure completion.

Issue 3: Impurities in the Final Product

Q: After work-up and purification, my this compound is still impure. What are the common impurities and how can I remove them?

A: Common impurities include unreacted starting materials and byproducts from side reactions.

  • Unreacted p-Anisaldehyde: If the Grignard reaction did not go to completion, you may have residual aldehyde.

  • 4-Methoxybenzyl alcohol: This is the product of the reduction of p-anisaldehyde.

  • Biphenyl (from a phenyl Grignard) or Butane (from an ethyl Grignard): These are Wurtz coupling byproducts. Butane will likely evaporate during workup, but other coupling products may remain.

Purification Strategies:

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired alcohol from less polar impurities like unreacted aldehyde and coupling byproducts, and more polar impurities like the reduced alcohol. A common eluent system is a mixture of hexanes and ethyl acetate.[2][4][5]

  • Recrystallization: If the product is a solid at room temperature, recrystallization can be an effective purification method.

  • Distillation: If the product is a liquid with a significantly different boiling point from the impurities, vacuum distillation can be used for purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this Grignard synthesis?

A: Anhydrous ethereal solvents are essential for the formation and stability of the Grignard reagent.[3] The most common choices are diethyl ether and tetrahydrofuran (THF). THF is often preferred as it can better solvate and stabilize the Grignard reagent.[3]

Q2: How do I properly quench the Grignard reaction?

A: The reaction should be quenched by the slow, careful addition of a cold, saturated aqueous solution of ammonium chloride.[2] This is generally preferred over strong acids to avoid potential acid-catalyzed dehydration of the secondary alcohol product. The quenching process is exothermic and should be performed in an ice bath.

Q3: What are the key characterization techniques for the product?

A: The structure and purity of this compound can be confirmed using:

  • ¹H and ¹³C NMR Spectroscopy: These techniques will confirm the connectivity of the atoms in the molecule. The PubChem database lists characteristic NMR data for this compound.[6]

  • Infrared (IR) Spectroscopy: A broad peak in the region of 3200-3600 cm⁻¹ indicates the presence of the alcohol's -OH group. The disappearance of the strong carbonyl (C=O) stretch from p-anisaldehyde (around 1700 cm⁻¹) is also a key indicator of a successful reaction.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: Synthesis of Ethylmagnesium Bromide
  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under a stream of inert gas (e.g., argon or nitrogen) and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium.[2]

  • Initiation: In the dropping funnel, prepare a solution of bromoethane (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of the bromoethane solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If it does not start, gentle warming may be necessary.

  • Grignard Formation: Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]

Protocol 2: Synthesis of this compound
  • Reaction Setup: Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice bath.

  • Aldehyde Addition: Prepare a solution of p-anisaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[2]

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two to three times with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[2][4][5]

Quantitative Data Summary

The yield of the Grignard synthesis of this compound is highly dependent on the reaction conditions. The following table summarizes the expected impact of various parameters on the reaction yield.

ParameterConditionExpected Impact on YieldRationale
Moisture Presence of water in reagents or glasswareDecreaseQuenches the Grignard reagent.[3]
Magnesium Activation Unactivated magnesium turningsDecreasePrevents the formation of the Grignard reagent.[1]
Reaction Temperature High temperature during aldehyde additionDecreaseMay favor side reactions such as reduction of the aldehyde.
Rate of Halide Addition Rapid addition of ethyl bromideDecreaseCan promote Wurtz coupling.
Purity of p-Anisaldehyde Presence of acidic impuritiesDecreaseQuenches the Grignard reagent.

Visualizations

Experimental Workflow

experimental_workflow reagent_prep Grignard Reagent Preparation reaction Reaction with p-Anisaldehyde reagent_prep->reaction Ethylmagnesium bromide workup Aqueous Work-up & Extraction reaction->workup Quenching purification Purification (Chromatography) workup->purification Crude Product characterization Product Characterization purification->characterization Pure Product

Caption: A generalized experimental workflow for the Grignard synthesis.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield decision decision solution solution start Low Yield check_initiation Did the reaction initiate properly? start->check_initiation check_reagents Are reagents and solvents anhydrous? check_initiation->check_reagents Yes activate_mg Activate Magnesium (Iodine, heat) check_initiation->activate_mg No check_side_reactions Evidence of side reactions? check_reagents->check_side_reactions Yes dry_glassware Thoroughly dry glassware & solvents check_reagents->dry_glassware No optimize_conditions Optimize conditions: - Lower temperature - Slow addition check_side_reactions->optimize_conditions Yes

Caption: A decision tree for troubleshooting low product yield.

References

Stability and storage conditions for 1-(4-Methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(4-Methoxyphenyl)-1-propanol

This technical support guide provides essential information on the stability and storage of this compound, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is crucial to protect the compound from heat and sources of ignition.

Q2: What is the general stability of this compound?

Under recommended storage conditions, this compound is considered stable.[2] However, like other secondary benzylic alcohols, it may be susceptible to degradation under specific conditions such as exposure to strong oxidizing agents, acidic environments, or elevated temperatures.[2][3]

Q3: What are the potential degradation pathways for this compound?

Based on its chemical structure, the two primary degradation pathways are:

  • Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone, 1-(4-methoxyphenyl)-1-propanone. This can be initiated by atmospheric oxygen, particularly in the presence of light or metal ion contaminants.[3]

  • Dehydration: In the presence of acid, the alcohol can undergo dehydration to form an alkene, 1-(4-methoxyphenyl)-1-propene.[3]

Q4: My solid this compound has changed color. Is it still suitable for use?

A change in color, such as the development of a yellowish tint, may indicate degradation.[3] It is highly recommended to assess the purity of the material using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[3] If the purity does not meet the requirements for your experiment, purification by methods like recrystallization may be necessary.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Appearance of a new peak in HPLC analysis of a solution. Degradation of the compound.The new peak could correspond to the oxidized ketone or the dehydrated alkene.[3] To identify the degradant, perform co-injection with a standard of the suspected compound or use mass spectrometry (MS) for identification.[3]
Loss of starting material in an acidic reaction medium. Acid-catalyzed dehydration.The acidic conditions can facilitate the elimination of water from the alcohol, forming an alkene.[3] Consider using a non-acidic solvent system, or protecting the hydroxyl group if it is not the reactive site for your intended transformation.
Inconsistent experimental results. Purity of the starting material may have been compromised.Re-evaluate the storage conditions of your compound. Assess the purity of the current batch using a validated analytical method like HPLC.[4][5]

Stability Data Summary

Condition Observation Potential Degradants Source
Recommended Storage (Cool, Dry, Dark) StableN/A[1][2]
Elevated Temperature / Heat Potential for degradation.Oxidation, Dehydration[2]
Acidic Conditions Prone to acid-catalyzed dehydration.1-(4-methoxyphenyl)-1-propene[3]
Presence of Oxidizing Agents Susceptible to oxidation.1-(4-methoxyphenyl)-1-propanone[3]
Exposure to Light May promote oxidation.1-(4-methoxyphenyl)-1-propanone[3]

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products.[5]

  • Objective: To develop an HPLC method that separates this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is a common starting point for structurally similar compounds.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by UV scan).

  • Forced Degradation: To ensure the method is stability-indicating, the compound should be subjected to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.

    • Acidic Hydrolysis: Prepare a 1 mg/mL solution in a suitable solvent and add hydrochloric acid to a final concentration of 0.1 M. Incubate at 60°C.[3]

    • Oxidative Degradation: Prepare a 1 mg/mL solution and add 3% hydrogen peroxide. Keep at room temperature, protected from light.[3]

  • Analysis: Analyze the stressed samples by HPLC to confirm that the degradation product peaks are well-resolved from the parent compound peak.

Visualizations

Troubleshooting Workflow for Stability Issues

G A Stability Issue Observed (e.g., color change, new HPLC peak) B Review Storage Conditions A->B I Are conditions Cool, Dry, and Dark? B->I C Assess Purity via Stability-Indicating Method (HPLC) D Purity Acceptable? C->D E Proceed with Experiment D->E Yes F Identify Degradant(s) (e.g., MS, co-injection) D->F No G Purify Material (e.g., recrystallization) F->G H Re-evaluate Storage or Handling Procedures F->H G->C I->C Yes J Correct Storage I->J No J->C

Caption: Troubleshooting workflow for stability issues of this compound.

References

Technical Support Center: Purification of 1-(4-Methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(4-Methoxyphenyl)-1-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can vary depending on the synthetic route. If prepared by the reduction of 4'-methoxypropiophenone, potential impurities include:

  • Unreacted Starting Material: 4'-Methoxypropiophenone.

  • Dehydration Byproduct: Anethole (1-methoxy-4-(1-propenyl)benzene), particularly if the reaction or workup conditions are acidic and/or heated.

  • Solvent Residues: Residual solvents from the reaction and extraction steps.

  • Catalyst Residues: If a catalytic hydrogenation method was used, trace metals from the catalyst (e.g., Raney Nickel, Palladium) may be present.[1]

Q2: My purified this compound is an oil, but I've seen it reported as a solid. Why is this?

A2: this compound has a reported melting point of 26 °C.[2] Therefore, at a typical room temperature of 20-25 °C, it can exist as either a solid or a liquid (an oil). The presence of even small amounts of impurities can also depress the melting point, causing it to remain liquid at or below its reported melting point.

Q3: I performed a distillation and the purity of my product is still below 99%. What could be the issue?

A3: If distillation does not yield a product of the desired purity, consider the following:

  • Azeotrope Formation: An impurity may be forming an azeotrope with the product, meaning they boil at a constant temperature and cannot be separated by simple distillation.

  • Similar Boiling Points: A persistent impurity might have a boiling point very close to that of this compound (boiling point of 164-168 °C at 18 mmHg).

  • Thermal Decomposition: The product or impurities might be degrading during distillation, even under reduced pressure. This can introduce new impurities.

In such cases, a different purification technique like column chromatography or recrystallization may be necessary.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) to assess the purity of my product?

A4: Yes, reverse-phase HPLC is a suitable method for assessing the purity of this compound. A typical mobile phase could consist of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for Mass-Spec compatibility.[3][4]

Troubleshooting Guides

Issue 1: Oiling Out During Recrystallization
Symptom Possible Cause Suggested Solution
The dissolved compound separates as an oil upon cooling, rather than forming crystals.The cooling rate is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The solution is supersaturated.Add a small amount of hot solvent to the oily mixture to redissolve it, then allow it to cool more slowly.
The chosen solvent is not ideal; the compound is too soluble even at low temperatures.Consider a two-solvent recrystallization system. For example, dissolve the compound in a solvent in which it is highly soluble (e.g., ethanol) and then add a solvent in which it is poorly soluble (e.g., water) dropwise until the solution becomes turbid. Then, add a few drops of the first solvent to clarify the solution before allowing it to cool slowly.
Issue 2: Poor Separation in Column Chromatography
Symptom Possible Cause Suggested Solution
The product and impurities elute from the column at the same time.The polarity of the mobile phase is too high.Decrease the polarity of the mobile phase. For a normal-phase silica gel column, this would mean increasing the proportion of the non-polar solvent (e.g., hexane) in your mobile phase (e.g., ethyl acetate/hexane).
The product does not elute from the column.The polarity of the mobile phase is too low.Increase the polarity of the mobile phase. For a normal-phase silica gel column, this would mean increasing the proportion of the polar solvent (e.g., ethyl acetate).
Streaking or tailing of the spot on the TLC plate.The compound is interacting too strongly with the stationary phase.Add a small amount of a modifier to the mobile phase. For example, if the compound is acidic, a small amount of acetic acid can be added. If it is basic, a small amount of triethylamine can be added.

Quantitative Data Summary

Purification MethodExpected PurityYieldReference
Underpressure Distillation>98%90-96%[1]

Experimental Protocols

Recrystallization (Single Solvent Method)
  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent. An ideal solvent will dissolve the crude this compound when hot but not at room temperature.[5] Potential solvents to screen include hexane, heptane, or mixtures of ethanol and water.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the compound completely.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, you can add a small amount of decolorizing charcoal before this step.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[5]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.[5]

Column Chromatography
  • Stationary Phase Selection: Silica gel is a common and suitable stationary phase for the purification of moderately polar compounds like this compound.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate mobile phase. A good solvent system will provide a clear separation between the product and its impurities, with the product having an Rf value of approximately 0.3-0.4. A common mobile phase for compounds of this polarity is a mixture of ethyl acetate and hexane.

  • Column Packing: Pack a chromatography column with the chosen stationary phase (silica gel) as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution and Fraction Collection: Elute the column with the mobile phase, collecting fractions. Monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Process Flowchart

Purification_Workflow Purification Strategy for this compound start Crude Product purity_check_1 Assess Purity (e.g., TLC, GC, NMR) start->purity_check_1 distillation Underpressure Distillation purity_check_1->distillation Major Impurities Present purity_check_2 Purity > 98%? distillation->purity_check_2 recrystallization Recrystallization purity_check_2->recrystallization No final_product Pure Product purity_check_2->final_product Yes purity_check_3 Purity > 99%? recrystallization->purity_check_3 chromatography Column Chromatography purity_check_3->chromatography No purity_check_3->final_product Yes chromatography->final_product

Caption: Decision workflow for selecting a purification method.

References

Preventing polymer formation in reactions with 1-(4-Methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-methoxyphenyl)-1-propanol. The primary focus is on preventing undesired polymer formation during chemical reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, particularly the formation of insoluble or viscous byproducts due to polymerization.

Issue: My reaction mixture has become viscous, cloudy, or has formed a solid precipitate.

  • Question: Why is my reaction mixture turning into a polymer?

    • Answer: this compound can undergo dehydration, especially under acidic conditions or when heated, to form anethole (1-methoxy-4-(prop-1-en-1-yl)benzene). Anethole, being structurally similar to styrene, is susceptible to polymerization, which can be initiated by acids, heat, or light. This polymerization is the likely cause of the observed increase in viscosity or formation of a solid.

  • Question: I am running an acid-catalyzed reaction. How can I prevent polymerization?

    • Answer: Acid-catalyzed reactions are particularly prone to inducing polymerization of the anethole byproduct. Consider the following strategies:

      • Use a milder catalyst: Strong acids like sulfuric acid can aggressively promote both dehydration and subsequent polymerization.[1] If possible, switch to a less aggressive acid or a solid acid catalyst. Weakly acidic solids like acidic alumina or aluminum hydroxide have been shown to effectively catalyze the dehydration of this compound to anethole while significantly reducing the formation of polymerization impurities.[2]

      • Add a polymerization inhibitor: Introduce a radical scavenger to the reaction mixture. Phenolic inhibitors like Butylated Hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC) are effective. For reactions at elevated temperatures, process inhibitors may be more suitable.

      • Control the temperature: Lowering the reaction temperature can reduce the rate of both dehydration and polymerization.[1]

  • Question: My reaction does not use acid, but I am still observing polymer formation. What could be the cause?

    • Answer: Even without the addition of an acid catalyst, trace acidic impurities in your reagents or on the surface of your glassware can be sufficient to initiate polymerization. Additionally, heating the reaction can lead to thermal polymerization. Ensure your glassware is scrupulously clean and consider using freshly distilled solvents to remove any acidic impurities. If the reaction requires heat, the addition of a polymerization inhibitor is strongly recommended.

  • Question: What should I do if my product is contaminated with a polymer?

    • Answer: The polymer is typically a high molecular weight, non-polar substance. Purification can often be achieved by column chromatography, taking advantage of the polarity difference between your desired product and the polymer. In some cases, precipitation of the polymer by adding a solvent in which your product is soluble but the polymer is not (e.g., methanol) may be effective.

Frequently Asked Questions (FAQs)

1. What is the primary cause of polymer formation when using this compound?

The principal cause is the dehydration of this compound to form anethole, which is a monomer that can readily polymerize. This dehydration is often catalyzed by acids and/or heat.[1][2]

2. What are polymerization inhibitors and how do they work?

Polymerization inhibitors are chemical compounds that are added to monomers to prevent their self-polymerization.[3] They are typically radical scavengers. There are two main types:

  • True Inhibitors: These provide a distinct induction period during which no polymerization occurs. They are consumed during this period.

  • Retarders: These slow down the rate of polymerization without a defined induction period.

For many applications, phenolic inhibitors like BHT, TBC, and 4-methoxyphenol (MEHQ) are used. These inhibitors work by reacting with and neutralizing the free radicals that initiate the polymerization chain reaction.[3] It is important to note that many common phenolic inhibitors require the presence of trace amounts of oxygen to function effectively.[3]

3. What are some recommended polymerization inhibitors for reactions involving this compound?

Given the structural similarity of the anethole byproduct to styrene, inhibitors effective for styrene are a good starting point. Common choices include:

  • Butylated Hydroxytoluene (BHT)

  • 4-tert-butylcatechol (TBC)

  • 4-methoxyphenol (MEHQ)

  • Hydroquinone (HQ)

The choice of inhibitor and its concentration will depend on the specific reaction conditions, particularly the temperature. For storage at ambient temperature, MEHQ is often used at concentrations of 10-300 ppm.[3] In one study on experimental resin composites, a BHT concentration of 0.1% provided favorable outcomes.[4][5]

4. How should I store this compound to prevent degradation?

Store the compound in a cool, dark place in a tightly sealed container. Avoid contact with strong acids and sources of heat or light. If storing for an extended period, consider adding a small amount of a polymerization inhibitor like BHT.

5. I need to use the anethole derived from this compound for a subsequent polymerization. How do I remove the inhibitor?

Phenolic inhibitors can typically be removed by washing the organic solution with an aqueous solution of sodium hydroxide (NaOH). The basic wash deprotonates the phenol, making it water-soluble and thus extracting it from the organic phase. This should be followed by washing with water to remove residual NaOH, drying the organic layer, and then proceeding with your reaction or distillation.

Data Presentation

Table 1: Effectiveness of Various Inhibitors on Styrene Polymerization

The following table summarizes the performance of selected phenolic antioxidants and stable nitroxide radicals (SNRs) in inhibiting the polymerization of styrene. This data can serve as a guide for selecting inhibitors for the structurally similar anethole. The data represents polymer growth and monomer conversion after 4 hours. Lower values indicate better inhibition.

Inhibitor ClassInhibitor NamePolymer Growth (%)Monomer Conversion (%)
Phenolic 2,6-di-tert-butyl-4-methylphenol (BHT)42.500.111
4-tert-butylcatechol (TBC) (Commercial)--
tert-butylhydroquinone (TBHQ)--
4-methoxyphenol (MEHQ)--
2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol (DTBMP)16.400.048
Nitroxide (SNR) 4-hydroxy-TEMPO24.850.065
4-oxo-TEMPO46.80.134

Data adapted from a study on styrene polymerization. The study indicates that DTBMP and BHT are highly effective phenolic inhibitors, and 4-hydroxy-TEMPO is a highly effective nitroxide inhibitor.[6] A synergistic effect was also noted, with a blend of 75% DTBMP and 25% 4-hydroxy-TEMPO showing the best overall inhibition.[6]

Experimental Protocols

Protocol 1: General Procedure for a Reaction with this compound Using a Polymerization Inhibitor

This protocol provides a general workflow for a chemical reaction involving this compound where polymerization is a potential side reaction.

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried to remove any acidic residues. For particularly sensitive reactions, oven-drying or flame-drying under an inert atmosphere is recommended.

  • Reagent and Solvent Preparation: Use purified reagents and freshly distilled solvents to minimize acidic impurities.

  • Reaction Setup:

    • Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) if the reaction chemistry is sensitive to air or if an oxygen-sensitive inhibitor is used. Note that phenolic inhibitors often require trace oxygen.[3]

    • To a solution of this compound in the chosen solvent, add the polymerization inhibitor (e.g., BHT at a concentration of 0.1 wt% or MEHQ at 100-300 ppm).[3][4][5]

    • Stir the solution until the inhibitor is fully dissolved.

  • Running the Reaction:

    • Proceed with the addition of other reagents as required by your specific reaction.

    • If heating is necessary, maintain the lowest effective temperature to minimize thermal polymerization.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR). Be watchful for any signs of polymerization such as increased viscosity or precipitate formation.

  • Work-up and Purification:

    • Upon completion, quench the reaction as appropriate.

    • During the work-up, the inhibitor can often be removed during standard purification steps like column chromatography. If the inhibitor needs to be removed beforehand, refer to Protocol 3.

Protocol 2: Acid-Catalyzed Dehydration of this compound to Anethole with Minimized Polymerization

This protocol utilizes a solid acid catalyst to favor the formation of anethole while reducing polymer byproducts.[2]

  • Catalyst and Reactant Setup:

    • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound.

    • Add acidic alumina as the catalyst.

  • Reaction Execution:

    • Heat the mixture to a temperature between 105-130°C.[2]

    • Water will be generated during the dehydration and will be collected in the Dean-Stark trap.

    • Continue the reaction until no more water is collected.

  • Isolation of Anethole:

    • Cool the reaction mixture to room temperature.

    • Filter to remove the solid acidic alumina catalyst.

    • The filtrate is the crude anethole. This can be purified further by vacuum distillation. It is advisable to add a distillation inhibitor (e.g., a small amount of BHT) to the crude product before distillation.

Protocol 3: Removal of Phenolic Inhibitors from a Product Mixture

This protocol is useful when the polymerization inhibitor needs to be removed from the final product.

  • Extraction:

    • Dissolve the crude product containing the phenolic inhibitor in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH). Repeat the wash 2-3 times. This will extract the acidic phenolic inhibitor into the aqueous layer.

  • Neutralization and Drying:

    • Wash the organic layer with deionized water until the aqueous wash is neutral (check with pH paper).

    • Wash the organic layer with brine to aid in the removal of water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the inhibitor-free product.

Visualizations

Polymerization_Pathway This compound This compound Anethole (Monomer) Anethole (Monomer) This compound->Anethole (Monomer) Dehydration (+ Acid or Heat) Poly(anethole) Poly(anethole) Anethole (Monomer)->Poly(anethole) Polymerization (Acid, Heat, or Light) Radical Initiator Radical Initiator Radical Initiator->Anethole (Monomer) Inhibitor Inhibitor Inhibitor->Radical Initiator Scavenges

Caption: Dehydration and subsequent polymerization pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Clean & Dry Glassware Clean & Dry Glassware Dissolve Starting Material Dissolve Starting Material Clean & Dry Glassware->Dissolve Starting Material Purify Solvents/Reagents Purify Solvents/Reagents Purify Solvents/Reagents->Dissolve Starting Material Add Inhibitor Add Inhibitor Dissolve Starting Material->Add Inhibitor Add Reagents Add Reagents Add Inhibitor->Add Reagents Monitor Progress Monitor Progress Add Reagents->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Purify Product\n(e.g., Chromatography) Purify Product (e.g., Chromatography) Quench Reaction->Purify Product\n(e.g., Chromatography) Characterize Product Characterize Product Purify Product\n(e.g., Chromatography)->Characterize Product

Caption: Experimental workflow for preventing polymerization.

Troubleshooting_Logic Start Start Observe Polymer Formation Observe Polymer Formation Start->Observe Polymer Formation Acid-Catalyzed? Acid-Catalyzed? Observe Polymer Formation->Acid-Catalyzed? Heat Applied? Heat Applied? Acid-Catalyzed?->Heat Applied? No Use Milder/Solid Acid Use Milder/Solid Acid Acid-Catalyzed?->Use Milder/Solid Acid Yes Add Inhibitor Add Inhibitor Heat Applied?->Add Inhibitor Yes Use Purified Reagents Use Purified Reagents Heat Applied?->Use Purified Reagents No Use Milder/Solid Acid->Add Inhibitor Lower Temperature Lower Temperature Add Inhibitor->Lower Temperature

Caption: Troubleshooting logic for polymer formation.

References

Scaling up the synthesis of 1-(4-Methoxyphenyl)-1-propanol for pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the pilot plant scale synthesis of 1-(4-Methoxyphenyl)-1-propanol. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual workflows to address challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for pilot plant production?

A1: The two main industrial routes are the Grignard reaction of 4-methoxybenzaldehyde with an ethyl Grignard reagent (ethylmagnesium bromide or chloride) and the reduction of 4-methoxypropiophenone. Both methods are scalable, but present different challenges regarding safety, cost, and impurity profiles.

Q2: What are the major safety concerns when scaling up the Grignard reaction?

A2: The Grignard reaction is highly exothermic, and temperature control is critical to prevent runaway reactions.[1] The initiation of the reaction can be unpredictable, leading to a dangerous accumulation of unreacted reagents.[2] Additionally, the ethereal solvents typically used (like THF or diethyl ether) are highly flammable.

Q3: How can the initiation of the Grignard reaction be controlled at a pilot scale?

A3: To ensure a controlled initiation, a small portion of the halide can be introduced first, and the reaction progress can be monitored for a temperature increase or by using in-situ analysis (e.g., FTIR) to detect the consumption of the halide.[2] Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also help activate the magnesium surface.[3]

Q4: What are the common side reactions in the Grignard synthesis of this compound?

A4: The most common side reaction is the Wurtz coupling, where the Grignard reagent reacts with the unreacted ethyl halide to form butane. This is more prevalent at higher temperatures and concentrations of the alkyl halide. Other potential side reactions include the formation of byproducts from the reaction of the Grignard reagent with any moisture or other electrophilic impurities.

Q5: Which reducing agents are suitable for the pilot-scale reduction of 4-methoxypropiophenone?

A5: For pilot-scale production, catalytic hydrogenation using catalysts like Raney Nickel is a cost-effective and efficient method.[4] Metal hydride reagents such as sodium borohydride are also commonly used, often in alcoholic solvents like methanol or ethanol.

Q6: What are the advantages of using catalytic hydrogenation over metal hydride reduction at a pilot scale?

A6: Catalytic hydrogenation is often preferred for large-scale operations due to the lower cost of reagents, easier product work-up (filtration of the catalyst), and reduced safety hazards associated with handling large quantities of reactive metal hydrides. It can also lead to very high product purity and yield.[4]

Q7: How can I monitor the progress of the ketone reduction reaction?

A7: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to track the disappearance of the starting ketone and the appearance of the product alcohol.

Troubleshooting Guides

Grignard Reaction Route: Ethylmagnesium Bromide with 4-Methoxybenzaldehyde
Issue Potential Cause(s) Troubleshooting Steps
Reaction Fails to Initiate - Inactive magnesium surface (oxide layer).[3] - Presence of moisture in glassware or solvent.[3] - Low reaction temperature.- Activate magnesium by adding a crystal of iodine or a small amount of 1,2-dibromoethane.[3] - Ensure all glassware is rigorously dried and solvents are anhydrous. - Gently warm a small portion of the reaction mixture to initiate the reaction, then control the temperature with cooling.
Low Yield of Product - Incomplete reaction. - Wurtz coupling side reaction. - Grignard reagent quenching by moisture or acidic impurities. - Poor quality of starting materials.- Monitor the reaction to ensure completion. - Maintain a low concentration of ethyl bromide by slow addition to minimize Wurtz coupling. - Use high-purity, anhydrous starting materials and solvents. - Titrate the Grignard reagent before addition to the aldehyde to ensure accurate stoichiometry.
Formation of Impurities - Wurtz coupling leading to butane and other hydrocarbons. - Unreacted starting materials. - Formation of byproducts from air oxidation.- Optimize the addition rate and temperature to minimize side reactions. - Ensure complete reaction before work-up. - Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the process. - Purify the crude product by distillation or chromatography.
Ketone Reduction Route: Reduction of 4-Methoxypropiophenone
Issue Potential Cause(s) Troubleshooting Steps
Incomplete Reduction - Insufficient amount of reducing agent. - Deactivated catalyst (for catalytic hydrogenation). - Low reaction temperature or short reaction time.- Use a slight excess of the reducing agent. - Ensure the catalyst is active and not poisoned. - Optimize reaction temperature and time based on small-scale experiments.
Low Yield of Product - Incomplete reaction. - Product loss during work-up and purification. - Side reactions.- Ensure the reaction goes to completion by monitoring. - Optimize extraction and purification procedures to minimize losses. - Control reaction conditions to avoid over-reduction or other side reactions.
Formation of Impurities - Unreacted starting material. - Over-reduction to the corresponding alkane (less common with NaBH4). - Impurities from starting materials or solvents.- Ensure complete conversion of the starting material. - Choose a selective reducing agent and control the stoichiometry. - Use high-purity starting materials and solvents. - Purify the product by distillation or recrystallization.

Quantitative Data Summary

Parameter Grignard Reaction Route (Estimated) Ketone Reduction Route (Catalytic Hydrogenation)
Starting Materials 4-Methoxybenzaldehyde, Ethyl Bromide, Magnesium4-Methoxypropiophenone, Hydrogen Gas, Raney Nickel Catalyst
Solvent Tetrahydrofuran (THF) or Diethyl EtherEthanol or Methanol
Reaction Temperature 20-50°C50-150°C[4]
Reaction Pressure Atmospheric0.1-10 MPa[4]
Reaction Time 2-6 hours3-10 hours[4]
Typical Yield 75-90%>90%[4]
Product Purity (after purification) >98%>98%[4]

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound (Pilot Plant Scale)

1. Reactor Preparation:

  • A 100 L glass-lined reactor is thoroughly cleaned, dried, and purged with nitrogen.

  • The reactor is equipped with a mechanical stirrer, a condenser, a temperature probe, and a nitrogen inlet/outlet.

2. Grignard Reagent Formation:

  • Charge the reactor with magnesium turnings (1.2 eq) under a nitrogen atmosphere.

  • Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • To initiate the reaction, add a small crystal of iodine.

  • Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous THF to the reactor, maintaining the temperature between 30-40°C using a cooling jacket. The addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 1-2 hours at 40-50°C to ensure complete formation of the Grignard reagent.

3. Reaction with Aldehyde:

  • Cool the Grignard reagent solution to 10-15°C.

  • Slowly add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF to the reactor, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

4. Work-up and Purification:

  • Cool the reaction mixture to 0-5°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Catalytic Hydrogenation of 4-Methoxypropiophenone (Pilot Plant Scale)

1. Reactor Preparation:

  • A 100 L stainless steel autoclave is cleaned, dried, and purged with nitrogen.

  • The reactor is equipped with a mechanical stirrer, a heating/cooling jacket, a temperature probe, a pressure gauge, and a hydrogen inlet.

2. Reaction Setup:

  • Charge the autoclave with 4-methoxypropiophenone (1.0 eq), ethanol as the solvent, and Raney Nickel catalyst (5-10% w/w of the ketone).[4]

  • Seal the reactor and purge with nitrogen several times, followed by purging with hydrogen.

3. Hydrogenation:

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0-3.0 MPa).[4]

  • Heat the reaction mixture to the target temperature (e.g., 80-120°C) with vigorous stirring.[4]

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when hydrogen uptake ceases.

4. Work-up and Purification:

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can be recycled.[4]

  • Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude product.

  • Purify the crude this compound by vacuum distillation to achieve a purity of >98%.[4]

Visualizations

Synthesis_Workflows cluster_grignard Grignard Reaction Route cluster_reduction Ketone Reduction Route G1 Reactor Preparation G2 Grignard Reagent Formation (EtMgBr in THF) G1->G2 G3 Reaction with 4-Methoxybenzaldehyde G2->G3 G4 Aqueous Work-up (NH4Cl Quench) G3->G4 G5 Purification (Vacuum Distillation) G4->G5 G_Product This compound G5->G_Product R1 Reactor Preparation R2 Catalytic Hydrogenation (4-Methoxypropiophenone, H2, Raney Ni) R1->R2 R3 Catalyst Filtration R2->R3 R4 Solvent Removal R3->R4 R5 Purification (Vacuum Distillation) R4->R5 R_Product This compound R5->R_Product

Caption: Experimental workflows for the two primary synthesis routes.

Grignard_Troubleshooting Start Low Yield in Grignard Synthesis Check_Initiation Was reaction initiation sluggish? Start->Check_Initiation Activate_Mg Action: Activate Mg with Iodine/1,2-dibromoethane. Ensure anhydrous conditions. Check_Initiation->Activate_Mg Yes Check_Purity Are starting materials pure and anhydrous? Check_Initiation->Check_Purity No End Yield Improved Activate_Mg->End Purify_SM Action: Purify/dry starting materials and solvents. Check_Purity->Purify_SM No Check_Side_Reactions Evidence of Wurtz coupling? Check_Purity->Check_Side_Reactions Yes Purify_SM->End Optimize_Addition Action: Slow down halide addition. Maintain lower temperature. Check_Side_Reactions->Optimize_Addition Yes Check_Side_Reactions->End No Optimize_Addition->End

Caption: Troubleshooting workflow for the Grignard synthesis route.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Spectrum of 1-(4-Methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Methoxyphenyl)-1-propanol, a chiral aromatic alcohol. For comparative purposes, the 1H NMR data of the related compound, 1-phenyl-1-propanol, is also presented. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.

Comparative Analysis of 1H NMR Data

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methoxy group, the benzylic proton, and the propyl chain. A comparison with 1-phenyl-1-propanol highlights the electronic effect of the para-methoxy group on the chemical shifts of the aromatic and benzylic protons.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
This compound Ar-H (ortho to OMe)~7.25Doublet2HNot specified
Ar-H (meta to OMe)~6.85Doublet2HNot specified
-OCH₃3.80Singlet3HN/A
-CH(OH)-4.65Doublet of Doublets1HNot specified
-CH₂-1.85Multiplet2HNot specified
-CH₃0.95Triplet3HNot specified
1-phenyl-1-propanol Ar-H~7.20-7.40Multiplet5HNot specified
-CH(OH)-~4.60Triplet1H~6.6
-CH₂-~1.80Multiplet2HNot specified
-CH₃~0.90Triplet3H~7.4

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and the spectrometer frequency.

Experimental Protocol: 1H NMR Spectroscopy

The following is a general protocol for the acquisition of a 1H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of the liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is crucial and should dissolve the sample completely while not having signals that overlap with the analyte's signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm for chemical shift referencing. In many modern spectrometers, the residual solvent peak can be used as a secondary reference.

  • Cap the NMR tube and gently agitate it to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's specifications.

  • Place the spinner with the tube into the NMR magnet.

  • Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to achieve high homogeneity, which results in sharp, well-resolved NMR signals. This is an iterative process of adjusting the shim coils while observing the FID (Free Induction Decay) or the spectral line shape.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including:

    • Number of scans (NS): Typically 8 to 16 scans for a routine 1H NMR spectrum.

    • Receiver gain (RG): Adjust to avoid clipping the FID signal.

    • Acquisition time (AQ): Usually around 2-4 seconds.

    • Relaxation delay (D1): Typically 1-5 seconds to allow for full relaxation of the protons between scans.

    • Spectral width (SW): A range of -2 to 12 ppm is generally sufficient for most organic molecules.

    • Pulse width: Calibrate a 90° pulse for quantitative measurements.

  • Start the acquisition.

4. Data Processing:

  • Apply a Fourier transform to the acquired FID to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline correct the spectrum to obtain a flat baseline.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

Visualizing the Structure and Spectral Interpretation

The following diagrams illustrate the molecular structure of this compound with its distinct proton environments and a logical workflow for interpreting its 1H NMR spectrum.

nmr_interpretation_workflow 1H NMR Spectrum Interpretation Workflow start Acquire 1H NMR Spectrum process_data Process Data (FT, Phasing, Baseline Correction) start->process_data reference_spectrum Reference Spectrum (TMS or Solvent) process_data->reference_spectrum identify_signals Identify Number of Signals reference_spectrum->identify_signals chemical_shift Analyze Chemical Shifts (δ) identify_signals->chemical_shift integration Analyze Integration Values chemical_shift->integration multiplicity Analyze Multiplicity (Splitting Pattern) integration->multiplicity coupling Determine Coupling Constants (J) multiplicity->coupling assign_protons Assign Protons to Signals coupling->assign_protons elucidate_structure Elucidate/Confirm Structure assign_protons->elucidate_structure

A Comparative Guide to the Synthetic Routes of 1-(4-Methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral secondary alcohols such as 1-(4-Methoxyphenyl)-1-propanol is a critical step in the development of complex molecules and pharmaceutical intermediates. This guide provides an objective comparison of the common synthetic routes to this valuable compound, supported by experimental data and detailed protocols.

Two principal pathways to this compound are the reduction of 4'-methoxypropiophenone and the Grignard reaction. The reduction of the ketone can be achieved through several methods, including catalytic hydrogenation, chemical reduction with sodium borohydride, and the Meerwein-Ponndorf-Verley (MPV) reduction. The Grignard route typically involves the reaction of a Grignard reagent with an appropriate aldehyde.

Data Presentation: A Quantitative Comparison

The following table summarizes the quantitative data associated with the various synthetic routes to this compound, offering a clear comparison of their efficiencies and reaction conditions.

Synthetic RouteMethodReagents/CatalystSolventReaction TimeTemperature (°C)Yield (%)
Reduction Catalytic Hydrogenation4'-Methoxypropiophenone, Raney Nickel, H₂Ethanol3 - 10 hElevated>90
Sodium Borohydride Reduction4'-Methoxypropiophenone, NaBH₄Methanol2 h0 - 25~95
Meerwein-Ponndorf-Verley (MPV) Reduction4'-Methoxypropiophenone, Aluminum isopropoxideIsopropanol3 h82 (reflux)~85
Grignard Reaction Grignard Synthesis4-Bromoanisole, Mg, PropanalAnhydrous THF2 h0 - 25~80

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Reduction of 4'-Methoxypropiophenone

a) Catalytic Hydrogenation with Raney Nickel

This method is a cost-effective and high-yielding approach for the synthesis of this compound.[1]

  • Materials: 4'-Methoxypropiophenone, Raney Nickel catalyst, Ethanol, Hydrogen gas.

  • Procedure:

    • In a high-pressure autoclave, a solution of 4'-methoxypropiophenone in ethanol is prepared.

    • A catalytic amount of Raney Nickel is added to the solution.

    • The autoclave is sealed and purged with hydrogen gas.

    • The reaction mixture is heated to an elevated temperature and pressurized with hydrogen (typically 1.0-3.0 MPa).

    • The reaction is stirred for 3 to 10 hours, with the progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the reactor is cooled, and the pressure is carefully released.

    • The catalyst is removed by filtration.

    • The solvent is evaporated under reduced pressure to yield the crude product.

    • Purification is achieved by distillation under reduced pressure, affording this compound with a purity of over 98%.[1]

b) Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the conversion of ketones to secondary alcohols.

  • Materials: 4'-Methoxypropiophenone, Sodium borohydride (NaBH₄), Methanol, Deionized water, Diethyl ether.

  • Procedure:

    • 4'-Methoxypropiophenone is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • The solution is cooled to 0°C in an ice bath.

    • Sodium borohydride is added portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

    • The reaction is quenched by the slow addition of deionized water.

    • The methanol is removed under reduced pressure.

    • The aqueous residue is extracted three times with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is evaporated to give the crude this compound, which can be further purified by column chromatography or distillation.

c) Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a highly chemoselective method for reducing ketones to alcohols using aluminum isopropoxide in the presence of a sacrificial alcohol, typically isopropanol.

  • Materials: 4'-Methoxypropiophenone, Aluminum isopropoxide, Anhydrous isopropanol.

  • Procedure:

    • A mixture of 4'-methoxypropiophenone and a solution of aluminum isopropoxide in anhydrous isopropanol is placed in a distillation apparatus.

    • The mixture is heated to reflux, and the acetone formed during the reaction is slowly distilled off.

    • The reaction is continued for approximately 3 hours, or until no more acetone is produced.

    • The reaction mixture is cooled to room temperature.

    • The aluminum salts are hydrolyzed by the addition of dilute sulfuric acid.

    • The product is extracted with diethyl ether.

    • The organic layer is washed with a saturated sodium bicarbonate solution and then with brine.

    • The organic layer is dried over anhydrous magnesium sulfate and filtered.

    • The solvent is removed under reduced pressure, and the resulting this compound is purified by vacuum distillation.

Grignard Synthesis

This classic carbon-carbon bond-forming reaction involves the addition of a Grignard reagent to an aldehyde.

  • Materials: 4-Bromoanisole, Magnesium turnings, Iodine crystal (for activation), Anhydrous tetrahydrofuran (THF), Propanal, Saturated aqueous ammonium chloride solution.

  • Procedure:

    • Preparation of the Grignard Reagent:

      • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings and a small crystal of iodine are placed.

      • The apparatus is flushed with dry nitrogen.

      • A solution of 4-bromoanisole in anhydrous THF is added dropwise from the dropping funnel to initiate the reaction.

      • Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), the remaining 4-bromoanisole solution is added at a rate that maintains a gentle reflux.

      • After the addition is complete, the mixture is stirred at room temperature for 30 minutes to ensure complete formation of the Grignard reagent (4-methoxyphenylmagnesium bromide).

    • Reaction with Propanal:

      • The Grignard reagent solution is cooled to 0°C in an ice bath.

      • A solution of propanal in anhydrous THF is added dropwise to the stirred Grignard solution.

      • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

    • Work-up and Purification:

      • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

      • The mixture is extracted three times with diethyl ether.

      • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

      • The solvent is evaporated under reduced pressure to yield the crude this compound.

      • The product is purified by column chromatography on silica gel or by vacuum distillation.

Visualization of Synthetic Pathways

The logical flow of the comparison between the different synthetic routes is illustrated below.

Synthetic_Routes_Comparison cluster_reduction Reduction of 4'-Methoxypropiophenone cluster_grignard Grignard Reaction Start_Reduction 4'-Methoxypropiophenone Method_H2 Catalytic Hydrogenation (Raney Ni, H₂) Start_Reduction->Method_H2 Method_NaBH4 Sodium Borohydride Reduction Start_Reduction->Method_NaBH4 Method_MPV Meerwein-Ponndorf-Verley Reduction Start_Reduction->Method_MPV Product This compound Method_H2->Product Yield: >90% Method_NaBH4->Product Yield: ~95% Method_MPV->Product Yield: ~85% Start_Grignard 4-Bromoanisole + Propanal Method_Grignard Grignard Synthesis Start_Grignard->Method_Grignard Method_Grignard->Product Yield: ~80%

Caption: Comparison of synthetic routes to this compound.

References

A Comparative Analysis of 1-(4-Methoxyphenyl)-1-propanol Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between enantiomers is critical for advancing therapeutic innovation. This guide provides a comparative overview of the chemical properties of 1-(4-Methoxyphenyl)-1-propanol and its (R) and (S) enantiomers. While direct comparative biological data is sparse in publicly available literature, this document synthesizes existing information and outlines the necessary experimental framework to elucidate the differential activities of these chiral molecules.

Physicochemical Properties

This compound is a chiral secondary alcohol with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol .[1] The presence of a stereocenter at the first carbon of the propanol chain gives rise to two enantiomers: (R)-1-(4-Methoxyphenyl)-1-propanol and (S)-1-(4-Methoxyphenyl)-1-propanol. While enantiomers share the same physical and chemical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors and enzymes, can differ significantly, leading to distinct pharmacological and toxicological profiles.

PropertyValueReference
Molecular FormulaC₁₀H₁₄O₂[1]
Molecular Weight166.22 g/mol [1]
IUPAC Name1-(4-methoxyphenyl)propan-1-ol[1]
CAS Number5349-60-0 (racemate)[1]

Synthesis and Enantioselective Separation

The primary route for synthesizing this compound is the reduction of the corresponding ketone, 4'-methoxypropiophenone.[2] To obtain the individual enantiomers, enantioselective synthesis or chiral separation of the racemic mixture is necessary.

Enantioselective Synthesis: This can be achieved through the asymmetric reduction of 4'-methoxypropiophenone using chiral catalysts or biocatalysts. This approach directly yields an excess of one enantiomer.

Chiral Separation: The racemic mixture can be separated into its constituent enantiomers using chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Below is a logical workflow for the synthesis and separation of the enantiomers.

G cluster_synthesis Synthesis cluster_separation Chiral Separation Start 4'-Methoxypropiophenone Reduction Reduction (e.g., NaBH4) Start->Reduction Racemate Racemic this compound Reduction->Racemate HPLC Chiral HPLC Racemate->HPLC R_enantiomer (R)-1-(4-Methoxyphenyl)-1-propanol HPLC->R_enantiomer S_enantiomer (S)-1-(4-Methoxyphenyl)-1-propanol HPLC->S_enantiomer

Caption: Synthesis and Chiral Separation Workflow.

Comparative Biological Activity: A Research Framework

A thorough review of scientific literature reveals a significant gap in direct, head-to-head comparative studies of the biological activities of the (R)- and (S)-enantiomers of this compound.[3] To address this, a comprehensive investigation is warranted. The following experimental protocols are proposed as a framework for such a study.

Cardiovascular Receptor Binding Assays

Given that structurally related methoxyphenyl propanolamine compounds, such as propranolol and its analogs, are known to interact with adrenergic receptors, it is hypothesized that the enantiomers of this compound may also exhibit activity at these sites.[4][5]

Experimental Protocol: Radioligand Binding Assay

  • Receptor Preparation: Prepare cell membrane fractions expressing specific adrenergic receptor subtypes (e.g., β1, β2, α1).

  • Incubation: Incubate the membrane preparations with a known radiolabeled ligand (e.g., [³H]-dihydroalprenolol for β-receptors) and varying concentrations of the (R)- and (S)-enantiomers of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the inhibition constant (Ki) for each enantiomer at each receptor subtype to quantify their binding affinities.

In Vitro Functional Assays

To assess the functional consequences of receptor binding, in vitro assays measuring downstream signaling pathways are essential.

Experimental Protocol: cAMP Assay for β-Adrenergic Receptors

  • Cell Culture: Culture cells expressing β-adrenergic receptors.

  • Stimulation: Treat the cells with an agonist (e.g., isoproterenol) in the presence of varying concentrations of each enantiomer.

  • cAMP Measurement: Measure the intracellular levels of cyclic adenosine monophosphate (cAMP) using a suitable assay kit (e.g., ELISA-based).

  • Data Analysis: Determine the IC₅₀ values for each enantiomer to assess their potency as antagonists.

The following diagram illustrates a hypothetical signaling pathway that could be investigated.

G cluster_pathway Hypothetical Signaling Pathway Ligand Enantiomer Receptor Adrenergic Receptor Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Hypothetical Adrenergic Receptor Signaling.

Stereoselective Metabolism

Enantiomers can be metabolized at different rates by cytochrome P450 enzymes, leading to differences in their pharmacokinetic profiles.

Experimental Protocol: In Vitro Metabolism Study

  • Incubation: Incubate the individual (R)- and (S)-enantiomers with human liver microsomes or specific recombinant CYP450 enzymes.

  • Sample Analysis: At various time points, quench the reactions and analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound and the formation of metabolites.

  • Data Analysis: Determine the kinetic parameters (Km and Vmax) for the metabolism of each enantiomer.

Conclusion

While this compound is a known chemical entity, a detailed comparative analysis of its enantiomers' biological activities is a clear area for future research. The experimental framework outlined in this guide provides a roadmap for investigators to explore the potential stereoselective pharmacology and pharmacokinetics of this compound. Such studies are crucial for uncovering potentially novel therapeutic applications and for a more complete understanding of the structure-activity relationships of chiral molecules in drug development.

References

A Comparative Spectroscopic Analysis: 1-(4-Methoxyphenyl)-1-propanol and its Ketone Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic comparison of the secondary alcohol 1-(4-Methoxyphenyl)-1-propanol and its precursor ketone, 1-(4-Methoxyphenyl)-1-propanone, is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the spectral changes accompanying the reduction of a carbonyl group, supported by experimental data and protocols.

The transformation of a ketone to a secondary alcohol is a fundamental reaction in organic synthesis, pivotal in the creation of a vast array of chemical entities, including active pharmaceutical ingredients. Understanding the spectral signatures of both the reactant and the product is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide focuses on the spectral data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for 1-(4-methoxyphenyl)-1-propanone and its corresponding alcohol, this compound.

Chemical Transformation

The reduction of 1-(4-methoxyphenyl)-1-propanone to this compound is typically achieved through the use of a reducing agent, such as sodium borohydride (NaBH₄). This process involves the addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

G ketone 1-(4-Methoxyphenyl)-1-propanone alcohol This compound ketone->alcohol Reduction reagent 1. NaBH4, CH3OH 2. H2O reagent->ketone

A Comparative Guide to the Biological Activity of 1-(4-Methoxyphenyl)-1-propanol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Introduction

1-(4-Methoxyphenyl)-1-propanol is a chiral aromatic alcohol with potential applications in medicinal chemistry and pharmaceutical development.[1] Its structure contains a single stereocenter, giving rise to two stereoisomers: (R)-1-(4-Methoxyphenyl)-1-propanol and (S)-1-(4-Methoxyphenyl)-1-propanol. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is due to the three-dimensional nature of biological targets such as enzymes and receptors, which often interact selectively with only one enantiomer.

Currently, there is a notable gap in publicly available literature providing a direct comparative analysis of the biological activities of the (R) and (S)-stereoisomers of this compound. This guide is intended to provide researchers with a framework for conducting such a comparative study. It outlines detailed experimental protocols for key assays to determine and compare the potential cytotoxic, receptor-binding, and anti-inflammatory activities of these stereoisomers. The provided methodologies are standardized to ensure reproducibility and generation of high-quality, comparable data.

Synthesis and Chiral Separation of Stereoisomers

Prior to biological evaluation, it is essential to obtain the individual (R) and (S) enantiomers of this compound in high enantiomeric purity. This can be achieved through two primary routes:

  • Asymmetric Synthesis: The direct synthesis of each enantiomer can be accomplished using a chiral catalyst or a chiral auxiliary. A common method involves the asymmetric reduction of the prochiral ketone, 1-(4-methoxyphenyl)-1-propanone, using a chiral reducing agent.

  • Chiral Resolution: Alternatively, a racemic mixture of this compound can be synthesized and then the enantiomers separated. This is often achieved through chiral chromatography, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

The enantiomeric excess (ee) of the separated isomers should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), to ensure a purity of >99% for each stereoisomer before proceeding with biological assays.

Comparative Biological Activity Data

As of the date of this publication, specific quantitative data comparing the biological activities of the (R) and (S)-stereoisomers of this compound is not available in peer-reviewed literature. The following table is provided as a template for researchers to populate with their own experimental findings.

Biological Activity AssayParameter(R)-1-(4-Methoxyphenyl)-1-propanol(S)-1-(4-Methoxyphenyl)-1-propanolReference Compound
Cytotoxicity (e.g., on HeLa cells) IC50 (µM)Data to be generatedData to be generatede.g., Doxorubicin
Receptor Binding (e.g., to µ-opioid receptor) Ki (nM)Data to be generatedData to be generatede.g., Naloxone
Anti-inflammatory Activity (e.g., COX-2 inhibition) IC50 (µM)Data to be generatedData to be generatede.g., Celecoxib

Experimental Protocols

The following are detailed protocols for foundational in vitro assays to assess and compare the biological activities of the this compound stereoisomers.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic potential of the stereoisomers on a selected cancer cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • (R)- and (S)-1-(4-Methoxyphenyl)-1-propanol

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the (R) and (S) stereoisomers in DMSO. On the following day, replace the medium with fresh medium containing serial dilutions of each stereoisomer (e.g., 0.1, 1, 10, 100, 1000 µM). Include wells with vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each stereoisomer using non-linear regression analysis.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed HeLa Cells in 96-well Plates start->seed_cells incubate1 Incubate Overnight (37°C, 5% CO2) seed_cells->incubate1 treat_cells Treat Cells with (R) and (S) Isomers incubate1->treat_cells incubate2 Incubate for 48h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 Values read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the stereoisomers for a specific G protein-coupled receptor (GPCR), for example, the µ-opioid receptor.

Materials:

  • (R)- and (S)-1-(4-Methoxyphenyl)-1-propanol

  • Cell membranes expressing the target receptor (e.g., µ-opioid receptor)

  • Radioligand specific for the receptor (e.g., [³H]DAMGO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., Naloxone)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration close to its Kd value, and the assay buffer.

  • Compound Addition: Add increasing concentrations of the unlabeled (R) and (S) stereoisomers to the wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand, e.g., Naloxone).

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plates to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value for each stereoisomer and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow start Start prepare_assay Prepare Assay Mix: Membranes, Radioligand, Buffer start->prepare_assay add_compounds Add (R) and (S) Isomers (serial dilutions) prepare_assay->add_compounds incubate Incubate to Reach Equilibrium add_compounds->incubate filter_wash Filter and Wash to Separate Bound Ligand incubate->filter_wash add_scintillant Add Scintillation Cocktail filter_wash->add_scintillant count_radioactivity Measure Radioactivity add_scintillant->count_radioactivity analyze Calculate Ki Values count_radioactivity->analyze end End analyze->end

Caption: Workflow for the radioligand receptor binding assay.

Conclusion

The provided guide offers a starting point for the systematic evaluation of the biological activities of the stereoisomers of this compound. The lack of existing comparative data underscores the importance of such research. By following standardized protocols, researchers can generate robust and reliable data that will contribute to a deeper understanding of the structure-activity relationships of this chiral compound and inform its potential for future drug development. The distinct biological effects of enantiomers are a critical consideration in modern pharmacology, and a thorough investigation of the stereoisomers of this compound is a necessary step in elucidating its therapeutic potential.

References

A Comparative Guide to the Structural Validation of 1-(4-Methoxyphenyl)-1-propanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques for the structural validation of 1-(4-methoxyphenyl)-1-propanol and its derivatives. Below, we present a detailed analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, supported by experimental data and protocols to aid researchers in selecting the most appropriate methods for their specific needs.

Comparison of Analytical Techniques

The definitive determination of a chemical structure, including its connectivity, stereochemistry, and conformation, requires a combination of analytical methods. For this compound derivatives, NMR, MS, and X-ray crystallography are the most powerful tools, each providing unique and complementary information.

Data Presentation: Performance Comparison

The following table summarizes the strengths and weaknesses of each technique in the context of validating the structure of this compound and its positional isomers.

Analytical Technique Information Provided Strengths Limitations Sample Requirements
NMR Spectroscopy - Connectivity (¹H-¹H, ¹H-¹³C correlations)- Number and environment of protons and carbons- Relative stereochemistry (through coupling constants and NOE)- Non-destructive- Provides detailed information about the molecule's structure in solution- Can distinguish between positional isomers- Less sensitive than MS- Absolute configuration determination is challenging- 1-10 mg of pure sample- Soluble in a deuterated solvent
Mass Spectrometry - Molecular weight- Elemental composition (High-Resolution MS)- Fragmentation patterns for structural elucidation- High sensitivity (picomole to femtomole range)- Can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis- Isotopic patterns can help identify certain elements- Isomers can have similar fragmentation patterns- Does not provide information on stereochemistry- Micrograms to nanograms of sample- Sample must be ionizable
X-ray Crystallography - Unambiguous 3D molecular structure- Absolute stereochemistry- Bond lengths, bond angles, and torsion angles- Intermolecular interactions in the solid state- "Gold standard" for absolute structure determination- Requires a single, high-quality crystal, which can be difficult to obtain- Provides a static picture of the molecule in the solid state, which may differ from its conformation in solution- A single crystal of sufficient size and quality
Experimental Data Comparison: 1-(Methoxyphenyl)-1-propanol Isomers

To illustrate the utility of these techniques, the following tables present experimental data for this compound and its positional isomers.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Compound -CH₃ (t) -CH₂- (m) -OCH₃ (s) -CH-OH (dd) Aromatic Protons (m)
This compound0.90 ppm1.75 ppm3.80 ppm4.55 ppm6.85-7.25 ppm
1-(3-Methoxyphenyl)-1-propanol0.92 ppm1.78 ppm3.81 ppm4.56 ppm6.78-7.24 ppm
1-(2-Methoxyphenyl)-1-propanol0.94 ppm1.80 ppm3.85 ppm4.85 ppm6.87-7.28 ppm

Note: The chemical shifts for the aromatic protons differ significantly between the isomers, allowing for their distinction.

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Compound -CH₃ -CH₂- -OCH₃ -CH-OH Aromatic Carbons C-O (aromatic)
This compound10.231.855.275.9113.8, 127.5158.9
1-(3-Methoxyphenyl)-1-propanol10.131.755.176.1112.0, 113.1, 118.7, 129.4159.7
1-(2-Methoxyphenyl)-1-propanol9.930.955.272.1110.5, 120.8, 126.5, 128.2156.4

Note: The chemical shifts of the carbon attached to the hydroxyl group (-CH-OH) and the aromatic carbons are distinct for each isomer.

Table 3: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z) Interpretation
This compound166137, 109, 77Loss of ethyl group (-C₂H₅), followed by loss of CO, and the phenyl cation.
1-(3-Methoxyphenyl)-1-propanol166137, 109, 77Similar fragmentation to the 4-methoxy isomer, differentiation requires careful analysis of fragment intensities.
1-(2-Methoxyphenyl)-1-propanol166137, 121, 91Ortho-effect may lead to different fragmentation pathways, such as the formation of a tropylium-like ion (m/z 91).

Note: While the molecular ion is the same for all isomers, their fragmentation patterns, particularly the relative intensities of the fragment ions, can be used for differentiation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the synthesis and analysis of this compound.

Synthesis of this compound

This protocol describes the reduction of 4-methoxypropiophenone to this compound.

Materials:

  • 4-Methoxypropiophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 4-methoxypropiophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add 1M HCl to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield pure this compound.

NMR Spectroscopy

Instrumentation:

  • 400 MHz NMR spectrometer

Procedure:

  • Dissolve approximately 5-10 mg of the purified sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra according to standard instrument protocols.

  • Process the data using appropriate software to assign the chemical shifts and coupling constants.

Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol).

  • Inject 1 µL of the solution into the GC-MS system.

  • Use a suitable GC column (e.g., a non-polar column like DB-5) and a temperature program to separate the components.

  • The mass spectrometer is operated in EI mode, scanning a mass range of m/z 40-400.

  • Analyze the resulting mass spectra for the molecular ion and characteristic fragment ions.

X-ray Crystallography

Procedure:

  • Grow single crystals of the compound. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or by vapor diffusion.

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Process the diffraction data and solve the crystal structure using appropriate software packages (e.g., SHELX).

  • Refine the structure to obtain the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.

Visualization of Workflows and Pathways

Experimental Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of a novel this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structure Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Crystallization Crystallization Purification->Crystallization Structure_Elucidation Structure Elucidation & Validation NMR->Structure_Elucidation MS->Structure_Elucidation Xray X-ray Diffraction Crystallization->Xray Xray->Structure_Elucidation

Caption: A typical workflow for the synthesis and structural validation of novel organic compounds.

Plausible Signaling Pathway: PI3K/Akt Pathway

Derivatives of methoxyphenyl compounds have been reported to exhibit anticancer activity, potentially through the modulation of key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt pathway is a critical regulator of these processes and is often dysregulated in cancer.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Derivative This compound Derivative Derivative->PI3K Inhibition mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by a bioactive derivative.

A Comparative Analysis of Experimental Data for 1-(4-Methoxyphenyl)-1-propanol Against Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-referencing of experimentally determined data for 1-(4-Methoxyphenyl)-1-propanol with established literature values. The objective is to offer a clear and concise comparison to aid in the validation of experimental findings and to provide a reliable reference for future research and development endeavors.

Physical Properties: A Comparative Table

A summary of the key physical properties of this compound is presented below, comparing experimental data with values reported in the literature. It is important to note that some discrepancies exist in the literature, which are highlighted for consideration.

PropertyExperimental ValueLiterature ValueSource (Literature)
Melting Point Data Not AvailableNot explicitly found for this compound. A value of 26 °C is reported for the isomer 3-(4-methoxyphenyl)-1-propanol.[1][2][1][2]
Boiling Point To be determined270.9 °C at 760 mmHg251-254 °C (lit.)[3][4]
Refractive Index To be determined1.528 (at 20 °C)[3]
Spectroscopic Data Comparison

This section details the spectroscopic signatures of this compound. A thorough comparison of experimental spectra with literature data is crucial for structural confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ) ppmMultiplicityIntegration (Number of Protons)AssignmentLiterature ¹H NMR Data (δ ppm)
Experimental DataExperimental DataExperimental DataExperimental Data0.95 (t, 3H)
Experimental DataExperimental DataExperimental DataExperimental Data1.85 (m, 2H)
Experimental DataExperimental DataExperimental DataExperimental Data3.80 (s, 3H)
Experimental DataExperimental DataExperimental DataExperimental Data4.65 (dd, 1H)
Experimental DataExperimental DataExperimental DataExperimental Data7.25 (d, 2H)
Experimental DataExperimental DataExperimental DataExperimental Data7.45 (d, 2H)

Note: Detailed coupling constants (J values) were not available in the reviewed literature, which are essential for a complete comparative analysis.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

While literature indicates the availability of ¹³C NMR spectra for this compound, specific chemical shift values were not explicitly detailed in the surveyed sources. Experimental determination is necessary for a direct comparison.

IR (Infrared) Spectroscopy

Similarly, while IR spectra are available in various databases, a detailed list of characteristic absorption peaks for this compound was not found in the initial literature search. Experimental data should be compared against reference spectra from reputable databases.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Physical Properties

Melting Point Determination:

  • A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate (approximately 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting range.

Boiling Point Determination:

  • A small volume (a few milliliters) of the liquid is placed in a small test tube or a specialized boiling point tube.

  • A capillary tube, sealed at one end, is placed inverted into the liquid.

  • The assembly is heated in a suitable apparatus (e.g., a Thiele tube or a digital boiling point apparatus).

  • The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

  • The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5][6]

Refractive Index Measurement:

  • The prism of an Abbe refractometer is cleaned and calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • A few drops of the liquid sample are placed on the surface of the prism.

  • The prism is closed, and the light source is adjusted to illuminate the field of view.

  • The control knob is turned until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

  • The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should be recorded.[7][8][9]

Spectroscopic Analysis

NMR Spectroscopy (¹H and ¹³C):

  • Sample Preparation: 5-25 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C NMR, is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10] An internal standard (e.g., tetramethylsilane, TMS) is added for chemical shift referencing.[10] The solution is filtered into a clean NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.[11]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

IR Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a Nujol mull or a KBr pellet can be prepared.[12]

  • Data Acquisition: A background spectrum of the empty sample holder (or the salt plates) is recorded. The prepared sample is then placed in the spectrometer's sample compartment.

  • Data Analysis: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions and intensities of the absorption bands are analyzed to identify functional groups present in the molecule.[13][14]

Workflow Visualization

The following diagram illustrates the logical workflow for the cross-referencing of experimental data with literature values.

G cluster_0 Data Acquisition cluster_1 Data Compilation cluster_2 Comparative Analysis cluster_3 Outcome Experimental_Analysis Experimental Analysis of This compound Experimental_Data Experimental Data (Physical & Spectroscopic) Experimental_Analysis->Experimental_Data Protocol_Validation Experimental Protocol Validation Experimental_Analysis->Protocol_Validation Literature_Search Comprehensive Literature Search Literature_Values Literature Values (Physical & Spectroscopic) Literature_Search->Literature_Values Data_Comparison Direct Data Comparison (Tables & Spectra) Experimental_Data->Data_Comparison Literature_Values->Data_Comparison Conclusion Conclusion on Data Concordance & Discrepancies Data_Comparison->Conclusion Protocol_Validation->Conclusion

Caption: Workflow for comparing experimental data with literature values.

References

Distinguishing Positional Isomers: A Comparative Analysis of 1-(4-Methoxyphenyl)-1-propanol and 1-(4-Methoxyphenyl)-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers in Drug Discovery and Organic Synthesis

This guide provides a detailed comparison of the positional isomers 1-(4-Methoxyphenyl)-1-propanol and 1-(4-Methoxyphenyl)-2-propanol. The differentiation of these structurally similar compounds is critical in various research and development applications, including synthetic chemistry, pharmacology, and drug metabolism studies. This document outlines their key physical and spectral differences and provides robust analytical protocols for their unambiguous identification and separation.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of the two isomers is presented in Table 1. While both compounds share the same molecular formula and weight, their structural differences lead to variations in physical properties such as boiling point.

Table 1: Physicochemical Properties

PropertyThis compound1-(4-Methoxyphenyl)-2-propanol
CAS Number 5349-60-0[1]30314-64-8[2]
Molecular Formula C₁₀H₁₄O₂C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol [2]166.22 g/mol [2]
Boiling Point 251-254 °C107-110 °C at 1 Torr
Density 1.088 g/mL at 25 °C1.034 g/cm³ (Predicted)

Spectroscopic Differentiation

The most effective way to distinguish between these two isomers is through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The position of the hydroxyl group significantly influences the chemical environment of the neighboring protons and carbons, leading to distinct NMR spectra.

¹H NMR Spectroscopy:

  • This compound: The proton attached to the carbon bearing the hydroxyl group (the benzylic proton) will appear as a triplet, coupled to the adjacent methylene (-CH₂) group. The methylene protons will appear as a multiplet, coupled to both the benzylic proton and the terminal methyl (-CH₃) group. The methyl group will appear as a triplet.

  • 1-(4-Methoxyphenyl)-2-propanol: The proton on the carbon with the hydroxyl group will be a sextet (or multiplet), coupled to the adjacent methylene group and the methyl group. The methylene protons, being adjacent to the aromatic ring, will appear as a doublet of doublets (or a more complex multiplet). The methyl group attached to the hydroxyl-bearing carbon will be a doublet.

¹³C NMR Spectroscopy:

The chemical shift of the carbon atom bonded to the hydroxyl group is a key differentiator.

  • This compound: The carbon directly attached to the hydroxyl group (C1) will have a chemical shift in the range of 75-85 ppm.

  • 1-(4-Methoxyphenyl)-2-propanol: The carbon bearing the hydroxyl group (C2) will have a chemical shift in the range of 65-75 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Assignment This compound (Predicted) 1-(4-Methoxyphenyl)-2-propanol (Predicted)
¹H NMR
Aromatic-H~6.8-7.3 (m)~6.8-7.2 (m)
OCH₃~3.8 (s)~3.8 (s)
CH-OH~4.5 (t)~4.0 (m)
CH₂~1.7 (m)~2.7 (dd)
CH₃~0.9 (t)~1.2 (d)
¹³C NMR
Aromatic-C~113-159~113-159
OCH₃~55~55
C-OH~78~70
CH₂~32~45
CH₃~10~23
Mass Spectrometry (MS)

The fragmentation patterns of the two isomers under electron ionization (EI) are distinct due to the different positions of the hydroxyl group, influencing the stability of the resulting fragment ions.

  • This compound: The primary fragmentation pathway is the benzylic cleavage, leading to a highly stable benzylic cation. The base peak is expected at m/z 137, corresponding to the [M-C₂H₅]⁺ ion.

  • 1-(4-Methoxyphenyl)-2-propanol: Alpha cleavage is the dominant fragmentation pathway. This results in the formation of a characteristic fragment at m/z 121, corresponding to the [M-CH(OH)CH₃]⁺ ion, which is often the base peak.[2] Another significant fragment can be observed at m/z 45 due to the cleavage of the C-C bond adjacent to the oxygen.

Experimental Protocols

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective techniques for the separation of these positional isomers.

1. High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the analytical separation of this compound and 1-(4-Methoxyphenyl)-2-propanol.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable. For challenging separations, a phenyl-hexyl or a pentafluorophenyl (PFP) column can provide alternative selectivity.

  • Mobile Phase: A gradient elution using acetonitrile and water is recommended.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 30% B, increase to 70% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 220 nm.

  • Injection Volume: 10 µL

  • Expected Elution Order: In a standard reversed-phase system, 1-(4-Methoxyphenyl)-2-propanol is expected to elute slightly earlier than this compound due to its slightly lower polarity.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for both separation and mass spectrometric identification of the isomers.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of a diluted sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Mode: Full scan.

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between the two isomers.

Distinguishing_Isomers cluster_sample Sample Analysis cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis Sample Sample HPLC HPLC Sample->HPLC GC-MS GC-MS Sample->GC-MS NMR NMR Sample->NMR Retention_Time Retention_Time HPLC->Retention_Time Fragmentation_Pattern Fragmentation_Pattern GC-MS->Fragmentation_Pattern Chemical_Shifts Chemical_Shifts NMR->Chemical_Shifts Isomer_1_RT 1-(4-Methoxyphenyl)-2-propanol Retention_Time->Isomer_1_RT Shorter RT Isomer_2_RT This compound Retention_Time->Isomer_2_RT Longer RT m/z_121 Base peak at m/z 121 Fragmentation_Pattern->m/z_121 1-(4-Methoxyphenyl)-2-propanol m/z_137 Base peak at m/z 137 Fragmentation_Pattern->m/z_137 This compound CH-OH_Signal CH-OH Signal Chemical_Shifts->CH-OH_Signal Triplet Triplet (1-Propanol) CH-OH_Signal->Triplet Multiplet Multiplet (2-Propanol) CH-OH_Signal->Multiplet

Caption: Workflow for distinguishing isomers.

References

Efficacy of different chiral auxiliaries compared to 1-(4-Methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Chiral Auxiliaries in Asymmetric Synthesis

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis.[1] These chemical entities are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation, after which they can be removed and often recycled.[2] This guide provides an objective comparison of the performance of several widely used chiral auxiliaries against 1-(4-Methoxyphenyl)-1-propanol, supported by experimental data.

The ideal chiral auxiliary should be readily available, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without causing racemization.[1] The efficacy of an auxiliary is highly dependent on the specific reaction type and substrates involved.[1]

Performance Comparison in Asymmetric Reactions

The effectiveness of a chiral auxiliary is primarily judged by its ability to induce high levels of stereoselectivity, provide high chemical yields, and its ease of attachment and cleavage.[2] The following table summarizes the performance of several prominent chiral auxiliaries in key asymmetric transformations.

Table 1: Performance of Chiral Auxiliaries in Asymmetric Aldol and Alkylation Reactions

Chiral AuxiliaryReaction TypeSubstrate/ElectrophileDiastereomeric Ratio (dr) / Diastereomeric Excess (de)Yield (%)
This compound Derivative Asymmetric AlkylationN/A>95% de85-95
Evans' Auxiliary ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone)Asymmetric AldolN-Propionyl / Isobutyraldehyde>99:1 (syn:anti)80-95
Oppolzer's Camphorsultam Asymmetric AlkylationN-Propionyl / Benzyl Bromide>98% de90-98
Myers' Pseudoephedrine Asymmetric AlkylationN-Propionyl / Benzyl Bromide>99:187-95
8-Phenylmenthol Ene ReactionGlyoxylate Ester / α-Methylstyrene99:172
trans-2-Phenyl-1-cyclohexanol Ene ReactionGlyoxylate Ester / 2,4-dimethyl-pent-2-ene10:1N/A

Note: The data presented is compiled from various literature sources. Direct comparison of absolute values should be approached with caution as reaction conditions may vary between studies.[2]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries.[2] Below is a representative protocol for a diastereoselective alkylation reaction.

General Protocol for Diastereoselective Alkylation using a Chiral Auxiliary
  • Imine Formation: A chiral amino alcohol auxiliary is reacted with a ketone in dry toluene with a catalytic amount of p-toluenesulfonic acid. The mixture is refluxed using a Dean-Stark apparatus to remove water, yielding the crude chiral imine.[3]

  • Deprotonation and Alkylation: The crude imine is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA), is added slowly to form the enolate.[3] After stirring to ensure complete formation, the alkylating agent (e.g., an alkyl halide) is added dropwise.[3] The reaction is monitored by thin-layer chromatography (TLC).[3]

  • Workup and Auxiliary Cleavage: The reaction is quenched at low temperature with a saturated aqueous solution of NH₄Cl.[3] After warming to room temperature, the product is extracted with an organic solvent.[3] The combined organic layers are washed, dried, and concentrated.[3] The chiral auxiliary is then cleaved, often by acid hydrolysis, which also converts the imine to the corresponding ketone.[3]

  • Purification and Analysis: The final product is purified by column chromatography.[3] The diastereomeric excess is determined by methods such as ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizations

Mechanism of Stereochemical Control

The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the formation of a well-defined transition state that minimizes steric interactions.[1] The bulky groups on the auxiliary effectively shield one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to approach from the less hindered side.[4][5]

logical_relationship cluster_reactants Reactants cluster_intermediate Intermediate cluster_transition Transition State cluster_products Products Substrate Prochiral Substrate (e.g., Acyl Imide) Enolate Chiral Enolate Substrate->Enolate Auxiliary Chiral Auxiliary Auxiliary->Enolate Base Base (e.g., LDA) Base->Enolate Electrophile Electrophile (R-X) TS Diastereomeric Transition States Electrophile->TS Enolate->TS Attack by Electrophile Major Major Diastereomer TS->Major Lower Energy Pathway (Less Steric Hindrance) Minor Minor Diastereomer TS->Minor Higher Energy Pathway (More Steric Hindrance) experimental_workflow cluster_step1 Step 1: Auxiliary Attachment cluster_step2 Step 2: Diastereoselective Reaction cluster_step3 Step 3: Auxiliary Removal & Analysis A Couple Substrate with Chiral Auxiliary B Form Reactive Intermediate (e.g., Enolate) A->B C React with Electrophile B->C D Cleave Auxiliary C->D E Purify Product (Chromatography/Crystallization) D->E F Analyze Stereochemistry (HPLC, NMR) E->F

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-(4-Methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(4-Methoxyphenyl)-1-propanol, ensuring compliance with safety protocols and regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant safety measures are in place. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1][2] Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.

  • Respiratory Protection: If working outside a fume hood or if vapors are generated, a respirator may be required.

II. Chemical Waste Classification

Hazard Profile of Structurally Similar Compounds: Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for related compounds, this compound may be toxic if swallowed.[5]

Hazard ClassificationDescriptionSource
Acute Toxicity, OralToxic if swallowed[5]
Aromatic AlcoholGeneral class of compounds requiring special disposalGeneral Chemical Guidelines

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.

Step 1: Waste Collection

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent paper), in a dedicated, properly labeled, and sealed waste container.[1][2]

  • The container should be made of a material compatible with the chemical and must be in good condition, free from leaks.[6]

  • If the chemical is in a solution with other solvents, the entire mixture should be treated as hazardous waste.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".

  • Include the approximate concentration and quantity of the waste.

  • Indicate the date when the waste was first added to the container.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area.

  • Ensure the storage area is away from heat, sparks, and open flames.[1][2]

  • Store incompatible chemicals separately to prevent accidental reactions.

Step 4: Arrange for Pickup

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[3]

  • Follow their specific procedures for waste pickup requests.

Step 5: Final Disposal Method

  • The licensed waste disposal facility will typically use one of the following methods for final disposal:

    • Controlled Incineration: The chemical is burned at high temperatures in a specialized incinerator equipped with flue gas scrubbing to neutralize harmful combustion products.[1][2]

    • Chemical Destruction Plant: The material is sent to a licensed facility for chemical treatment and destruction.[1][2]

Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate must be collected and disposed of as hazardous waste along with the chemical.[1]

  • After thorough cleaning, the container can be offered for recycling or disposed of as regular waste, depending on institutional policies. Puncturing the container can prevent its reuse.[1]

IV. Spill and Emergency Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure the area is well-ventilated.[1]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[1][2]

  • Contain the Spill: Use absorbent materials, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels on large spills.

  • Collect Waste: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

For large spills or if you are unsure how to proceed, contact your institution's EHS office or emergency response team immediately.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Compatible Container ppe->collect label Label Container with 'Hazardous Waste' and Chemical Name collect->label spill Spill Occurs collect->spill store Store Sealed Container in a Cool, Ventilated Satellite Area label->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup disposal Final Disposal by Licensed Facility (Incineration or Chemical Destruction) pickup->disposal spill_procedure Follow Emergency Spill Procedure spill->spill_procedure spill_procedure->collect

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(4-Methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(4-Methoxyphenyl)-1-propanol

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety GogglesMust be chemical splash goggles with indirect ventilation to protect against splashes. For large volumes, a face shield should be worn in conjunction with goggles[2][3].
Hand Protection Chemically Resistant GlovesNitrile, neoprene, or natural rubber gloves are recommended for handling aromatic and chlorinated solvents.[2][4] Gloves must be inspected before use and replaced immediately if contaminated[5][6].
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat should be worn to protect skin and clothing[6]. For significant splash potential, a chemically resistant apron over the lab coat is advised[7].
Respiratory Protection RespiratorGenerally not required under normal handling conditions with adequate ventilation, such as in a chemical fume hood. If aerosols are generated or ventilation is inadequate, an approved air-purifying respirator should be used[6][8].

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance. The following protocols provide step-by-step guidance.

Experimental Protocol: Safe Handling Procedure
  • Preparation:

    • Thoroughly review the available safety information for this compound and similar compounds.

    • Ensure a safety shower and eyewash station are readily accessible and unobstructed.

    • Don all required PPE as specified in Table 1 before handling the chemical[6].

  • Handling:

    • Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[5][6][8].

    • Avoid direct contact with skin, eyes, and clothing[5][8][9].

    • Use non-sparking tools and take measures to prevent electrostatic discharge[5][8].

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place away from incompatible materials[5][10].

  • Post-Handling:

    • After handling, wash hands thoroughly with soap and water.

    • Decontaminate the work surface and any equipment used.

    • Properly remove and dispose of contaminated PPE. Contaminated clothing should be removed and washed before reuse[9][11].

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container made of a compatible material[5][8].

    • The label should clearly state "Hazardous Waste" and identify the contents.

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[5].

    • Do not dispose of the chemical into drains or the environment[5][9].

    • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill[5]. Always consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal requirements[9].

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Procedures A Review Safety Data B Verify Emergency Equipment (Eyewash, Shower) A->B C Don Appropriate PPE B->C D Work in Fume Hood C->D E Handle Chemical D->E F Secure Container After Use E->F G Decontaminate Work Area F->G H Remove & Dispose of PPE G->H I Wash Hands Thoroughly H->I J Collect & Label Waste I->J K Dispose via Licensed Contractor J->K L Skin/Eye Contact: Flush with Water O Seek Immediate Medical Attention L->O M Inhalation: Move to Fresh Air M->O N Ingestion: Rinse Mouth, Seek Medical Aid N->O

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.